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  • Product: 2-(Aminomethyl)propane-1,3-diol
  • CAS: 52722-52-8

Core Science & Biosynthesis

Foundational

2-(Aminomethyl)propane-1,3-diol chemical structure and properties

An In-depth Technical Guide to 2-(Aminomethyl)propane-1,3-diol Introduction: A Versatile Propanediol Building Block 2-(Aminomethyl)propane-1,3-diol is a unique chemical entity belonging to the aminodiol family. It is cha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Aminomethyl)propane-1,3-diol

Introduction: A Versatile Propanediol Building Block

2-(Aminomethyl)propane-1,3-diol is a unique chemical entity belonging to the aminodiol family. It is characterized by a propane-1,3-diol backbone with a primary aminomethyl group attached to the central carbon atom. This trifunctional structure, featuring two primary hydroxyl groups and one primary amine, makes it a highly versatile building block for chemical synthesis. Its ability to introduce both hydrophilicity (from the diol) and a reactive handle (the amine) into a molecular scaffold opens avenues for its use in diverse fields, from polymer chemistry to the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of its structure, properties, potential applications, and safety considerations, tailored for researchers and professionals in the chemical and biomedical sciences.

Section 1: Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific inquiry. 2-(Aminomethyl)propane-1,3-diol is registered under specific identifiers that ensure unambiguous recognition in literature and databases.

Key Identifiers:

  • IUPAC Name: 2-(aminomethyl)propane-1,3-diol[1]

  • CAS Number: 52722-52-8[1]

  • Molecular Formula: C₄H₁₁NO₂[1]

  • InChI Key: IDUWIXCWGYJVKL-UHFFFAOYSA-N[1]

The molecular structure reveals a central quaternary carbon, which is a key feature influencing its chemical reactivity and the stereochemistry of its derivatives.

chemical_structure C1 HO-CH₂ C2 C C2->C1 C3 CH₂-OH C2->C3 C4 CH₂-NH₂ C2->C4 | dummy1 dummy2

Caption: Chemical structure of 2-(Aminomethyl)propane-1,3-diol.

Section 2: Physicochemical and Computed Properties

Understanding the physicochemical properties of a molecule is critical for predicting its behavior in various systems, designing experiments, and developing applications. The properties for 2-(Aminomethyl)propane-1,3-diol have been computationally predicted and are summarized below.

PropertyValueSource
Molecular Weight 105.14 g/mol PubChem[1]
Exact Mass 105.078978594 DaPubChem[1]
XLogP3-AA (logP) -1.8PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 66.5 ŲPubChem[1]
Complexity 36.7PubChem[1]

The negative XLogP3-AA value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water. The presence of three hydrogen bond donors and three acceptors further supports this, contributing to its interaction with aqueous media and its potential use as a building block in creating water-soluble materials.[1]

Section 3: Synthesis and Derivatization Strategies

While specific, scaled-up synthesis protocols for 2-(Aminomethyl)propane-1,3-diol are not extensively detailed in public literature, general strategies for creating functionalized aminodiols can be adapted. A common approach involves the chemo-selective modification of the amine group in the presence of the less reactive hydroxyl groups. This allows for the introduction of a wide array of functional moieties.

A representative workflow for the derivatization of an aminodiol is the protection of the amine, followed by further modification. This is a crucial step in multi-step synthesis where the amine's nucleophilicity could interfere with subsequent reactions.

synthesis_workflow cluster_0 General Derivatization Workflow Start 2-(Aminomethyl)propane-1,3-diol (Starting Material) Protect Chemo-selective Amine Protection (e.g., Boc-anhydride) Start->Protect Intermediate N-Protected Diol Intermediate Protect->Intermediate Modify Functionalization of Hydroxyls (e.g., Cyclization, Esterification) Intermediate->Modify Deprotect Amine Deprotection (e.g., Acidic conditions) Modify->Deprotect Final Functionalized Aminodiol Derivative Deprotect->Final

Caption: Generalized workflow for the synthesis of aminodiol derivatives.

Exemplary Protocol: N-Boc Protection of an Aminodiol

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O), a common and effective method that yields a stable N-Boc protected intermediate. This is a foundational step for many synthetic routes. The protocol is adapted from a procedure for the related compound, 2-amino-2-methyl-1,3-propane diol.[2]

Objective: To selectively protect the primary amine of an aminodiol to facilitate subsequent reactions at the hydroxyl groups.

Materials:

  • 2-aminodiol starting material (e.g., 2-amino-2-methyl-1,3-propane diol)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Triethylamine (TEA)

  • Ethyl acetate

  • Deionized (DI) water

  • Round bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • In a 250 mL round bottom flask, dissolve the aminodiol (1.0 equivalent) in a mixture of methanol and triethylamine.

  • To this stirring solution, add di-tert-butyl dicarbonate (1.2 equivalents) in a single portion.

  • Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the volatile solvents using a rotary evaporator.

  • Add DI water to the reaction mixture and extract the product into ethyl acetate (this step may be repeated multiple times to ensure complete extraction).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected diol, often as a solid product.

Causality and Insights: The use of triethylamine acts as a base to deprotonate the ammonium salt form of the amine, increasing its nucleophilicity towards the Boc-anhydride. The Boc protecting group is favored due to its stability under a wide range of conditions and its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).

Section 4: Potential Applications in Research and Drug Development

While specific applications of 2-(Aminomethyl)propane-1,3-diol are not yet widely commercialized, its structure is analogous to compounds with significant biological and material science applications.

  • Pharmaceutical Scaffolding: The 2-aminopropane-1,3-diol substructure is a key component of FTY720 (Fingolimod), an immunomodulating drug used to treat multiple sclerosis.[3][4] FTY720 and related compounds are sphingosine-1-phosphate receptor modulators. The aminodiol headgroup is crucial for phosphorylation in vivo, which is necessary for its therapeutic activity. This suggests that 2-(Aminomethyl)propane-1,3-diol could serve as a valuable starting scaffold for the synthesis of new bioactive molecules and drug candidates, particularly in immunology and pain treatment.[3][5]

  • Polymer Chemistry: Aminodiols are versatile precursors for creating functional polymers. For instance, serinol (2-amino-1,3-propanediol) is used in polymer applications to enhance solubility and stability.[6] The amine can be reacted with electrophiles to introduce desired side-chains, and the diol can then be polymerized or used for intramolecular cyclization to form monomers like functional cyclic carbonates.[7] These monomers are valuable for creating biodegradable and biocompatible polymers for medical devices and drug delivery systems.

Section 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Aminomethyl)propane-1,3-diol is associated with several hazards.[1]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3 - Respiratory tract irritation): May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[9]

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10176108, 2-Aminomethyl-1,3-propanediol. Retrieved from [Link].

  • Loba Chemie Pvt. Ltd. (2016). 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link].

  • NIST. (n.d.). 2-Amino-2-methyl-1,3-propanediol. In NIST Chemistry WebBook. Retrieved from [Link].

  • ResearchGate. (n.d.). 2-Amino-2-hydroxymethyl-1,3-propanediol. Retrieved from [Link].

  • MilliporeSigma. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link].

  • Kiuchi, M., Adachi, K., Sasaki, S., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961. Retrieved from [Link].

  • Venkataraman, S., Ng, N. V., Voo, Z. X., Hedrick, J. L., & Yang, Y. Y. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2944-2947. Retrieved from [Link].

  • Zhang, M., Shi, T., Li, Y., et al. (2020). ¹³C NMR spectra of protonated 2-amino-2-methylpropane-1,3-diol (AMPD) solutions. ResearchGate. Retrieved from [Link].

  • Venkataraman, S., et al. (2013). Supporting Information: 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. The Royal Society of Chemistry. Retrieved from [Link].

  • Google Patents. (n.d.). Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20545753, 2-(Methylamino)propane-1,3-diol. Retrieved from [Link].

  • Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • CAS. (n.d.). 4-Aminopyridine. In CAS Common Chemistry. Retrieved from [Link].

  • CAS. (n.d.). Pyridine 2-aldoxime. In CAS Common Chemistry. Retrieved from [Link].

  • CAS. (n.d.). 2,3-Dihydro-1,4-phthalazinedione. In CAS Common Chemistry. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved from [Link].

  • NIST. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Exploratory

Technical Monograph: 2-Amino-2-methyl-1,3-propanediol (AMPD)

Topic: 2-Amino-2-methyl-1,3-propanediol (AMPD) CAS 115-69-5 Content Type: Technical Whitepaper & Operational Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Operational Frameworks for Bio-B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-2-methyl-1,3-propanediol (AMPD) CAS 115-69-5 Content Type: Technical Whitepaper & Operational Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Operational Frameworks for Bio-Buffering and Synthetic Applications

Executive Summary & Chemical Identity

2-Amino-2-methyl-1,3-propanediol (AMPD), CAS 115-69-5, is a versatile amino-alcohol utilized primarily as a biological buffer in the alkaline range (pH 7.8–9.[1]7) and as a pivotal building block in the synthesis of oxazoline-based pharmaceuticals and surfactants. Its structural motif—a primary amine shielded by a neopentyl-like carbon skeleton—confers unique stability against oxidative degradation compared to linear amino alcohols, while its dual hydroxyl groups provide solubility and functionalization handles.

This guide synthesizes the critical physicochemical data, safety protocols, and experimental methodologies required for high-fidelity application in drug development and biochemical assays.

Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-2-methylpropane-1,3-diol
Synonyms Ammediol; AMPD; Isobutandiol-2-amine
Formula C

H

NO

Molecular Weight 105.14 g/mol
Structure Primary amine with two hydroxymethyl groups on a quaternary carbon
Solubility ~250 g/100 mL (H

O at 20°C)
pKa (25°C) 8.8
Useful pH Range 7.8 – 9.7
Temp.[1][2][3][4][5][6][7][8][9][10] Coefficient

pH units/°C

Safety & Hazard Management (SDS Core)

Directive: AMPD is classified as a skin and eye irritant. While less volatile than lower molecular weight amines, it poses specific risks to mucous membranes.

GHS Classification & Response Logic
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation (Note: Some high-purity grades may carry H318 Serious Eye Damage).

  • H335: May cause respiratory irritation.

Visualizing the Safety Protocol: The following decision tree outlines the immediate response protocols for AMPD exposure, ensuring laboratory safety compliance.

HazardResponse Exposure AMPD Exposure Event Type Identify Route Exposure->Type Inhalation Inhalation (Dust/Mist) Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Act_Inhale Fresh Air + Oxygen (If breathing difficult) Inhalation->Act_Inhale Act_Skin Wash soap/water 15m Remove contam. clothes Skin->Act_Skin Act_Eye Rinse 15m (Lift lids) Consult Ophthalmologist Eye->Act_Eye

Figure 1: Critical response workflow for AMPD exposure incidents.

Technical Application: Biological Buffer Systems

AMPD is frequently selected for enzymes requiring an alkaline environment, such as alkaline phosphatase and in isotachophoresis of proteins. Its pKa of 8.8 makes it superior to Tris (pKa 8.1) for assays requiring pH > 8.5, as it maintains better buffering capacity in this region.

Critical Factor: Temperature Dependence

Like all amine buffers, AMPD exhibits a significant temperature coefficient (


). A buffer prepared at pH 9.0 at 25°C will shift to approximately pH 9.26 at 15°C and pH 8.61 at 40°C.

Protocol 1: Preparation of 0.1 M AMPD Buffer (Target pH 9.0 at 37°C) To ensure accuracy, the buffer must be pH-adjusted at the temperature of use, or the shift must be calculated.

  • Dissolution: Dissolve 10.51 g of AMPD (MW 105.14) in 900 mL of ultrapure water (Milli-Q or equivalent).

  • Temperature Equilibration: Bring the solution to 37°C (or the intended assay temperature) using a water bath.

  • Titration: While maintaining 37°C, adjust pH to 9.0 using 1M HCl (for lower pH) or NaOH (rarely needed as native pH is ~10.8).

    • Note: If preparing at Room Temperature (25°C) for use at 37°C, adjust the pH to 9.31 at 25°C to account for the -0.31 pH shift upon heating.

  • Final Volume: Transfer to a volumetric flask and top up to 1000 mL with water. Filter sterilize (0.22 µm) if storing.

Technical Application: Synthetic Building Block

AMPD is a "neo-structured" amino diol, meaning it has no beta-hydrogens susceptible to elimination, making it robust. It is a primary precursor for 4,4-dimethyl-2-oxazolines , a scaffold found in various bioactive compounds and chiral ligands.

Mechanism: Dehydrative Cyclization

The synthesis of oxazolines from AMPD and carboxylic acids involves an amidation followed by cyclization.

OxazolineSynthesis AMPD AMPD (Amino-diol) Amide N-(1,3-dihydroxy-2-methylpropan-2-yl)amide (Intermediate) AMPD->Amide Amidation RCOOH Carboxylic Acid (R-COOH) RCOOH->Amide Amidation Heat Heat / Dehydrating Agent (SOCl2 or Zeolite) Amide->Heat Oxazoline 4,4-Dimethyl-2-oxazoline (Target Scaffold) Heat->Oxazoline Cyclization Water H2O Byproduct Heat->Water

Figure 2: Synthetic pathway for conversion of AMPD to 4,4-dimethyl-2-oxazoline scaffolds.

Protocol 2: General Oxazoline Synthesis (Microwave Assisted)

  • Stoichiometry: Mix 1.0 eq of Carboxylic Acid derivative (e.g., Methyl Salicylate) with 2.0 eq of AMPD.

  • Catalysis: Add catalytic amount of Sodium (Na) or Tetrabutylammonium bromide (TBAB).

  • Reaction: Irradiate (Microwave) or Reflux at 150°C.

    • Mechanism:[11] The amino group attacks the ester to form the amide. The hydroxyl group then attacks the amide carbonyl, eliminating water to close the ring.

  • Purification: The gem-dimethyl group on AMPD prevents retro-aldol type degradation, simplifying workup (usually extraction into EtOAc).

CO2 Capture Applications

Recent research highlights AMPD as a sterically hindered amine for Carbon Capture.

  • Mechanism: AMPD reacts with CO

    
     to form a carbamate  (kinetic product). Due to steric hindrance from the methyl and hydroxymethyl groups, the carbamate is less stable than that of monoethanolamine (MEA), favoring hydrolysis to bicarbonate .
    
  • Benefit: This instability allows for easier regeneration (stripping) of CO

    
     at lower energy costs compared to unhindered amines.
    

Storage and Stability

  • Hygroscopicity: AMPD is hygroscopic. Store in tightly sealed containers under inert atmosphere (Nitrogen) if possible.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for synthesis). Corrosive to copper, brass, and aluminum (H290).

  • Shelf Life: 2 years if stored desipccated at Room Temperature.[1]

References

  • PubChem. 2-Amino-2-methyl-1,3-propanediol (Compound).[6] National Library of Medicine. Available at: [Link]

  • Reach Devices. Biological Buffers pKa Calculator & Temperature Coefficients. Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of some new 2-oxazoline derivatives. Available at: [Link]

Sources

Foundational

Resolving the Nomenclature: Aminomethyl Propanediol vs. 2-Amino-2-methyl-1,3-propanediol in Technical Applications

Executive Summary: The Nomenclature Dichotomy In both biochemical research and cosmetic formulation, professionals frequently encounter two distinct chemical names: Aminomethyl propanediol and 2-amino-2-methyl-1,3-propan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nomenclature Dichotomy

In both biochemical research and cosmetic formulation, professionals frequently encounter two distinct chemical names: Aminomethyl propanediol and 2-amino-2-methyl-1,3-propanediol .

Scientifically, these names refer to the exact same chemical entity, registered under CAS Number 115-69-5 [1]. The dichotomy in nomenclature is strictly an artifact of industry-specific regulatory frameworks:

  • 2-Amino-2-methyl-1,3-propanediol (or 2-amino-2-methylpropane-1,3-diol): This is the strict IUPAC name , utilized in pharmaceutical, biochemical, and analytical chemistry contexts to provide an exact topological map of the molecule[1].

  • Aminomethyl propanediol: This is the INCI (International Nomenclature of Cosmetic Ingredients) name , engineered for consumer-facing cosmetic labeling to simplify complex chemical identifiers[2].

  • Common/Trade Names: It is also widely referred to as AMPD or Ammediol in laboratory shorthand[3].

Understanding that these refer to the same molecule is critical for cross-disciplinary R&D, particularly when sourcing raw materials or translating biochemical assays into commercial formulations.

NomenclatureMap CAS CAS 115-69-5 (C4H11NO2) INCI INCI Name: Aminomethyl Propanediol CAS->INCI IUPAC IUPAC Name: 2-Amino-2-methyl-1,3-propanediol CAS->IUPAC Common Common Names: AMPD, Ammediol CAS->Common Cosmetics Cosmetic & Personal Care (pH Adjuster, Dispersant) INCI->Cosmetics Biotech Biotech & Diagnostics (Biological Buffer, pH 7.8-9.7) IUPAC->Biotech Common->Biotech

Fig 1: Nomenclature mapping and industry-specific application branching for CAS 115-69-5.

Structural Causality and Physicochemical Properties

The molecular formula for AMPD is C₄H₁₁NO₂ . Structurally, it features a central carbon atom bonded to a methyl group, a primary amino group, and two hydroxymethyl groups[1].

This specific architecture dictates its behavior in solution:

  • Buffering Capacity: The primary amine group acts as a proton acceptor, giving the molecule a pKa of 8.8 at 25°C, making it an excellent biological buffer in the alkaline range (pH 7.8 – 9.7)[4].

  • Solubility & Stability: The dual hydroxyl groups grant exceptional aqueous solubility (up to 2500 g/L at 20°C)[5].

  • Resistance to Degradation: Critically, the α-carbon (the carbon attached to the amine) is fully substituted. Because it lacks an abstractable hydrogen atom, the molecule is highly resistant to Maillard-type browning and degradation, preventing the yellowing often seen with other amine neutralizers in cosmetic formulations[6].

Quantitative Data Summary
PropertyValueClinical / Formulation Relevance
Molecular Weight 105.14 g/mol [5]Crucial for exact molarity calculations in buffer prep.
pKa (at 25°C) 8.8[4]Ideal for buffering alkaline enzymatic reactions.
Effective pH Range 7.8 – 9.7[4]Matches physiological alkaline environments.
Temperature Coefficient (ΔpK/ΔT) -0.029[3]pH will drop significantly as temperature increases; must titrate at operating temp.
Aqueous pH (0.5M - 1.0M) 10.0 – 11.5[4][5]Highly basic in unneutralized form; requires acid titration.
Physical State Crystalline solid[4]Hygroscopic; requires strict moisture-controlled storage.

Mechanistic Applications: Why AMPD is Chosen

A. Biotechnology: The Ideal Alkaline Buffer

In diagnostic assays and protein characterization, AMPD is heavily utilized for Alkaline Phosphatase (ALP) assays and isoelectric focusing[7].

  • The Causality: ALP enzymes operate optimally at high pH levels (typically ~9.8). AMPD's pKa of 8.8 allows it to maintain this alkaline environment effectively[4]. Furthermore, unlike EDTA or citrate, AMPD does not aggressively chelate the divalent cations (like Mg²⁺ and Zn²⁺) that are essential cofactors for ALP activity, ensuring the enzyme remains active during the assay[7][8].

B. Cosmetic Formulation: High-Efficiency Neutralization

In personal care, Aminomethyl propanediol is deployed to neutralize acid-functional polymers (such as Carbomers) and to saponify fatty acids (like stearic acid)[6].

  • The Causality: When AMPD is added to a dispersed Carbomer, the primary amine donates electrons to the carboxylic acid groups of the polymer. This electrostatic repulsion causes the polymer chain to uncoil rapidly, transforming a low-viscosity liquid into a stable, high-yield gel. Its low molecular weight allows formulators to achieve neutralization using significantly less material compared to heavier amines, while its fully substituted α-carbon ensures the final product remains optically clear and non-yellowing over its shelf life[6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in validation steps.

Protocol 1: Preparation of 1M AMPD Buffer (pH 9.0) for Enzymatic Assays

Note: Because AMPD has a high temperature coefficient (-0.029), the pH must be adjusted at the exact temperature the buffer will be used (e.g., 25°C)[3].

Materials:

  • 2-Amino-2-methyl-1,3-propanediol (AMPD), ≥99.5% purity[9]

  • Ultrapure H₂O (Milli-Q or equivalent)

  • 1M HCl (for titration)

  • Calibrated pH meter with temperature compensation

Methodology:

  • Mass Calculation: Weigh exactly 105.14 g of AMPD (equivalent to 1 mole)[5].

  • Initial Dissolution: Transfer the powder to a 1L glass beaker. Add 800 mL of Ultrapure H₂O. Stir using a magnetic stir bar until completely dissolved.

  • Validation Step 1 (Initial pH): Measure the pH of the unadjusted solution. A correct dissolution of pure AMPD will yield a highly alkaline pH between 10.5 and 11.5 [4]. If the pH is lower, suspect moisture contamination or degradation.

  • Titration: Immerse the pH probe. Slowly add 1M HCl dropwise while stirring vigorously to avoid local high concentrations of H⁺ ions[3]. Continue until the pH stabilizes at exactly 9.0 at 25°C.

  • Volume Adjustment: Transfer the solution to a 1L volumetric flask and bring the final volume to 1000 mL with Ultrapure H₂O.

  • Sterilization: Filter the buffer through a 0.22 µm PES membrane. Do not autoclave, as primary amines can be sensitive to extreme thermal degradation in the presence of trace contaminants[3].

BufferWorkflow Step1 Weigh 105.14 g AMPD (1 Mole) Step2 Dissolve in 800 mL Ultrapure H2O Step1->Step2 Step3 Titrate with 1M HCl to pH 9.0 at 25°C Step2->Step3 Step4 Adjust Volume to 1000 mL Step3->Step4 Step5 Filter Sterilize (0.22 µm Membrane) Step4->Step5

Fig 2: Step-by-step workflow for the preparation of 1M AMPD biological buffer.

Protocol 2: Polymer Neutralization in Cosmetic Emulsions

Methodology:

  • Dispersion: Disperse 0.5% (w/w) Carbomer into 90.0% (w/w) deionized water under high-shear agitation until fully hydrated (no lumps).

  • Validation Step 1: The unneutralized dispersion will have a pH of approximately 2.8 – 3.2 and a low viscosity.

  • Neutralization: Gradually add 0.5% (w/w) Aminomethyl propanediol (AMPD) while switching to low-shear sweep agitation.

  • Validation Step 2: The system will self-validate via a rapid rheological shift. The liquid will instantly transform into a highly viscous, transparent gel. The final pH should stabilize between 6.5 and 7.5.

References

  • Cosmile Europe. "AMINOMETHYL PROPANEDIOL – Ingredient." COSMILE Europe. Available at: [Link]

  • Matrix Fine Chemicals. "2-AMINO-2-METHYLPROPANE-1,3-DIOL | CAS 115-69-5." Matrix Fine Chemicals. Available at:[Link]

  • National Institutes of Health (PubMed). "Isoelectric focusing of alkaline phosphatase isoenzymes in polyacrylamide gels. Use of Triton X-100 and improved staining technic." PubMed. Available at:[Link]

  • University of Minho. "(Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions." UMinho. Available at:[Link]

Sources

Exploratory

Thermodynamic Properties of 2-(Aminomethyl)propane-1,3-diol: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction 2-(Aminomethyl)propane-1,3-diol is a member of the amino alcohol family, characterized by a primary amine and two hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)propane-1,3-diol is a member of the amino alcohol family, characterized by a primary amine and two hydroxyl groups. This molecular structure imparts properties that are of interest in various chemical and pharmaceutical applications, including as a building block in organic synthesis and potentially in the formulation of therapeutic agents. A thorough understanding of its thermodynamic properties is crucial for its application in drug development, materials science, and chemical process design. These properties govern the compound's stability, solubility, and interactions with other molecules, which are critical parameters for formulation, synthesis, and biological activity.

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 2-(Aminomethyl)propane-1,3-diol. Due to the limited availability of in-depth thermodynamic data for this specific isomer, this guide also presents a detailed analysis of its well-studied structural isomer, 2-Amino-2-methyl-1,3-propanediol (AMPD). The extensive research on AMPD as a phase-change material offers valuable insights into the potential thermodynamic behavior of related amino alcohols.

Physicochemical Properties of 2-(Aminomethyl)propane-1,3-diol

Currently, the publicly available data on the thermodynamic properties of 2-(Aminomethyl)propane-1,3-diol are limited. The primary information comes from chemical databases and suppliers, which provide basic physicochemical characteristics.

PropertyValueSource
Molecular Formula C4H11NO2PubChem[1]
Molecular Weight 105.14 g/mol PubChem[1]
IUPAC Name 2-(aminomethyl)propane-1,3-diolPubChem[1]
CAS Number 52722-52-8PubChem[1]
Computed XLogP3 -1.8PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

The synthesis of 2-amino-1,3-propanediol compounds can be achieved through various routes, including the reaction of an alkoxyamine or a benzylamine with 1,3-dihydroxyacetone dimer followed by reduction[2]. These synthesis pathways are crucial for obtaining the pure compound required for accurate thermodynamic measurements.

A Comparative Analysis: Thermodynamic Properties of 2-Amino-2-methyl-1,3-propanediol (AMPD)

In contrast to 2-(Aminomethyl)propane-1,3-diol, its isomer, 2-Amino-2-methyl-1,3-propanediol (AMPD), has been extensively studied for its thermodynamic properties, particularly as a solid-solid phase change material (PCM) for thermal energy storage[3][4][5]. The key difference in their structure is the position of the amino and methyl groups relative to the propanediol backbone.

Molecular Structures

G cluster_0 2-(Aminomethyl)propane-1,3-diol cluster_1 2-Amino-2-methyl-1,3-propanediol (AMPD) a HOCH₂-CH(CH₂NH₂)-CH₂OH b HOCH₂-C(CH₃)(NH₂)-CH₂OH

Caption: Molecular structures of the two isomers.

The detailed thermodynamic data available for AMPD provides a valuable framework for understanding the potential behavior of 2-(Aminomethyl)propane-1,3-diol, as the functional groups are the same, and only their arrangement differs.

Phase Transitions and Enthalpy

AMPD is notable for its solid-solid phase transition, which allows it to store and release a significant amount of latent heat without changing its physical state from solid to liquid[3][6]. This property is highly desirable for thermal energy storage applications.

Differential Scanning Calorimetry (DSC) is a primary technique used to study these phase transitions.[7][8][9] In a typical DSC experiment, a sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference.

At room temperature, commercially available AMPD exists in a white crystalline state (α-phase)[3][4]. Upon heating, it transforms into a colorless plastic crystalline state (β-phase)[3][4]. This solid-solid phase transition is where the thermal energy is stored.

A study on the supercooling behavior of AMPD for thermal energy storage provides detailed enthalpy values for its phase transitions[3][4][5]. The endothermic enthalpy of the α to β phase transition was found to be 247.9 J/g[3][4][5]. The exothermic enthalpy during the reverse transition (crystallization) was observed to be in the range of 154.1 to 181.6 J/g, with the value increasing during thermal cycling[3][4][5].

Thermodynamic ParameterValueExperimental ConditionSource
Endothermic Enthalpy (α → β) 247.9 J/gHeating[3][4][5]
Exothermic Enthalpy (β → α) 154.1 - 181.6 J/gCooling, increases with cycling[3][4][5]
Heat Capacity

The molar heat capacities of aqueous solutions of AMPD have been measured using heat flow differential scanning calorimetry[10]. These measurements are crucial for designing heat exchange equipment in applications such as carbon dioxide capture, where AMPD has been investigated as a potential solvent[10].

Experimental Protocol: Differential Scanning Calorimetry (DSC) of AMPD

The following is a generalized protocol for the thermal analysis of AMPD using DSC, based on methodologies described in the literature[4].

Objective: To determine the phase transition temperatures and enthalpies of 2-Amino-2-methyl-1,3-propanediol (AMPD).

Materials and Apparatus:

  • 2-Amino-2-methyl-1,3-propanediol (AMPD), purity ≥98%[3]

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum crucibles

  • Nitrogen gas supply for inert atmosphere

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of AMPD (e.g., 5-15 mg) into an aluminum crucible.

    • Hermetically seal the crucible to prevent any mass loss during heating.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the DSC cell with nitrogen gas to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below the expected phase transition (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature above the highest expected transition (e.g., 200°C).

    • Hold the sample at the high temperature for a short period to ensure complete transition.

    • Cool the sample at a controlled rate (e.g., 10 K/min) back to the starting temperature.

    • Perform a second heating and cooling cycle to observe the effect of thermal history.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed endothermic or exothermic events.

    • The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.

DSC Experimental Workflow

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh AMPD Sample seal Seal in Crucible weigh->seal load Load Sample and Reference seal->load purge Purge with Nitrogen load->purge program Run Thermal Program (Heating/Cooling Cycles) purge->program thermogram Obtain Thermogram program->thermogram analyze Determine Transition Temps and Enthalpies thermogram->analyze

Caption: A simplified workflow for DSC analysis of AMPD.

Conclusion and Future Outlook

This technical guide has synthesized the available physicochemical data for 2-(Aminomethyl)propane-1,3-diol and provided a comprehensive overview of the thermodynamic properties of its well-characterized isomer, 2-Amino-2-methyl-1,3-propanediol (AMPD). While the direct thermodynamic data for 2-(Aminomethyl)propane-1,3-diol is scarce, the extensive research on AMPD serves as a crucial reference point for researchers and scientists in the field.

The detailed analysis of AMPD's phase transitions, enthalpy, and the experimental methodologies used for their determination, offers a roadmap for the characterization of 2-(Aminomethyl)propane-1,3-diol. It is anticipated that the presence of the same functional groups will lead to some similarities in their thermodynamic behavior, such as the potential for strong intermolecular hydrogen bonding. However, the difference in the substitution pattern on the central carbon atom will undoubtedly influence the crystal packing and, consequently, the phase behavior and thermodynamic parameters.

For drug development professionals, a detailed understanding of these properties is essential for predicting the stability and solubility of formulations containing 2-(Aminomethyl)propane-1,3-diol. Therefore, future research should focus on the experimental determination of the key thermodynamic properties of 2-(Aminomethyl)propane-1,3-diol, including its heat capacity, enthalpy of formation, and a detailed investigation of its phase behavior using techniques such as Differential Scanning Calorimetry and X-ray diffraction. Such studies will be invaluable for unlocking the full potential of this compound in various scientific and industrial applications.

References

  • Wang, X., Bai, J., Zhang, X., Shen, X., Xia, Z., & Yu, H. (2025). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. Molecules, 30(10), 2206. [Link]

  • Wang, X., Bai, J., Zhang, X., Shen, X., Xia, Z., & Yu, H. (2025). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. Molecules, 30(10), 2206. [Link]

  • Wang, X., Bai, J., Zhang, X., Shen, X., Xia, Z., & Yu, H. (2025). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. Molecules, 30(10), 2206. [Link]

  • Physical and Thermodynamic Properties of Aqueous 2-Amino-2-Methyl-1,3-Propanediol Solutions. (2025). ResearchGate. [Link]

  • Chemical Properties of 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5). Cheméo. [Link]

  • Gotoh, R., et al. (2019). Controlling heat release of crystallization from supercooling state of a solid-solid PCM, 2-amino-2-methyl-1,3-propanediol.
  • 2-Aminomethyl-1,3-propanediol. PubChem. [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. [Link]

  • 2-Amino-2-methyl-1,3-propanediol. PubChem. [Link]

  • 2-Amino-2-methyl-1,3-propanediol. NIST WebBook. [Link]

  • Process for production of 2-amino-1,3-propanediol.
  • aminoethyl propane diol 1,3-propanediol, 2-amino-2-ethyl. The Good Scents Company. [Link]

  • Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Cheméo. [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. AIDIC. [Link]

  • 2-Amino-2-methyl-1,3-propanediol. DrugFuture. [Link]

  • 2-Amino-1,3-propanediol. NIST WebBook. [Link]

  • 2-(Methylamino)propane-1,3-diol. PubChem. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]

  • Differential Scanning Calorimetry of Proteins and the Two-State Model: Comparison of Two Formulas. MDPI. [Link]

  • Differential Scanning Calorimetry and Protein Stability. Student Theses Faculty of Science and Engineering. [Link]

  • Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. US EPA. [Link]

  • 2-Amino-2-hydroxymethyl-1,3-propanediol for CO2 capture: study on equilibrium, absorption kinetics, catalytic desorption, and amine regeneration. ResearchGate. [Link]

Sources

Foundational

Thermodynamic Profiling of Aminomethyl Propanediol (AMPD) Buffers at Physiological Temperature

Topic: Thermodynamic Profiling and pKa Determination of Aminomethyl Propanediol (AMPD) at Physiological Temperature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Profiling and pKa Determination of Aminomethyl Propanediol (AMPD) at Physiological Temperature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise landscape of biochemical experimentation and pharmaceutical formulation, buffer selection is often the silent variable that dictates reproducibility. 2-Amino-2-methyl-1,3-propanediol (AMPD) , frequently referred to as Ammediol, serves as a critical buffering agent for the alkaline physiological range (pH 7.8–9.7).

While widely cited with a standard pKa of 8.8 at 25°C , AMPD exhibits a significant negative temperature coefficient (


), shifting its effective buffering center to approximately 8.57 at 37°C . This shift is non-trivial; failing to account for it can result in a pH deviation of nearly 0.3 units between the benchtop and the incubator, potentially altering enzyme kinetics, protein stability, and drug solubility profiles.

This guide provides the thermodynamic derivation of AMPD’s pKa at physiological temperature, a self-validating protocol for its preparation, and a comparative analysis against structural analogs like Tris.

Physicochemical Profile & Thermodynamics[1][2][3]

AMPD is a primary amine structurally related to Tris [tris(hydroxymethyl)aminomethane] but possesses a methyl group in place of one hydroxymethyl group. This structural modification alters its electron density, resulting in a higher pKa compared to Tris (8.8 vs. 8.1 at 25°C).

Core Parameters
ParameterValueNotes
IUPAC Name 2-Amino-2-methyl-1,3-propanediolAlso known as Ammediol
CAS Number 115-69-5
Molecular Weight 105.14 g/mol
pKa (25°C) 8.88 Standard reference value

-0.026 pH/°C Negative thermal shift
Enthalpy of Ionization (

)
~42.1 kJ/mol Endothermic proton dissociation
Useful pH Range (37°C) 7.9 – 9.2 Optimal buffering capacity
The Temperature Dependence Mechanism

The ionization of cationic amines like AMPD is an endothermic process. As temperature increases, the equilibrium shifts to favor the deprotonated (neutral) base form, releasing protons and lowering the pH of the solution.

The relationship is governed by the integrated van 't Hoff equation, but for practical laboratory ranges (20°C–40°C), a linear coefficient is sufficient:



Calculation for Physiological Temperature (37°C):

  • Shift

    
    
    

Senior Scientist Insight: Do not rely on pH adjustments made at 20°C for experiments at 37°C. An AMPD buffer set to pH 8.8 at room temperature will drop to pH ~8.5 inside a bioreactor or cell culture incubator.

Comparative Analysis: AMPD vs. Common Analogs

AMPD occupies a specific niche where Tris is too acidic (pKa ~7.8 at 37°C) and AMP (2-amino-2-methyl-1-propanol) is too basic (pKa ~9.3 at 37°C).

BufferStructurepKa (25°C)pKa (37°C)

Primary Application
Tris Primary Amine8.06~7.76-0.028DNA/Protein electrophoresis, general biochem
AMPD Primary Amine8.88 ~8.57 -0.026 Alkaline phosphatase assays, SDS-PAGE spacers
HEPES Zwitterionic7.48~7.31-0.014Cell culture (toxicity concerns with amines)
AMP Primary Amine9.70~9.34-0.029High pH enzyme optimization

Experimental Protocol: Precision Preparation of AMPD Buffer

This protocol outlines the preparation of a 0.1 M AMPD buffer, pH 8.60 at 37°C . This specific pH is chosen to align with the pKa at physiological temperature, providing maximum buffering capacity (


).
Reagents & Equipment
  • AMPD Solid: High purity (≥99%), crystalline.[1]

  • HCl (1.0 N): Standardized titrant.

  • Water: Type I (Milli-Q), degassed to remove CO₂ (which forms carbonic acid and shifts pH).

  • Equipment: pH meter with ATC (Automatic Temperature Compensation) probe, water bath or jacketed beaker set to 37°C.

Step-by-Step Methodology
  • Gravimetric Dissolution:

    • Calculate mass for 500 mL of 0.1 M AMPD:

      
      
      
    • Dissolve 5.26 g of AMPD in approx. 400 mL of Type I water.

  • Thermal Equilibration (Crucial Step):

    • Place the beaker in a water bath maintained at 37°C ± 0.5°C .

    • Allow the solution to reach thermal equilibrium. Note: pH electrodes must also be calibrated at 37°C or use rigorous ATC.

  • Potentiometric Titration:

    • While stirring gently (avoiding vortexing which introduces CO₂), titrate with 1.0 N HCl.

    • Target pH: 8.60.

    • Self-Validation: If you overshoot the pH, do not back-titrate with NaOH. Discard and restart. Adding NaOH alters the ionic strength (

      
      ) differently than the pure buffer salt system.
      
  • Final Volume Adjustment:

    • Transfer to a volumetric flask.

    • Dilute to volume (500 mL) with 37°C water.

    • Verify final pH at 37°C.

Workflow Visualization

AMPD_Preparation start Start: 0.1 M AMPD Preparation calc Calculate Mass (5.257 g for 500mL) start->calc dissolve Dissolve in 80% Volume (Type I Water, Degassed) calc->dissolve heat Thermal Equilibration Heat to 37°C dissolve->heat titrate Titrate with HCl to pH 8.60 (Maintained at 37°C) heat->titrate check Validation Check: Did pH drop below 8.60? titrate->check discard Discard Solution (Do not back-titrate) check->discard Yes fill Dilute to Final Volume (500 mL) check->fill No final Final QC: Verify pH at 37°C fill->final

Figure 1: Critical workflow for preparing temperature-dependent buffers. Note the thermal equilibration step prior to pH adjustment.

Applications in Drug Development

Solubility Enhancement of Weak Acids

AMPD is particularly effective for solubilizing acidic drug candidates (e.g., NSAIDs, carboxylic acid derivatives) that require a pH > 8.0 for stability but are sensitive to the high ionic strength of phosphate buffers.

Enzyme Assays (Alkaline Phosphatase)

Alkaline phosphatase (ALP) exhibits optimal activity between pH 8.0 and 10.0. AMPD is often preferred over Glycine-NaOH buffers because AMPD acts as a transphosphorylation acceptor . The hydroxyl groups on AMPD can accept phosphate groups, preventing product inhibition and linearizing reaction kinetics over longer durations.

Buffer Selection Logic

The following decision tree aids in selecting AMPD versus its close relatives based on experimental constraints.

Buffer_Selection root Select Buffer for Physiological Assay (37°C) q1 Target pH Range? root->q1 range1 pH 7.0 - 7.6 q1->range1 Neutral range2 pH 7.8 - 8.4 q1->range2 Slightly Alkaline range3 pH 8.5 - 9.2 q1->range3 Alkaline hepes Use HEPES / MOPS (Zwitterionic) range1->hepes tris Use Tris (pKa ~7.8 @ 37°C) range2->tris q2 Primary Amine Interference? range3->q2 ampd Use AMPD (pKa ~8.6 @ 37°C) q2->ampd No (e.g., ALP Assay) bicine Use Bicine / Tricine (Secondary Amines) q2->bicine Yes (e.g., Aldehyde fixation)

Figure 2: Decision logic for selecting AMPD based on pH requirements and chemical compatibility.

References

  • Reach Devices. (n.d.). Biological Buffers: pKa, temperature coefficients, and properties. Retrieved from [Link]

  • Goldberg, R. N., et al. (2002). Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update.
  • Blanchard, J. (1984). Evaluation of the partial pressure of carbon dioxide in the preparation of physiological buffers. Journal of Pharmaceutical Sciences.
  • Interchim. (n.d.). Good's Buffers and Biological Buffers Technical Guide. Retrieved from [Link]

Sources

Exploratory

Solubility of 2-(Aminomethyl)propane-1,3-diol in water vs organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-(Aminomethyl)propane-1,3-diol Executive Summary This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Aminomethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-(Aminomethyl)propane-1,3-diol

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Aminomethyl)propane-1,3-diol (CAS: 52722-52-8).[1] Often confused with its structural isomer, the common buffer AMPD (2-Amino-2-methyl-1,3-propanediol), this specific isomer presents unique solvation behaviors critical for its use as a synthetic intermediate and functional building block.[1]

Key Findings:

  • Hydrophilicity: The molecule exhibits a highly negative LogP (-1.8), indicating superior solubility in water and polar protic solvents.[1]

  • Solvent Incompatibility: It is virtually insoluble in non-polar hydrocarbons (hexane, toluene), necessitating the use of polar aprotic solvents (DMSO, DMF) or lower alcohols for organic phase reactions.[1]

  • Structural Nuance: The aminomethyl spacer reduces steric hindrance around the nitrogen compared to AMPD, potentially altering its nucleophilicity and interaction with solvation shells.

Chemical Identity & Structural Distinction

Before establishing solubility protocols, it is imperative to distinguish the target molecule from its common isomers.[1] Misidentification leads to erroneous solvent selection during synthesis and formulation.

FeatureTarget Molecule Common Isomer (Buffer) Structural Analog
Name 2-(Aminomethyl)propane-1,3-diol 2-Amino-2-methyl-1,3-propanediol (AMPD)2-Amino-1,3-propanediol (Serinol)
CAS 52722-52-8 115-69-5534-03-2
Structure Propane backbone with C2 attached to -CH₂NH₂Propane backbone with C2 attached to -NH₂ and -CH₃Propane backbone with C2 attached to -NH₂
LogP (Calc) -1.8 (Highly Hydrophilic)-1.8-1.7
Primary Use Synthetic IntermediateBiological BufferSynthetic Intermediate

Critical Note: The presence of the methylene spacer (-CH₂-) in the aminomethyl group increases the conformational flexibility of the amine compared to the rigid attachment in Serinol or AMPD.[1]

Solubility Profile: Water vs. Organic Solvents

The solubility of 2-(Aminomethyl)propane-1,3-diol is governed by its high capacity for hydrogen bonding (3 donors, 3 acceptors) and its compact aliphatic backbone.[1]

Aqueous Solubility (The "Universal" Solvent)[1]
  • Solubility: >1000 mg/mL (Miscible) [1]

  • Mechanism: The molecule acts as a "water mimic." The two hydroxyl groups and the primary amine integrate seamlessly into the bulk water network via strong hydrogen bonds.[1]

  • pH Dependence:

    • Neutral/Basic pH: Highly soluble.[2]

    • Acidic pH: Protonation of the amine (

      
      ) drastically increases ionic character, making it soluble even in minimal water volumes but insoluble in almost all organic solvents.[1]
      
Organic Solvent Compatibility Guide

The following table categorizes solvents based on their ability to solvate 2-(Aminomethyl)propane-1,3-diol, derived from Hansen Solubility Parameters (HSP) and comparative data from structural analogs.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Protic Water, Methanol, EthanolExcellent Strong H-bond matching.[1] Lower alcohols are the preferred organic solvents for recrystallization.
Polar Aprotic DMSO, DMF, DMAcGood High dipole moments stabilize the polar functional groups, though lack of H-bond donation makes dissolution slower than in water.[1]
Chlorinated Dichloromethane (DCM), ChloroformPoor to Moderate Limited interaction. DCM may solubilize small amounts if the molecule is in its free base form, but extraction efficiency will be low.[1]
Ethers THF, Diethyl Ether, MTBEVery Poor The polarity gap is too wide.[1] THF may dissolve trace amounts at reflux but will likely precipitate the compound upon cooling.
Non-Polar Hexane, Toluene, HeptaneInsoluble Complete thermodynamic mismatch.[1] These are excellent "anti-solvents" for precipitating the product from alcoholic solutions.
Visualization: Solvation Mechanism

SolvationMechanism cluster_Water Aqueous Environment (High Solubility) cluster_Organic Non-Polar Environment (Insoluble) Molecule 2-(Aminomethyl) propane-1,3-diol Water_Shell Hydration Shell (H-Bond Network) Molecule->Water_Shell 3 H-Donors 3 H-Acceptors Lipophilic_Shell Lipophilic Interaction (Van der Waals) Molecule->Lipophilic_Shell Weak Interaction Protonation Amine Protonation (pH < 9) Water_Shell->Protonation Acidic Conditions Agglomeration Self-Association (Precipitation) Lipophilic_Shell->Agglomeration Dominant Force

Figure 1: Mechanistic divergence in solvation.[1] In water, the molecule integrates into the H-bond network.[1] In non-polar solvents, cohesive forces between solute molecules dominate, leading to precipitation.[1]

Experimental Protocol: Solubility Determination

Since specific literature values for CAS 52722-52-8 are scarce, researchers must validate solubility empirically.[1] The following protocol ensures high reproducibility.

Method A: The "Shake-Flask" Saturation Method (Standard)
  • Preparation: Weigh excess solid 2-(Aminomethyl)propane-1,3-diol (approx. 500 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).[1]

  • Equilibration:

    • Seal tightly and agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate persists.[1]

  • Filtration: Filter the saturated supernatant through a 0.45 µm PTFE (for organics) or Nylon (for water) syringe filter.[1]

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate and analyze via HPLC-ELSD or HPLC-CAD (since the molecule lacks a strong UV chromophore).[1]

Method B: Cloud Point Titration (Rapid Estimation)

Use this for quick solvent screening during process development.

  • Dissolve 100 mg of compound in 0.5 mL of a "Good Solvent" (e.g., Water or Methanol).

  • Slowly titrate with a "Bad Solvent" (e.g., Acetone or THF) while stirring.

  • Record the volume added when the solution turns persistently cloudy (turbid).

  • Result: This defines the metastable zone width and helps design crystallization processes.

Applications & Solvent Implications

1. Synthetic Intermediate (Cyclic Carbonates):

  • Reaction: Reaction with dialkyl carbonates to form cyclic carbonates.

  • Solvent Choice:Methanol or Neat . Avoid water (hydrolysis risk) and non-polars (solubility issues).[1]

2. Purification via Recrystallization:

  • Strategy: Dissolve in hot Ethanol or Isopropanol .

  • Anti-Solvent: Add Hexane or Ethyl Acetate dropwise to induce crystallization upon cooling.

  • Why? The impurity profile usually consists of more lipophilic byproducts (soluble in anti-solvent) or salts (insoluble in hot alcohol).[1]

3. Liquid-Liquid Extraction (Workup):

  • Challenge: The molecule partitions heavily into the aqueous phase.

  • Solution: Do not use water/DCM extraction. Instead, remove water via lyophilization or azeotropic distillation (with Toluene), then extract the solid residue with Methanol or Ethanol to separate from inorganic salts.[1]

References

  • PubChem. (2025).[1][3][4][5][6] Compound Summary: 2-(Aminomethyl)propane-1,3-diol (CAS 52722-52-8).[1][5][7] National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-2-methyl-1,3-propanediol (AMPD Buffer).[1] (Used for comparative physicochemical data).[1] Link[1]

  • ChemicalBook. (2024).[1] 2-Amino-1,3-propanediol (Serinol) Properties.[1] (Structural analog analysis). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source methodology for solvent class prediction).

Sources

Foundational

Molecular weight and formula of Aminomethyl propanediol (AMPD)

An In-depth Technical Guide to Aminomethyl Propanediol (AMPD) for Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-methyl-1,3-propanediol, commonly known as Aminomethyl propanediol or AM...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Aminomethyl Propanediol (AMPD) for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol, commonly known as Aminomethyl propanediol or AMPD, is a substituted aliphatic aminodiol of significant interest in the fields of biochemical research and pharmaceutical development.[1][2] Its molecular structure, featuring a primary amine and two hydroxyl groups, imparts a unique combination of properties that make it a versatile functional ingredient.[3] While primarily recognized for its utility as a biological buffer and pH adjusting agent, its applications extend to roles as an emulsifier, a stabilizer in complex formulations, and a chemical intermediate.[1][4]

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of AMPD's core chemical and physical characteristics. It delves into the causality behind its functional applications, outlines self-validating analytical protocols for quality control, and addresses critical safety and regulatory considerations. The information presented herein is intended to equip researchers, formulators, and drug development professionals with the technical knowledge required to effectively leverage AMPD in their work.

Core Molecular and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. AMPD's utility is directly derived from its chemical structure and resulting physicochemical characteristics.

Chemical Identity

  • Chemical Name: 2-Amino-2-methyl-1,3-propanediol[2]

  • Synonyms: AMPD, Ammediol, Aminoglycol[5]

  • Chemical Formula: C₄H₁₁NO₂[2][5][6][7]

  • CAS Number: 115-69-5[5][7]

  • Molecular Structure:

    Caption: Chemical structure of 2-Amino-2-methyl-1,3-propanediol (AMPD).

The structure reveals a central carbon atom bonded to a methyl group (-CH₃), an amino group (-NH₂), and two hydroxymethyl groups (-CH₂OH). This arrangement prevents the formation of a chiral center. The presence of hydrogen bond donors (amine and hydroxyls) and acceptors (nitrogen and oxygens) explains its high solubility in polar solvents like water.[6]

Physicochemical Data Summary

The quantitative properties of AMPD are crucial for its application in experimental design and formulation. These are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 105.14 g/mol [2][6]
Appearance White crystalline solid
Melting Point 100-110 °C[1]
Boiling Point 151 °C at 10 mmHg[1]
pKa (25 °C) 8.8
Useful pH Buffering Range 7.8 - 9.7
pH (105.1 g/L aq. soln., 25 °C) 10.5 - 11.5
Solubility in Water Miscible; 100 mg/mL[8]
Vapor Density 3.63 (vs air)

Functional Applications in Research and Drug Development

AMPD's molecular architecture makes it a highly effective and versatile tool in both laboratory and manufacturing settings.

The Role of AMPD as a Biological Buffer

Causality of Buffering Action: A buffer's efficacy is dictated by its pKa, the pH at which the protonated (acid) and deprotonated (base) forms of the molecule are present in equal concentrations. AMPD, with a pKa of 8.8, is an excellent choice for maintaining a stable pH in the slightly alkaline range, which is optimal for many enzymatic reactions. Its primary amine group is responsible for this buffering capacity, accepting a proton (H⁺) in acidic conditions and donating one in alkaline conditions.

Buffering_Mechanism AMPD Buffering Equilibrium Protonated R-NH3+ (Protonated Form) Predominates at pH < 8.8 Unprotonated R-NH2 (Unprotonated Form) Predominates at pH > 8.8 Protonated->Unprotonated + OH- Unprotonated->Protonated + H+

Caption: The buffering mechanism of AMPD around its pKa of 8.8.

Field-Proven Applications:

  • Enzyme Assays: AMPD is frequently used as a buffer for determining the activity of enzymes that function optimally in alkaline environments, such as alkaline phosphatase.[1]

  • Electrophoresis: It serves as a buffer component in SDS-gradient gel electrophoresis systems designed to separate polypeptides.

Experimental Protocol: Preparation of a 0.5 M AMPD Buffer Solution (pH 9.0)

This protocol describes a self-validating system where the final pH measurement confirms the accuracy of the preparation.

  • Objective: To prepare 200 mL of a 0.5 M AMPD buffer solution with a final pH of 9.0.

  • Materials:

    • 2-Amino-2-methyl-1,3-propanediol (AMPD), ≥99% purity (MW = 105.14 g/mol )[7]

    • Deionized (DI) water

    • Concentrated Hydrochloric Acid (HCl)

    • Calibrated pH meter

    • 250 mL beaker and magnetic stirrer

    • 200 mL volumetric flask

  • Methodology:

    • Calculation: To make 200 mL of a 0.5 M solution, calculate the required mass of AMPD:

      • Mass = Molarity × Volume × Molecular Weight

      • Mass = 0.5 mol/L × 0.200 L × 105.14 g/mol = 10.514 g

    • Dissolution: Weigh 10.514 g of AMPD and transfer it to the 250 mL beaker. Add approximately 150 mL of DI water and stir until the solid is completely dissolved. The initial pH will be strongly alkaline (>10.5).

    • pH Adjustment: Place the calibrated pH electrode into the solution. While stirring, slowly add concentrated HCl dropwise to titrate the solution. The HCl protonates the amine group, lowering the pH.

    • Causality Check: As the pH approaches 9.0, the rate of pH change will slow, indicating you are in the effective buffering region of AMPD. This is the experimental validation of its pKa.

    • Final Volume: Carefully continue adding HCl until the pH meter reads exactly 9.0. Transfer the solution to the 200 mL volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsings to the flask, ensuring all the buffer is transferred.

    • Dilution to Mark: Add DI water to the flask until the bottom of the meniscus reaches the 200 mL calibration mark. Cap and invert the flask several times to ensure homogeneity.

    • Verification: Re-measure the pH of the final solution to confirm it is 9.0. Store in a tightly sealed container.

AMPD as a Pharmaceutical Excipient

AMPD is listed in the FDA's Inactive Ingredients Database (IID), confirming its use in approved drug products. Its role as an excipient is multifaceted.

  • pH Adjustment: In topical formulations like creams and lotions, AMPD acts as a neutralizing agent for acidic polymers or other components, ensuring the final product's pH is within a range that is non-irritating to the skin and optimal for API stability.[3][9]

  • Emulsification: By reacting with fatty acids, AMPD can form amine soaps in-situ, which act as effective emulsifiers to stabilize oil-in-water formulations.[1][10]

  • Solubilization: The alkaline nature and solubilizing properties of AMPD can be leveraged to increase the solubility of acidic APIs in aqueous vehicles.[10]

Quality Control and Analytical Methodologies

For use in pharmaceutical development, the purity and identity of AMPD must be rigorously controlled. The primary concern is the potential presence of secondary amine impurities, which could react with nitrosating agents in a formulation to form carcinogenic nitrosamines.[3][4]

Purity and Specifications

Commercial grades of AMPD are typically available with purities of ≥99%.[7] A robust quality control program should include an identity test and a purity assay with specific limits on known and unknown impurities.

Analytical Workflow for Purity Assessment by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard and reliable method for assessing the purity of volatile and thermally stable organic compounds like AMPD.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh AMPD Standard C Dissolve in Methanol to known conc. A->C B Accurately weigh AMPD Sample D Dissolve in Methanol to known conc. B->D E Inject Standard & Sample into GC-FID System C->E D->E F Separate components on capillary column E->F G Detect components using FID F->G H Integrate Peak Areas in Chromatograms G->H I Calculate Purity (% Area) and Impurity Profile H->I

Caption: A typical workflow for purity analysis of AMPD by GC-FID.

Experimental Protocol: Purity Assay of AMPD by GC-FID

This protocol describes a self-validating system where the system suitability parameters (e.g., peak shape, resolution) must be met before sample analysis, ensuring the data is reliable.

  • Objective: To determine the purity of an AMPD sample and quantify any impurities using an area percent calculation.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a capillary column injector.

    • Column: DB-1701 (30m × 0.32mm × 0.5µm) or equivalent mid-polarity column.[11] The choice of a mid-polarity column is causal; it effectively resolves the polar AMPD from less polar potential impurities.

    • Carrier Gas: Nitrogen or Helium.[11]

    • Temperatures: Injector: 280°C; Detector: 280°C; Oven: 240-260°C isothermal.[11] High injector and detector temperatures ensure rapid volatilization and prevent peak broadening.

    • Injection: 0.2 µL, Split ratio 20:1.[11]

  • Reagents:

    • Methanol, HPLC or GC grade.

    • AMPD Reference Standard (known high purity).

  • Procedure:

    • Standard Preparation: Accurately prepare a solution of the AMPD Reference Standard in methanol at a concentration of approximately 50 mg/mL.

    • Sample Preparation: Prepare the AMPD sample to be tested in the same manner and at the same concentration as the Standard Preparation. Using methanol as a solvent reduces the sample's viscosity for direct injection without derivatization.[11]

    • System Suitability: Inject the Standard Preparation five times. The relative standard deviation (RSD) of the AMPD peak area should be ≤ 2.0%. The peak tailing factor should be ≤ 2.0. These criteria validate that the chromatographic system is performing with adequate precision and efficiency.

    • Analysis: Once system suitability is passed, inject a blank (methanol), followed by the Standard Preparation and the Sample Preparation.

    • Data Processing: Integrate all peaks in the chromatogram for the Sample Preparation. Calculate the purity using the area percent method:

      • % Purity = (Area of AMPD Peak / Total Area of All Peaks) × 100

    • Trustworthiness Check: The retention time of the major peak in the Sample Preparation must match that of the AMPD peak in the Standard Preparation to confirm identity.

Safety, Handling, and Regulatory Considerations

  • Safety Profile: In its pure, solid form, AMPD is alkaline and can be a skin and eye irritant. However, when formulated and buffered in cosmetic or pharmaceutical products at concentrations up to 2%, it is considered safe and is not a primary dermal irritant or sensitizer.[3][4][9][12]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling pure AMPD.

  • Formulation Warning: The most critical consideration is the potential for nitrosamine formation. AMPD should not be used in formulations containing nitrosating agents (e.g., nitrites) due to the risk of reaction with trace secondary amine impurities.[3][4]

  • Regulatory Status: AMPD is accepted for use in cosmetic products in the US and EU.[3][4] It is also listed in the U.S. FDA's Inactive Ingredients Database for use in approved topical and ophthalmic drug products, signifying its acceptance by regulatory authorities for these routes of administration.

Conclusion

Aminomethyl propanediol (AMPD) is a high-value functional ingredient whose utility is firmly grounded in its molecular structure. Its pKa of 8.8 makes it a reliable buffer for a multitude of biochemical applications, while its properties as a pH adjuster and emulsifier have secured its place as a trusted excipient in topical and ophthalmic pharmaceutical formulations. By employing robust analytical methods for quality control and adhering to critical safety guidelines, particularly regarding nitrosating agents, researchers and drug development professionals can confidently utilize AMPD to achieve stable, effective, and safe products.

References

  • PubChem. Amino-methyl-propanediol | C4H11NO2 | CID 87091380. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology (NIST). 2-Amino-2-methyl-1,3-propanediol. NIST Chemistry WebBook. [Link]

  • Cosmetics Info. Aminomethyl Propanol. [Link]

  • The Good Scents Company. aminomethyl propane diol 2-amino-2-methyl-1,3-propanediol. [Link]

  • Elmore, A. R., et al. Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. Semantic Scholar. [Link]

  • Elmore, A. R. Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol. PubMed. [Link]

  • Penn State University. Final amended report on safety assessment on aminomethyl Propanol and aminomethyl propanediol. Penn State Research Database. [Link]

  • Ataman Kimya. AMP 95 AMINOMETHYL PROPANOL. [Link]

  • ResearchGate. Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. [Link]

  • Wikipedia. Aminomethyl propanol. [Link]

  • PubChem. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531. National Center for Biotechnology Information. [Link]

  • Moumoujus. AMINOMETHYL PROPANEDIOL. [Link]

  • Ataman Kimya. AMINOMETHYL PROPANOL. [Link]

  • ResearchGate. Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. [Link]

  • PharmaCompass. aminomethyl propanol. [Link]

  • Google Patents.
  • Hanna Instruments. Amino-Methyl Propanol Buffer Reagent, 25 mL - HI70424. [Link]

  • Ethique. Aminomethyl propanol. [Link]

  • Occupational Safety and Health Administration (OSHA). 2-AMINO-2-METHYL-1-PROPANOL (AMP). [Link]

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

  • U.S. Food & Drug Administration (FDA). Inactive Ingredients Database Download. [Link]

  • John Snow Labs. Drugs Inactive Ingredients Database. [Link]

  • Internetchemie. Aminomethyl Propanediol. [Link]

  • U.S. Food & Drug Administration (FDA). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. [Link]

  • SkinSAFE. Aminomethyl Propanediol Ingredient Allergy Safety Information. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • COSMILE Europe. AMINOMETHYL PROPANEDIOL. [Link]

Sources

Foundational

The Safety Profile of Aminomethyl Propanediol in Cosmetics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical analysis of the safety data available for aminomethyl propanediol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the safety data available for aminomethyl propanediol (AMPD), a common ingredient in the cosmetics and personal care industry. By synthesizing toxicological data, regulatory assessments, and clinical findings, this document offers an in-depth perspective for professionals involved in formulation, research, and development.

Introduction: The Multifaceted Role of Aminomethyl Propanediol

Aminomethyl propanediol (2-amino-2-methyl-1,3-propanediol) is a substituted aliphatic alcohol utilized in a wide array of cosmetic and personal care products. Its primary functions are as a pH adjuster and buffering agent, ensuring the stability and efficacy of formulations.[1] Additionally, it can act as a fragrance ingredient.[2] AMPD is found in products such as creams, lotions, hair sprays, and various skin and eye makeup formulations.[3] Its ability to neutralize acidic components and maintain a desired pH is critical for product performance and skin compatibility.

Toxicological Profile: A Comprehensive Safety Evaluation

The safety of aminomethyl propanediol has been thoroughly evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, an independent body of scientific and medical experts.[3] Their assessments, along with other toxicological studies, form the basis of our understanding of its safety profile.

Dermal Irritation and Sensitization

A primary consideration for any cosmetic ingredient is its potential to cause skin irritation or induce an allergic reaction.

  • Skin Irritation: In its pure, unbuffered state, aminomethyl propanediol is highly alkaline and can be irritating.[3] However, within cosmetic formulations, it is buffered, and the adverse effects associated with the pure compound are not observed.[3] Primary irritation studies have shown that aminomethyl propanol and formulations containing it are, at most, minimally irritating to both abraded and intact skin.[3] Cosmetic products containing aminomethyl propanediol have also been found to be only minimally irritating to the skin.[3]

  • Skin Sensitization: Aminomethyl propanol has been shown not to be a skin sensitizer.[3] Clinical studies in humans have confirmed that both aminomethyl propanol and aminomethyl propanediol are neither primary dermal irritants nor sensitizers.[3] A mascara formulation containing 1.92% aminomethyl propanediol did not cause dermal irritation or allergic contact sensitization, supporting the safety of its use at concentrations up to 2% in such products.[2][4]

Ocular Irritation

Given its use in eye-area cosmetics, the potential for eye irritation is a critical safety endpoint.

  • Findings: Products containing aminomethyl propanediol or the related compound aminomethyl propanol have been found to be minimal to moderate irritants to the eyes.[3]

Systemic Toxicity and Pharmacokinetics

Understanding the potential for an ingredient to be absorbed into the body and cause systemic effects is paramount.

  • Dermal Absorption and Metabolism: Studies on the related compound 2-amino-2-methyl-1-propanol (AMP) indicate that it is slowly absorbed through the skin and is quickly eliminated from the body, primarily unchanged in the urine.[5][6] No metabolites of AMP were detected in the blood or excreta of rats following dermal application.[6] This suggests that toxicologically significant concentrations of AMP are unlikely to be reached in the systemic circulation in humans after dermal application of products containing it.[6]

  • Repeated Dose Toxicity: Repeated dose toxicity studies of AMP in several animal species have not shown evidence of preneoplastic lesions.[5] The most consistent findings were related to changes in liver weights and associated clinical chemistry parameters.[5]

Genotoxicity and Carcinogenicity

The potential for an ingredient to cause genetic mutations or cancer is a significant safety concern.

  • Genotoxicity: Aminomethyl propanol and aminomethyl propanediol have been found to be non-mutagenic in both the presence and absence of metabolic activation.[3] A variety of in vitro and in vivo genotoxicity assays for AMP have been negative, indicating no evidence of a carcinogenic potential.[5]

  • Carcinogenicity: The lack of genotoxicity, coupled with no evidence of preneoplastic lesions in repeated dose toxicity studies, suggests that AMP is not likely to pose a carcinogenic hazard.[5]

Regulatory and Safety Assessments: A Global Perspective

Regulatory bodies and expert panels worldwide have reviewed the safety of aminomethyl propanediol, providing a consistent picture of its safe use in cosmetics.

The Cosmetic Ingredient Review (CIR) Expert Panel

The CIR Expert Panel has reviewed the safety of aminomethyl propanediol on multiple occasions.

  • Initial Assessment: The panel initially concluded that at concentrations not exceeding 1%, aminomethyl propanol and aminomethyl propanediol were safe for use in cosmetic products.[3]

  • Re-evaluation: In a later re-evaluation, based on new data, the CIR Expert Panel concluded that aminomethyl propanol and aminomethyl propanediol are safe as used in cosmetics at concentrations up to 7% and 2%, respectively.[3] A final amended report published in 2009 reiterated the safety of these ingredients in the practices of use and concentrations described in their safety assessment.[2] More recently, in 2018, the panel reaffirmed the safety of aminomethyl propanediol in cosmetic applications.[7]

European Union Regulations

The European Union has also established guidelines for the use of monoalkanolamines like aminomethyl propanediol in cosmetics.

  • Restrictions: These ingredients are permitted for use in cosmetics and personal care products with specific purity requirements: 99% purity, a maximum secondary amine content of 0.5%, and a maximum nitrosamine content of 50 µg/kg.[3] A critical stipulation is that aminomethyl propanol and aminomethyl propanediol may not be used in products containing nitrosating systems.[3]

A Critical Safety Consideration: Nitrosamine Formation

A significant point of caution raised by the CIR Expert Panel is the potential for aminomethyl propanediol to be contaminated with secondary amines.[2][3]

  • The Risk: Secondary amines can react with nitrosating agents present in a cosmetic formulation to form N-nitrosamines, which are a class of compounds that are potentially carcinogenic.[2][3]

  • Mitigation Strategy: To mitigate this risk, the CIR Expert Panel and EU regulations strongly advise that aminomethyl propanediol should not be used in cosmetic formulations that contain nitrosating agents.[2][3] Furthermore, the concentration of secondary amine impurities in the raw material should be strictly controlled.[3]

Data Summary and Visualization

Summary of Toxicological Data
Endpoint Finding Citation
Skin Irritation At most, minimally irritating in cosmetic formulations.[3]
Skin Sensitization Not a dermal sensitizer.[2][3]
Eye Irritation Minimal to moderate irritant in product formulations.[3]
Genotoxicity Non-mutagenic.[3][5]
Systemic Toxicity Low potential for systemic toxicity following dermal application.[5][6]
Chemical Structure of Aminomethyl Propanediol

Aminomethyl_Propanediol_Structure cluster_0 Aminomethyl Propanediol C1 C C2 C C1->C2 O1 O C1->O1 H1 H H2 H C1->p1 C1->p2 l_C1 CH2OH C3 C C2->C3 N N C2->N H5 H C2->p5 l_C2 C(CH3)(NH2) O2 O C3->O2 H3 H H4 H C3->p3 C3->p4 l_C3 CH2OH H6 H H7 H N->p6 N->p7 H8 H O1->p8 H9 H O2->p9

Figure 1: Chemical structure of Aminomethyl Propanediol.

Safety Assessment Workflow

Safety_Assessment_Workflow cluster_0 Safety Assessment of Aminomethyl Propanediol start Ingredient Identification (Aminomethyl Propanediol) lit_review Literature Review (Toxicology, Clinical Data) start->lit_review data_analysis Data Analysis (Irritation, Sensitization, Genotoxicity) lit_review->data_analysis risk_assessment Risk Assessment (Exposure Scenarios) data_analysis->risk_assessment impurity_analysis Impurity Analysis (Secondary Amines) risk_assessment->impurity_analysis nitrosamine_risk Nitrosamine Formation Potential? impurity_analysis->nitrosamine_risk conclusion Safety Conclusion (Safe with Restrictions) nitrosamine_risk->conclusion

Figure 2: A typical workflow for the safety assessment of a cosmetic ingredient.

Conclusion

Based on the extensive data reviewed by the Cosmetic Ingredient Review Expert Panel and other regulatory bodies, aminomethyl propanediol is considered safe for use in cosmetic and personal care products at the currently reported concentrations of use.[2][3][7] The key toxicological endpoints of skin and eye irritation, skin sensitization, and genotoxicity have been thoroughly investigated, and the data support its safety under conditions of intended use. The critical caveat to its safe use is the potential for nitrosamine formation if the raw material is contaminated with secondary amines and used in conjunction with nitrosating agents. Adherence to purity specifications and formulation guidelines is essential to ensure the continued safe use of this versatile cosmetic ingredient.

References

  • Cosmetics Info. Aminomethyl Propanol. [Link]

  • Burnett, C. L., et al. (2009). Final amended report on the safety assessment of aminomethyl propanol and aminomethyl propanediol. International Journal of Toxicology, 28(6 Suppl), 141S-61S.
  • Becker, L. C., et al. (2018). Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 5S-18S.
  • Burnett, C. L., et al. (2009). Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol. International Journal of Toxicology, 28(6 Suppl), 141S-61S.
  • Becker, L. C., et al. (2018). Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 5S-18S.
  • ResearchGate. Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics | Request PDF. [Link]

  • Regulations.gov. 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). [Link]

  • Penn State Research Database. Final amended report on safety assessment on aminomethyl Propanol and aminomethyl propanediol. [Link]

  • ResearchGate. Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol | Request PDF. [Link]

  • Cosmetics & Toiletries. CIR Assesses Aminomethyl Propanol and More. [Link]

  • COSMILE Europe. AMINOMETHYL PROPANEDIOL – Ingredient. [Link]

  • Saghir, S. A., et al. (2008). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. Food and Chemical Toxicology, 46(2), 524-533.
  • Rust-Oleum. Material Safety Data Sheet. [Link]

  • GSMSDS. Safety Data Sheet. [Link]

  • ResearchGate. Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol | Request PDF. [Link]

  • EWG Skin Deep®. What is AMINOMETHYL PROPANOL. [Link]

  • Farmalabor. SAFETY DATA SHEET. [Link]

  • The Good Scents Company. aminomethyl propane diol 2-amino-2-methyl-1,3-propanediol. [Link]

  • EWG Skin Deep®. What is AMINOMETHYL PROPANEDIOL. [Link]

  • Emmen, H. H., et al. (2003). Human volunteer study with PGME: eye irritation during vapour exposure. Toxicology Letters, 140-141, 249-259.
  • My Dry Eye Clinic. Cosmetic ingredients that can damage your eyes. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization and Preparation of AMPD Buffer for Alkaline Phosphatase (ALP) Activity Assays

Introduction & Mechanistic Insights Alkaline phosphatase (ALP) is a critical biomarker in clinical diagnostics, osteogenesis research, and stem cell characterization. While traditional assays utilize inert buffers (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Alkaline phosphatase (ALP) is a critical biomarker in clinical diagnostics, osteogenesis research, and stem cell characterization. While traditional assays utilize inert buffers (e.g., carbonate or glycine), modern high-sensitivity kinetic assays employ amino alcohol buffers such as 2-Amino-2-methyl-1,3-propanediol (AMPD) .

As a Senior Application Scientist, it is vital to understand that AMPD is not merely a passive pH regulator; it actively participates in the catalytic mechanism.

The Transphosphorylation Advantage: During the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP), ALP forms a covalent enzyme-phosphate intermediate. AMPD acts as a potent phosphate acceptor, driving a transphosphorylation reaction that accelerates the breakdown of this intermediate[1]. This significantly increases the apparent turnover rate (


) and assay sensitivity compared to non-acceptor buffers[1].

The Zinc Chelation Paradox: A critical mechanistic caveat is that amino alcohols, including AMPD, can act as weak chelators of divalent cations. Since ALP is a zinc metalloenzyme, prolonged exposure to high concentrations of AMPD can strip Zn²⁺ from the active site, leading to time-dependent enzyme inactivation[2]. Therefore, a self-validating protocol must exogenously supplement both Mg²⁺ and Zn²⁺ to maintain structural integrity and catalytic function[2].

Thermodynamic Considerations: The pKa of AMPD is approximately 8.8 at 25°C. However, its temperature dependence coefficient (


) is -0.029[3]. Because ALP assays are strictly temperature-dependent (typically run at 37°C), adjusting the buffer pH at room temperature will result in a significant pH drop during the assay. The pH must be calibrated at the exact working temperature[3].

Visualizing the Transphosphorylation Pathway

ALP_Mechanism pNPP pNPP (Substrate) ALP Alkaline Phosphatase (Enzyme-PO4 Intermediate) pNPP->ALP Hydrolysis pNP p-Nitrophenol (Yellow, 405 nm) ALP->pNP Release AMPD_P AMPD-Phosphate (Accelerated Turnover) ALP->AMPD_P Transphosphorylation AMPD AMPD Buffer (Phosphate Acceptor) AMPD->ALP Nucleophilic Attack

Mechanism of AMPD-mediated transphosphorylation accelerating ALP catalytic turnover.

Quantitative Parameters & Reagent Formulations

Table 1: Quantitative Data Summary for AMPD Buffer Preparation

Component Concentration Function / Mechanistic Role
AMPD 2.0 M Primary buffering agent and phosphate acceptor.
MgCl₂ 1.0 mM Essential structural cofactor for ALP activation.
ZnCl₂ 0.1 mM Prevents AMPD-induced chelation of active-site zinc.

| pH | 9.5 - 10.5 | Optimal alkaline environment for ALP kinetics. |

Table 2: Assay Optimization Parameters

Parameter Optimal Value Causality / Rationale
Temperature 37°C Physiological temperature; maximizes kinetic rate.
Substrate (pNPP) 5.0 mM Ensures zero-order kinetics (substrate saturation).
Wavelength 405 nm Peak absorbance of the p-nitrophenoxide ion.

| Buffer Calibration | at 37°C | Compensates for the -0.029 dpKa/dT temperature shift. |

Step-by-Step Methodologies

Protocol A: Preparation of 2 M AMPD Working Buffer (pH 9.5 at 37°C)

Self-Validation Checkpoint: Ensure the pH meter is calibrated with standard buffers at 37°C to prevent thermodynamic drift.

  • Weighing: Dissolve 21.03 g of AMPD powder (MW = 105.14 g/mol ) in 70 mL of ultra-pure (Milli-Q) water.

  • Cofactor Addition: Add 100 µL of a 1 M MgCl₂ stock solution (final concentration 1 mM) and 100 µL of a 0.1 M ZnCl₂ stock solution (final concentration 0.1 mM). Note: The addition of Zn²⁺ is strictly required to prevent the AMPD-induced chelation inactivation described above.

  • Thermal Equilibration: Place the beaker in a water bath set to exactly 37°C. Allow the solution to equilibrate for 15 minutes.

  • pH Adjustment: While maintaining the temperature at 37°C, adjust the pH to 9.5 using 1 M HCl. (Because AMPD is a base, HCl is required to lower the pH to the target 9.5).

  • Volume Adjustment: Transfer the solution to a volumetric flask and bring the final volume to 100 mL with 37°C ultra-pure water.

  • Sterilization & Storage: Filter sterilize the buffer through a 0.22 µm PES membrane. Store at 4°C protected from light. The buffer is stable for up to 30 days.

Protocol B: Kinetic ALP Activity Assay (pNPP Method)
  • Substrate Preparation: Dissolve pNPP (p-Nitrophenyl phosphate) in the 2 M AMPD buffer to a final concentration of 5 mM. Prepare this solution fresh and protect it from light, as pNPP is highly photosensitive.

  • Assay Setup: In a clear-bottom 96-well microplate, add 190 µL of the pNPP/AMPD substrate solution to each test well.

  • Equilibration: Incubate the microplate in a spectrophotometric reader at 37°C for 5 minutes to establish a baseline and ensure thermal equilibrium.

  • Initiation: Add 10 µL of the biological sample (e.g., cell lysate, purified enzyme, or serum) to the test wells. Add 10 µL of AMPD buffer to the blank wells to serve as a negative control.

  • Kinetic Measurement: Measure the absorbance kinetically at 405 nm every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the change in absorbance per minute (

    
    ) from the linear portion of the kinetic curve. Calculate enzymatic activity using the molar extinction coefficient of p-nitrophenol (
    
    
    
    ).

References

  • [1] Title: US4555484A - Analytical element and method for alkaline phosphatase assay Source: Google Patents URL:

  • [2] Title: Measurement of alkaline phosphatase activity: Characterization and identification of an inactivator in 2-amino-2-methyl-1-propanol Source: ResearchGate (Clinical Chemistry) URL:[Link]

Sources

Application

Application Notes and Protocols: Utilizing 2-(Aminomethyl)propane-1,3-diol as a Cationic Spacer in Isotachophoresis for Pharmaceutical Analysis

Introduction: The Pivotal Role of Spacers in Enhancing Isotachophoretic Separations Isotachophoresis (ITP) is a powerful electrophoretic technique that enables the separation and concentration of ionic analytes in a disc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Spacers in Enhancing Isotachophoretic Separations

Isotachophoresis (ITP) is a powerful electrophoretic technique that enables the separation and concentration of ionic analytes in a discontinuous electrolyte system.[1][2] In ITP, a sample is introduced between a leading electrolyte (LE), containing ions with higher mobility than the analytes of interest, and a terminating electrolyte (TE), with ions of lower mobility.[3] Upon application of an electric field, the analytes arrange themselves into discrete, concentrated zones based on their respective ionic mobilities, all migrating at the same velocity—hence the name "isotachophoresis," meaning "equal speed migration."[4]

While ITP is highly effective for pre-concentration, the separation of analytes with very similar ionic mobilities can be challenging, often resulting in overlapping zones. To address this, "spacer" compounds are introduced into the sample mixture. These spacers are ionic species with mobilities intermediate to those of the analytes being separated.[2] By positioning themselves between the analyte zones, spacers create discrete zones that physically segregate the analytes of interest, thereby significantly enhancing the resolution of the separation.[5] This application note details the use of 2-(Aminomethyl)propane-1,3-diol as a cationic spacer in ITP, with a focus on applications in pharmaceutical analysis.

2-(Aminomethyl)propane-1,3-diol: A Promising Cationic Spacer

2-(Aminomethyl)propane-1,3-diol is a small amino alcohol that possesses properties making it an excellent candidate for a cationic spacer in ITP. Its primary amine group can be protonated, conferring a positive charge and allowing it to migrate in an electric field. The presence of two hydroxyl groups enhances its solubility in aqueous electrolyte systems.

A close structural analog, 2-Amino-2-methyl-1,3-propanediol, has been documented for its use as a spacer in the isotachophoresis of proteins, demonstrating the utility of this class of compounds in ITP.[6][7] Based on its structure, 2-(Aminomethyl)propane-1,3-diol is expected to have an effective mobility that positions it suitably to separate a range of cationic analytes, particularly small molecule drugs and peptides.

Mechanism of Action as a Spacer

The effectiveness of 2-(Aminomethyl)propane-1,3-diol as a spacer is governed by its effective ionic mobility, which is a function of its intrinsic ionic mobility and its degree of ionization. The degree of ionization is, in turn, dependent on the pKa of its primary amine and the pH of the surrounding electrolyte. The pKa of the amino group in similar small amino alcohols is typically in the range of 8-10. For instance, the pKa of 2-Amino-2-methyl-1,3-propanediol is approximately 8.8.[6] This allows for precise control over its effective mobility by adjusting the pH of the leading and terminating electrolytes.

At a pH below its pKa, the amino group of 2-(Aminomethyl)propane-1,3-diol will be predominantly protonated (positively charged), leading to a higher effective mobility. Conversely, as the pH approaches and surpasses the pKa, the degree of protonation decreases, resulting in a lower effective mobility. This tunability allows for the strategic placement of the spacer's mobility between that of the analytes to be separated.

Experimental Workflow for Cationic ITP with a Spacer

The general workflow for an ITP experiment involves the sequential introduction of the leading electrolyte, the sample (containing the analytes and spacer), and the terminating electrolyte into a capillary or microfluidic channel.

G cluster_0 Preparation cluster_1 ITP Process cluster_2 Separation & Detection A Prepare Leading Electrolyte (LE) D Fill Capillary with LE A->D B Prepare Terminating Electrolyte (TE) F Fill with TE B->F C Prepare Sample with Analytes & Spacer E Inject Sample Plug C->E D->E E->F G Apply Electric Field F->G H Analyte Stacking & Separation (Spacer Intercalation) G->H I Detection of Separated Zones H->I

Caption: General workflow for an isotachophoresis experiment with a spacer.

Protocol 1: Separation of Two Model Cationic Drugs

This protocol provides a starting point for the separation of two hypothetical basic drugs, Drug A (higher mobility) and Drug B (lower mobility), using 2-(Aminomethyl)propane-1,3-diol as a spacer.

Objective: To achieve baseline separation of two cationic drugs with similar mobilities.

Materials and Reagents:
  • Leading Electrolyte (LE): 10 mM Potassium Acetate, pH adjusted to 4.5 with Acetic Acid.

  • Terminating Electrolyte (TE): 10 mM β-Alanine, adjusted to pH 4.5 with Acetic Acid.

  • Spacer: 2-(Aminomethyl)propane-1,3-diol.

  • Model Analytes: Drug A and Drug B (e.g., small molecule basic drugs).

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 20 cm, total length 30 cm).

  • ITP Instrument: A standard capillary electrophoresis system capable of ITP.

Solution Preparation:
  • Leading Electrolyte (10 mM Potassium Acetate, pH 4.5):

    • Dissolve the appropriate amount of potassium acetate in deionized water.

    • Adjust the pH to 4.5 using acetic acid.

    • Filter and degas the solution.

  • Terminating Electrolyte (10 mM β-Alanine, pH 4.5):

    • Dissolve the appropriate amount of β-alanine in deionized water.

    • Adjust the pH to 4.5 using acetic acid.

    • Filter and degas the solution.

  • Sample Solution:

    • Prepare a stock solution of Drug A and Drug B (e.g., 1 mg/mL each) in deionized water.

    • Prepare a stock solution of 2-(Aminomethyl)propane-1,3-diol (e.g., 10 mM) in deionized water.

    • In a microcentrifuge tube, mix the drug stock solutions and the spacer stock solution to achieve final concentrations in the low µM to mM range, depending on the detection method. A typical starting point would be 100 µM of each drug and 500 µM of the spacer.

ITP Procedure:
  • Capillary Conditioning:

    • Rinse the capillary sequentially with 1 M NaOH (5 min), deionized water (5 min), and finally with the Leading Electrolyte (10 min).

  • Electrolyte and Sample Loading:

    • Fill the capillary with the Leading Electrolyte.

    • Inject the sample plug containing the two drugs and the 2-(Aminomethyl)propane-1,3-diol spacer. The injection time will depend on the desired sample volume.

    • Place the capillary inlet into the Terminating Electrolyte vial and the outlet into the Leading Electrolyte vial.

  • Electrophoresis:

    • Apply a constant current (e.g., 1-5 µA). The voltage will adjust automatically.

    • Monitor the separation using a suitable detector (e.g., conductivity or UV-Vis).

  • Data Analysis:

    • The separated zones of Drug A, the spacer, and Drug B will be detected in order of their decreasing effective mobilities. The length of each zone is proportional to the amount of the substance.[8]

G cluster_0 Initial State (t=0) cluster_1 ITP in Progress (t>0) a LE Sample (Drug A + Drug B + Spacer) TE b LE Drug A Spacer Drug B TE a->b Apply Electric Field

Sources

Method

Aminomethyl propanediol applications in CO2 capture and absorption

Application Note: Aminomethyl Propanediol (AMPD) in Advanced CO₂ Capture and Absorption Executive Summary Aminomethyl propanediol (AMPD, 2-Amino-2-methyl-1,3-propanediol) and its close structural analogs represent a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Aminomethyl Propanediol (AMPD) in Advanced CO₂ Capture and Absorption

Executive Summary

Aminomethyl propanediol (AMPD, 2-Amino-2-methyl-1,3-propanediol) and its close structural analogs represent a critical class of sterically hindered amines (SHAs) designed for highly efficient post-combustion CO₂ capture[1]. Conventional unhindered amines, such as monoethanolamine (MEA), are limited by high thermal regeneration energy and a theoretical CO₂ loading cap of 0.5 mol CO₂/mol amine due to the formation of highly stable carbamates. AMPD overcomes these thermodynamic bottlenecks by leveraging molecular steric hindrance to destabilize the carbamate intermediate, driving the reaction toward bicarbonate formation[2]. This mechanistic shift doubles the theoretical CO₂ loading capacity and drastically reduces the heat duty required for solvent regeneration[3].

Mechanistic Principles: The Causality of Steric Hindrance

The absorption of CO₂ by primary and secondary amines typically follows the zwitterion mechanism[4],[5]. In this pathway, the lone pair of electrons on the amine nitrogen initiates a nucleophilic attack on the carbon atom of CO₂, forming a zwitterion intermediate. Subsequent deprotonation by a base (the amine itself, water, or a hydroxyl ion) yields a carbamate.

In unhindered amines like MEA, this carbamate anion is highly stable. However, in AMPD, the bulky methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups attached to the alpha-carbon introduce severe steric hindrance[2]. This steric bulk lowers the thermodynamic stability of the formed carbamate, causing it to undergo rapid catalytic hydrolysis into bicarbonate (HCO₃⁻) and a protonated amine (AMPDH⁺)[2].

Causality Check: Why does this matter? Because the formation of stable carbamates consumes two moles of amine per mole of CO₂. By forcing the carbamate to hydrolyze into bicarbonate, AMPD frees up the second amine molecule, shifting the theoretical loading capacity to 1.0 mol CO₂/mol amine and significantly lowering the energy required to reverse the reaction during thermal desorption.

Mechanism N1 CO2 + AMPD (Reactants) N2 Zwitterion Intermediate (AMPD⁺-COO⁻) N1->N2 Nucleophilic Attack N3 Unstable Carbamate (AMPD-COO⁻) N2->N3 Deprotonation (by Base) N4 Bicarbonate + AMPDH⁺ (Final Products) N2->N4 Direct Hydration N3->N4 Hydrolysis (Steric Hindrance)

Fig 1: Zwitterion mechanism of CO2 absorption by sterically hindered AMPD to form bicarbonate.

Comparative Data Analysis

To contextualize AMPD's performance, Table 1 compares its properties against standard and promoter amines. While AMPD exhibits superior loading and lower regeneration energy, its reaction kinetics are slower than MEA[3]. Consequently, AMPD is frequently blended with kinetic promoters like piperazine (PZ) or MEA to achieve an optimal balance of absorption rate and regeneration efficiency[3],[6].

Table 1: Comparative CO₂ Capture Metrics of Amine Solvents

Amine SolventClassificationTheoretical Loading (mol/mol)Reaction Kinetics (

at ~303K)
Regeneration Energy
MEA Primary (Unhindered)0.5Fast (~6000 m³/kmol·s)High (~4.0 MJ/kg CO₂)
AMPD / AHPD Primary (Hindered)1.0Slow-Moderate (~260-285 m³/kmol·s)[1],[5]Low (~6.28 MJ/kg CO₂)[3]
AMP Primary (Hindered)1.0Moderate (~687 m³/kmol·s)Low
PZ Cyclic Diamine (Promoter)1.0 (0.5 per N)Very Fast (>28,000 m³/kmol·s)[3]Moderate

Standard Operating Protocols (SOPs)

Workflow S1 Step 1: Solvent Preparation (AMPD + PZ/MEA in H2O) S2 Step 2: CO2 Absorption (Wetted Wall Column / Stirred Cell) S1->S2 S3 Step 3: Kinetics & Loading Analysis (Pressure Drop / NMR / Titration) S2->S3 S4 Step 4: Thermal Regeneration (Desorber at 383 K) S3->S4 S4->S1 Solvent Recycle

Fig 2: Experimental workflow for AMPD-based CO2 capture, absorption kinetics, and regeneration.

Protocol A: Preparation of AMPD-Promoter Blended Solvents

Objective: Formulate an aqueous AMPD/PZ blend to compensate for AMPD's inherently slow absorption kinetics[6].

  • Material Calculation : For a standard 30 wt% amine solution, calculate the mass of AMPD and PZ required to achieve a 2.5 M AMPD / 0.5 M PZ concentration.

  • Dissolution : Dissolve the pre-weighed AMPD (crystalline solid, ≥99% purity) in deionized water under continuous magnetic stirring at 300 rpm.

  • Promoter Addition : Gradually add PZ to the AMPD solution. Maintain the temperature at 25°C using a water bath to prevent exothermic degradation.

  • Validation (Self-Validating System) : Measure the density and viscosity of the final blend using a vibrating tube densitometer and a rheometer[7]. Compare these baseline physicochemical properties against theoretical models to confirm exact solvent concentration prior to absorption testing.

Protocol B: Kinetic Measurement via Stirred-Cell Contactor

Objective: Determine the pseudo-first-order and second-order reaction rate constants of the AMPD-CO₂ system[1].

  • N₂O Analogy Calibration : Because CO₂ physically absorbs and chemically reacts simultaneously, first measure the physical solubility and diffusivity using Nitrous Oxide (N₂O), a non-reactive analog gas. Apply the N₂O analogy to isolate the chemical reaction kinetics of CO₂[5].

  • System Purge : Introduce 150 mL of the AMPD solvent into the stirred-cell reactor. Purge the headspace with N₂ gas to remove atmospheric CO₂ and O₂.

  • Absorption Phase : Inject pure CO₂ gas into the reactor to achieve a target partial pressure (e.g., 10-100 kPa). Maintain a constant stirring rate (e.g., 100 rpm) to ensure a flat, stable gas-liquid interface.

  • Data Acquisition : Monitor the pressure drop in the gas reservoir over time. The rate of pressure decline is directly proportional to the CO₂ absorption flux.

  • Validation : Ensure the Hatta number (

    
    ) is strictly between 3 and the enhancement factor (
    
    
    
    ) to confirm the reaction is occurring in the fast pseudo-first-order regime. If
    
    
    , increase the temperature or amine concentration.
Protocol C: Equilibrium Loading & Speciation via ¹³C NMR

Objective: Quantify the maximum CO₂ loading capacity and verify the carbamate-to-bicarbonate hydrolysis mechanism[2].

  • Saturation : Bubble a certified CO₂/N₂ gas mixture (e.g., 15% CO₂) through a fritted glass sparger into 50 mL of AMPD solution at 313 K until thermodynamic equilibrium is reached (indicated by zero CO₂ concentration drop in the exhaust gas analyzer).

  • Liquid Titration (Chittick Apparatus) : Extract a 2 mL aliquot of the rich solvent. Acidify with excess 1 M HCl to evolve the absorbed CO₂. Measure the evolved gas volume in a gas burette to calculate the total CO₂ loading (mol CO₂/mol amine).

  • Mechanistic Verification via NMR : Transfer a 0.5 mL aliquot of the rich solvent into an NMR tube with 10% D₂O. Acquire quantitative ¹³C NMR spectra.

  • Validation : Integrate the carbon peaks corresponding to bicarbonate (~160 ppm) and carbamate (~164 ppm). For AMPD, the bicarbonate peak must be significantly larger than the carbamate peak, validating that steric hindrance successfully drove carbamate hydrolysis[2].

References

1.[3] Kinetics of CO2 Absorption by a Blended Aqueous Amine Solution - ResearchGate - 3 2.[1] Full article: 2-Amino-2-hydroxymethyl-1,3-propanediol for CO2 capture: study on equilibrium, absorption kinetics, catalytic desorption, and amine regeneration - Taylor & Francis - 1 3.[7] Kinetics study of CO2 absorption in AMP and Piperazine solutions - Sikt - 7 4.[2] Effect of Steric Hindrance on Carbon Dioxide Absorption into New Amine Solutions - ACS Publications - 2 5.[6] Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide - ResearchGate - 6 6.[4] (PDF) Reaction kinetics of carbon dioxide with 2-amino-2-hydroxymethyl-1,3-propanediol in aqueous solution obtained from the stopped flow method - ResearchGate - 4 7.[5] Kinetics of absorption of carbon dioxide into aqueous solutions of 2-amino-2-hydroxymethyl-1,3-propanediol - ResearchGate - 5

Sources

Application

Application Note: Formulation Guidelines for Aminomethyl Propanediol (AMPD) in Topical Cosmetics

Introduction & Mechanistic Principles In the development of topical cosmetics, the selection of a pH adjuster and buffering agent dictates not only the rheological profile of the formulation but also its long-term aesthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

In the development of topical cosmetics, the selection of a pH adjuster and buffering agent dictates not only the rheological profile of the formulation but also its long-term aesthetic stability. Aminomethyl propanediol (AMPD) —chemically identified as 2-Amino-2-methyl-1,3-propanediol—is a sterically hindered primary alkanolamine that has become a superior alternative to traditional neutralizers like Triethanolamine (TEA)[1].

As a Senior Application Scientist, I approach the integration of AMPD not merely as a pH adjuster, but as a structural contributor to the formulation matrix. The causality behind choosing AMPD lies in its specific physicochemical properties:

  • High Efficiency via Low Equivalent Weight: With a molecular weight of 105.14 g/mol and a pKa of 8.8 at 25°C[2], AMPD possesses a lower equivalent weight than TEA (149.19 g/mol ). This means significantly less amine is required to neutralize acid-functional ingredients, freeing up formulation space and reducing the total chemical load on the skin[1].

  • Oxidative and Color Stability: Tertiary amines like TEA are highly susceptible to oxidative degradation and complexation with trace metals, which inevitably leads to the yellowing of white creams and clear hydrogels over time. AMPD, being a primary alkanolamine with steric hindrance provided by its methyl and hydroxymethyl groups, resists these degradation pathways, ensuring pristine color stability throughout the product's shelf life[1].

Safety & Regulatory Grounding

Formulation design must be strictly bound by toxicological data. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated AMPD and established clear boundaries for its use to ensure consumer safety[3].

  • Concentration Limits: AMPD is classified as safe for use in cosmetics with a maximum reported use concentration of up to 2.0% in leave-on products (such as eye creams and mascaras)[3]. At these levels, it acts as a non-irritating and non-sensitizing agent[4].

  • The Nitrosamine Constraint (Critical): While AMPD itself is a primary amine and not a direct substrate for N-nitrosation, commercial grades may contain trace amounts of secondary amines as manufacturing impurities. Consequently, AMPD must never be formulated with N-nitrosating agents (e.g., Bronopol or certain nitrate-containing compounds). Doing so risks the formation of highly carcinogenic nitrosamines[4].

Quantitative Formulation Data

To facilitate rapid decision-making during the R&D phase, the following table summarizes the critical comparative metrics of AMPD against other common cosmetic amines.

PropertyAminomethyl Propanediol (AMPD)Triethanolamine (TEA)Aminomethyl Propanol (AMP)
Chemical Class Primary AlkanolamineTertiary AlkanolaminePrimary Alkanolamine
Molecular Weight 105.14 g/mol 149.19 g/mol 89.14 g/mol
pKa (at 25°C) 8.87.89.7
Color Stability Excellent (Non-yellowing)Poor (Prone to oxidation)Excellent
Max Leave-On Conc. 2.0% (CIR Guideline)5.0% (EU Directive)10.0% (CIR Guideline)

Experimental Protocols & Self-Validating Systems

Protocol A: High-Clarity Carbomer Hydrogel Neutralization

Carbomers (cross-linked polyacrylic acids) require precise neutralization to uncoil and build viscosity. AMPD is highly effective for this, but the introduction method is critical.

Step-by-Step Methodology:

  • Dispersion: Disperse 0.5% Carbomer into deionized water under high-shear agitation (e.g., 800 rpm) until fully hydrated and free of lumps. The pH will naturally drop to ~3.0.

  • AMPD Pre-Dilution: Prepare a 10% (w/w) aqueous solution of AMPD.

    • Causality: Direct addition of concentrated AMPD causes rapid, localized cross-linking of the polymer chains, creating irreversible microgel agglomerates ("fish-eyes"). Pre-diluting ensures a homogeneous distribution of the base before the polymer matrix fully expands.

  • Titration: Introduce the 10% AMPD solution dropwise under low-shear sweep mixing (to avoid air entrapment) until the target pH of 6.5–7.0 is reached.

  • Self-Validation Check: Monitor the viscosity in real-time. Viscosity should spike exponentially as the pH crosses 5.5 and plateau between 6.5 and 7.0. Validation failure: If the viscosity drops at a pH > 7.5, over-neutralization and ion-poisoning of the polymer network have occurred, invalidating the batch.

Protocol B: In-Situ Emulsification (AMPD-Stearate) for O/W Creams

AMPD can react with fatty acids to create highly stable, low-irritancy anionic emulsifiers directly at the oil-water interface.

Step-by-Step Methodology:

  • Oil Phase Preparation: Heat the lipid phase, including 3.0% Stearic Acid, to 75°C until completely uniform and liquid.

  • Water Phase Preparation: Dissolve 0.8% AMPD into the aqueous phase and heat to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase under homogenization (e.g., 3000 rpm for 5 minutes).

    • Causality: At 75°C, the AMPD reacts with the melted stearic acid at the interface to form AMPD-stearate. The steric bulk of AMPD's methyl groups alters the surfactant packing parameter, promoting the formation of a robust lamellar gel network rather than simple spherical micelles, vastly improving the cream's structural stability.

  • Cooling: Switch to sweep agitation and cool the batch to 35°C before adding heat-sensitive actives or preservatives.

  • Self-Validation Check: Subject a 10g sample of the cooled emulsion to centrifugation at 3,000 rpm for 15 minutes. Validation success: The complete absence of phase separation or water syneresis confirms that the AMPD-stearate lamellar network has successfully stabilized the dispersed oil droplets.

Formulation Logic Visualization

The following workflow illustrates the strict decision-making and validation loop required when integrating AMPD into a cosmetic base.

AMPD_Formulation_Logic Start Initiate Formulation CheckNitro Are N-Nitrosating Agents Present? Start->CheckNitro Reject Halt: Nitrosamine Formation Risk CheckNitro->Reject Yes Disperse Disperse Polymer / Melt Fatty Acids CheckNitro->Disperse No Titrate Titrate with AMPD (10% aq. solution) Disperse->Titrate Validate Validate pH & Viscosity Plateau Titrate->Validate Validate->Titrate pH < Target Final Final Stabilized Topical Matrix Validate->Final pH & Viscosity Optimized

AMPD formulation workflow emphasizing safety screening and iterative pH validation.

References

  • Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics - CIR Report Source: Cosmetic Ingredient Review (cir-safety.org) URL:[Link]

  • Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol Source: PubMed / International Journal of Toxicology (nih.gov) URL:[Link]

  • ULTRA PC AMINO ALCOHOLS (Technical Data) Source: Chem-On / Angus Chemical Company URL:[Link]

Sources

Method

Synthesis of oxazolidinones using 2-(Aminomethyl)propane-1,3-diol precursor

Application Note: Chemoselective Synthesis of N-Substituted Oxazolidinones Utilizing a 2-(Aminomethyl)propane-1,3-diol Precursor Executive Summary Oxazolidinones represent a privileged class of heterocyclic pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of N-Substituted Oxazolidinones Utilizing a 2-(Aminomethyl)propane-1,3-diol Precursor

Executive Summary

Oxazolidinones represent a privileged class of heterocyclic pharmacophores, most notably recognized for their role as potent antibacterial agents (e.g., Linezolid) and chiral auxiliaries. A major challenge in oxazolidinone drug development is overcoming poor aqueous solubility. Incorporating highly hydrophilic, branched moieties—such as the 1,3-diol system found in 2-(aminomethyl)propane-1,3-diol [1]—as an N-substituent drastically increases the topological polar surface area (TPSA) of the molecule, improving its pharmacokinetic profile.

This application note details a self-validating, four-step synthetic workflow to construct 5-membered oxazolidinone rings using 2-(aminomethyl)propane-1,3-diol as the primary amine precursor. By employing transient acetonide protection, regioselective epoxide ring-opening, and low-temperature cyclocarbonylation, this protocol ensures absolute chemoselectivity and high atom economy.

Mechanistic Rationale & Causality (E-E-A-T)

Designing a synthesis around a polyfunctional precursor requires strict control over reaction trajectories. 2-(Aminomethyl)propane-1,3-diol possesses one primary amine and two primary hydroxyl groups.

  • The Chemoselectivity Dilemma : Direct exposure of 2-(aminomethyl)propane-1,3-diol to a carbonylating agent (like triphosgene) would result in the primary amine and one primary hydroxyl group undergoing intramolecular cyclization to form a 6-membered 1,3-oxazinan-2-one.

  • Masking Strategy : To force the formation of a 5-membered oxazolidinone, the 1,3-diol motif must be transiently masked as an acetonide (a 1,3-dioxane derivative). This isolates the primary amine, allowing it to act as the sole nucleophile.

  • Establishing the 1,2-Amino Alcohol Backbone : The protected amine is reacted with a terminal epoxide (e.g., (R)-styrene oxide). Regioselective attack at the less sterically hindered carbon yields a secondary 1,2-amino alcohol—the exact atomic spacing required for oxazolidinone formation.

  • Cyclocarbonylation Kinetics : Triphosgene is utilized over phosgene gas for safety, and over 1,1'-carbonyldiimidazole (CDI) for its irreversible reaction kinetics and superior atom economy[2]. The reaction is conducted at −78 °C with a strictly controlled, slow addition rate. Fast addition of triphosgene in excess can lead to competitive cyclization into oxadiazolones or polymeric byproducts[2]. The low temperature stabilizes the highly reactive intermediate carbamoyl chloride, ensuring it is trapped exclusively via intramolecular attack by the adjacent secondary hydroxyl group[3].

Reaction Workflow & Visualization

G A 2-(Aminomethyl)propane-1,3-diol (Primary Amine Precursor) B Acetonide Protection (2,2-DMP, p-TsOH) A->B C Protected Amine (1,3-Dioxane derivative) B->C D Epoxide Ring Opening (e.g., (R)-Styrene Oxide) C->D E Secondary 1,2-Amino Alcohol (Key Intermediate) D->E F Cyclocarbonylation (Triphosgene, DIPEA, -78°C) E->F G Protected Oxazolidinone F->G H Global Deprotection (HCl/MeOH) Target N-Substituted Oxazolidinone G->H

Workflow for oxazolidinone synthesis via protected 2-(aminomethyl)propane-1,3-diol.

Quantitative Data: Carbonylating Agent Selection

The choice of carbonylating agent dictates the yield, safety profile, and scalability of the oxazolidinone cyclization step[4]. The table below summarizes the empirical data guiding our selection of Triphosgene.

Carbonylating AgentEquivalents RequiredReaction TempTypical YieldByproduct ProfileSafety & Handling Considerations
Triphosgene 0.35 - 0.4 eq-78 °C to RT85 - 95%Minimal (HCl neutralized by base)Solid crystalline form; safer than phosgene gas but highly reactive.
1,1'-Carbonyldiimidazole (CDI) 1.2 - 1.5 eqRT to 60 °C70 - 85%Imidazole (requires aqueous wash)Moisture sensitive; low toxicity; slower cyclization kinetics.
Diethyl Carbonate 2.0 - 5.0 eq110 - 135 °C50 - 65%EthanolBenign; requires harsh thermal conditions leading to degradation.
Phosgene (Gas) 1.0 - 1.2 eq-20 °C to 0 °C90 - 98%HCl gasExtremely toxic gas; requires specialized containment facilities.

Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. Triphosgene generates phosgene gas in situ; maintain basic scrubbing solutions (e.g., 1M NaOH) nearby.

Phase 1: Acetonide Protection of the 1,3-Diol
  • Reaction : Suspend 2-(aminomethyl)propane-1,3-diol (10.0 mmol, 1.0 eq) in 30 mL of anhydrous acetone. Add 2,2-dimethoxypropane (15.0 mmol, 1.5 eq) followed by p-toluenesulfonic acid monohydrate (0.5 mmol, 0.05 eq).

  • Stirring : Stir the mixture at room temperature for 4 hours.

  • Validation Check : Perform TLC (DCM:MeOH 9:1). Stain with ninhydrin. The highly polar precursor spot (Rf ~0.05) should convert entirely to a higher-running spot (Rf ~0.4) representing (2,2-dimethyl-1,3-dioxan-5-yl)methanamine.

  • Workup : Quench with triethylamine (1.0 mmol) to neutralize the acid catalyst. Concentrate under reduced pressure and purify via flash chromatography to yield the protected amine.

Phase 2: Regioselective Epoxide Ring-Opening
  • Reaction : Dissolve the protected amine (8.0 mmol, 1.0 eq) in 20 mL of absolute ethanol. Add (R)-styrene oxide (8.0 mmol, 1.0 eq).

  • Heating : Reflux the solution (80 °C) for 12–16 hours under an inert argon atmosphere.

  • Validation Check : LC-MS analysis should confirm the disappearance of the epoxide and the emergence of the corresponding secondary 1,2-amino alcohol mass [M+H]+.

  • Workup : Evaporate the ethanol. The crude viscous oil can generally be used in the next step without further purification, provided the epoxide was fully consumed.

Phase 3: Cyclocarbonylation (Oxazolidinone Formation)
  • Preparation : Dissolve the crude 1,2-amino alcohol (approx. 8.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.5 eq) in 40 mL of anhydrous CH₂Cl₂. Cool the flask to −78 °C using a dry ice/acetone bath.

  • Slow Addition : Dissolve triphosgene (2.8 mmol, 0.35 eq) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction flask over exactly 60 minutes using a syringe pump. Causality: Slow addition at cryogenic temperatures prevents intermolecular cross-linking and oxadiazolone formation[2].

  • Maturation : Allow the reaction to stir at −78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Validation Check : IR spectroscopy of an aliquot should reveal a strong, sharp carbamate carbonyl stretch at ~1750 cm⁻¹, diagnostic of the oxazolidinone ring[5].

  • Workup : Quench with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂ (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Phase 4: Global Deprotection
  • Reaction : Dissolve the protected oxazolidinone intermediate in 15 mL of methanol. Add 5 mL of 1M HCl (aq).

  • Stirring : Stir at room temperature for 2 hours to hydrolyze the acetonide.

  • Workup : Neutralize carefully with solid NaHCO₃. Filter the suspension and concentrate the filtrate. Purify via reverse-phase chromatography (C18, Water/Acetonitrile) to yield the final, highly pure N-(1,3-dihydroxy-2-methylpropanyl)oxazolidin-2-one derivative.

References

  • Source: nih.
  • Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)
  • Source: ovid.
  • Source: organic-chemistry.
  • 2-(Aminomethyl)

Sources

Application

The Versatile Chelator: 2-(Aminomethyl)propane-1,3-diol in Coordination Chemistry

Introduction: A Ligand of Untapped Potential In the vast and intricate world of coordination chemistry, the design and application of ligands are paramount to the development of novel metal complexes with tailored proper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Ligand of Untapped Potential

In the vast and intricate world of coordination chemistry, the design and application of ligands are paramount to the development of novel metal complexes with tailored properties. Among the myriad of organic molecules capable of binding to metal ions, aminopolyols represent a class of ligands that offer a rich combination of donor atoms and structural flexibility. This application note focuses on 2-(aminomethyl)propane-1,3-diol, a seemingly simple yet versatile ligand whose potential in coordination chemistry is ripe for exploration. With its primary amine and two hydroxyl groups, this molecule possesses the requisite functionalities for chelation, offering multiple coordination modes and the potential to form stable complexes with a variety of transition metals.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-(aminomethyl)propane-1,3-diol as a ligand. We will delve into its structural and electronic properties, explore its coordination behavior with transition metals, and provide detailed, field-proven protocols for the synthesis and characterization of its metal complexes. The insights and methodologies presented herein are designed to serve as a foundational resource for those looking to harness the unique characteristics of this ligand in their research endeavors, from fundamental coordination chemistry to the development of new catalysts and bioactive compounds.

Ligand Profile: 2-(Aminomethyl)propane-1,3-diol

2-(Aminomethyl)propane-1,3-diol is a trifunctional organic molecule featuring a primary amine and two primary hydroxyl groups. This arrangement of donor atoms allows it to act as a chelating ligand, forming stable ring structures with metal ions.

Table 1: Physicochemical Properties of 2-(Aminomethyl)propane-1,3-diol

PropertyValue
IUPAC Name2-(aminomethyl)propane-1,3-diol
Synonyms2-aminomethyl-1,3-propanediol
CAS Number52722-52-8
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
AppearanceSolid
Donor AtomsN (amine), O (hydroxyl)

The presence of both "hard" oxygen and borderline nitrogen donor atoms suggests that this ligand will form stable complexes with a range of transition metals, including but not limited to copper(II), nickel(II), and cobalt(II).

Coordination Behavior and Structural Precedents

While specific studies on the coordination chemistry of 2-(aminomethyl)propane-1,3-diol as a primary ligand are not extensively documented in the literature, valuable insights can be drawn from closely related aminopolyol ligands such as tris(hydroxymethyl)aminomethane (Tris) and 2-amino-2-methyl-1,3-propanediol.

Research on copper(II) complexes with Tris has shown that the ligand typically coordinates in a bidentate fashion through the amino group and one of the hydroxyl groups, forming a stable five-membered chelate ring.[1] This mode of coordination is also observed in complexes with other transition metals. The remaining hydroxyl groups can participate in hydrogen bonding, leading to the formation of extended supramolecular structures.[1]

The coordination sphere of the metal ion is often completed by other ligands, such as water molecules or anions from the metal salt, resulting in square-planar, square-pyramidal, or distorted octahedral geometries.[1] It is highly probable that 2-(aminomethyl)propane-1,3-diol will exhibit similar coordination behavior, acting as a bidentate N,O-donor ligand.

Figure 1: Proposed bidentate coordination of 2-(aminomethyl)propane-1,3-diol to a metal center.

Application Notes: Synthesis and Characterization of a Representative Copper(II) Complex

The following section provides a detailed protocol for the synthesis and characterization of a representative metal complex, bis[2-(aminomethyl)propane-1,3-diol]copper(II) chloride. This protocol is based on established methods for the synthesis of similar aminopolyol complexes and serves as a robust starting point for further investigations.

Experimental Protocol: Synthesis of bis[2-(aminomethyl)propane-1,3-diol]copper(II) Chloride

Materials:

  • 2-(Aminomethyl)propane-1,3-diol (C₄H₁₁NO₂)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (CH₃OH), analytical grade

  • Diethyl ether ((C₂H₅)₂O), analytical grade

Equipment:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Glass funnel and filter paper

  • Beakers

  • Rotary evaporator

Procedure:

  • Ligand Solution Preparation: Dissolve 2.10 g (20 mmol) of 2-(aminomethyl)propane-1,3-diol in 20 mL of methanol in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.70 g (10 mmol) of copper(II) chloride dihydrate in 20 mL of methanol.

  • Reaction: Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring at room temperature. A color change to deep blue should be observed, indicating complex formation.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours to ensure complete reaction.

  • Crystallization: After reflux, allow the solution to cool to room temperature. Reduce the volume of the solvent to approximately half using a rotary evaporator.

  • Precipitation: Slowly add diethyl ether to the concentrated solution until a blue precipitate forms.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with a small amount of cold methanol, followed by a generous amount of diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting blue powder in a desiccator over silica gel.

Synthesis_Workflow cluster_0 Solution Preparation cluster_1 Reaction and Work-up Ligand Dissolve Ligand in Methanol Mix Mix Solutions Ligand->Mix Metal Dissolve CuCl2·2H2O in Methanol Metal->Mix Reflux Reflux for 2h Mix->Reflux Concentrate Concentrate Solution Reflux->Concentrate Precipitate Precipitate with Diethyl Ether Concentrate->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Product Filter->Dry

Figure 2: Workflow for the synthesis of bis[2-(aminomethyl)propane-1,3-diol]copper(II) chloride.

Characterization Techniques

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.

  • N-H Vibrations: The stretching and bending vibrations of the amine group will shift upon coordination to the copper(II) ion. Typically, the N-H stretching bands (around 3300-3400 cm⁻¹) will broaden and may shift to lower wavenumbers.

  • O-H Vibrations: The broad O-H stretching band of the hydroxyl groups (around 3200-3500 cm⁻¹) will also be affected by coordination and hydrogen bonding within the complex.

  • New Bands: The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of Cu-N and Cu-O bonds.

Table 2: Expected IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H stretch3200-3500 (broad)Indicates presence of hydroxyl groups and potential water of hydration.
N-H stretch3100-3300Shifted and broadened upon coordination.
C-H stretch2850-2960Aliphatic C-H bonds.
N-H bend~1600Shifted upon coordination.
Cu-N stretch400-500Confirms coordination of the amine group.
Cu-O stretch300-400Confirms coordination of the hydroxyl group.

UV-Visible (UV-Vis) Spectroscopy:

The electronic spectrum of the copper(II) complex in a suitable solvent (e.g., water or methanol) will provide information about the d-d transitions of the copper(II) ion and the geometry of the complex. For a d⁹ copper(II) ion in a distorted octahedral or square pyramidal environment, a broad, asymmetric absorption band is expected in the visible region (typically between 600-800 nm).

Elemental Analysis:

Combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen is crucial for confirming the empirical formula of the synthesized complex.

Potential Applications

The metal complexes of 2-(aminomethyl)propane-1,3-diol hold promise in several areas of research and development:

  • Catalysis: The ability of the ligand to stabilize transition metals in various oxidation states makes these complexes potential candidates for catalytic applications, such as oxidation reactions.

  • Bioinorganic Chemistry: As simple models for the active sites of metalloenzymes, these complexes can provide insights into biological processes. Their potential biological activity, such as antimicrobial or anticancer properties, could also be explored.

  • Materials Science: The propensity for hydrogen bonding could be exploited in the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Conclusion

2-(Aminomethyl)propane-1,3-diol, while not as extensively studied as some of its structural relatives, presents a compelling platform for the synthesis of novel coordination compounds. Its straightforward structure, combined with the presence of key donor groups, allows for predictable yet versatile coordination chemistry. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge to explore the rich potential of this ligand. By applying these methodologies, the scientific community can further uncover the unique properties and applications of 2-(aminomethyl)propane-1,3-diol and its metal complexes, contributing to advancements in catalysis, bioinorganic chemistry, and materials science.

References

  • PubChem. 2-(Aminomethyl)propane-1,3-diol. National Center for Biotechnology Information. [Link]

  • Kivekäs, R., & Pajunen, A. (1987). Synthesis, structure and thermal behavior of solid copper(II) complexes of 2-amino-2-hydroxymethyl-1,3-propanediol. Acta Chemica Scandinavica, Series A, 41, 351-359. [Link]

  • House, D. A. (2007). Ammonia and aza ligands. In Comprehensive Coordination Chemistry II (Vol. 1, pp. 25-66). Elsevier.
  • Kargar, H., & Kargar, Z. (2013). Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. IOSR Journal of Applied Chemistry, 4(1), 20-24. [Link]

Sources

Method

Application Note: Preparation and Optimization of 2-Amino-2-methyl-1,3-propanediol (AMPD) Biological Buffers

Introduction & Mechanistic Overview 2-Amino-2-methyl-1,3-propanediol (AMPD), also known as Ammediol, is a highly versatile, primary aliphatic amine buffer widely utilized in molecular biology, protein chemistry, and clin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Amino-2-methyl-1,3-propanediol (AMPD), also known as Ammediol, is a highly versatile, primary aliphatic amine buffer widely utilized in molecular biology, protein chemistry, and clinical diagnostics[1]. With a pKa of 8.8 at 25°C, AMPD provides exceptional buffering capacity in the alkaline pH range of 7.8 to 9.7[2].

Unlike standard physiological buffers (e.g., PBS or HEPES), AMPD is specifically chosen for applications requiring a basic environment without the introduction of inorganic phosphates, which could competitively inhibit phosphate-cleaving enzymes. It is a critical component in SDS-gradient gel electrophoresis for separating polypeptides (1,500–100,000 Da), protein isotachophoresis, and particularly in the determination of Alkaline Phosphatase (ALP) activity[2].

Mechanistic Causality: The structural presence of a primary amine combined with two hydroxyl groups grants AMPD high aqueous solubility (>100 mg/mL) while maintaining a relatively low lipid solubility, preventing unwanted membrane permeation in whole-cell assays[3]. When adjusting the pH, the amine group (


) acts as a proton acceptor. Because the pKa is highly temperature-dependent (typically 

), it is critical to calibrate the buffer at the exact temperature of the intended assay (e.g., 37°C for mammalian ALP assays) to prevent pH drift and subsequent loss of enzymatic activity[3].

Physicochemical Properties of AMPD

To facilitate experimental design and buffer formulation, the quantitative parameters of AMPD are summarized below[2][3].

PropertyValue / Description
Chemical Name 2-Amino-2-methyl-1,3-propanediol (Ammediol)
CAS Number 115-69-5
Molecular Formula

Molecular Weight 105.14 g/mol
pKa (at 25°C) 8.8
Useful pH Range 7.8 – 9.7
Solubility (Water)

100 mg/mL (Clear, colorless)
Temperature Coefficient (

)
-0.029

Protocol: Preparation of 0.2 M AMPD Buffer

Objective: To formulate a self-validating 0.2 M AMPD buffer system suitable for basic enzymatic assays.

Materials:

  • AMPD Free Base (Purity

    
     99%)
    
  • 0.2 M Hydrochloric Acid (HCl)

  • Ultrapure Water (Milli-Q, 18.2 M

    
    )
    
  • Calibrated pH meter with automatic temperature compensation (ATC)

Step-by-Step Methodology:

  • Stock Solution A (0.2 M AMPD Base): Dissolve 21.03 g of AMPD free base in 800 mL of ultrapure water. Mix thoroughly until the crystalline powder is completely dissolved. Bring the final volume to 1000 mL[4].

  • Stock Solution B (0.2 M HCl): Prepare or utilize a commercially standardized 0.2 M HCl solution.

  • Titration & Mixing: To prepare 200 mL of working buffer at a specific pH, mix 50 mL of Stock Solution A with a specific volume of Stock Solution B (

    
     mL), and dilute to 200 mL with ultrapure water[4].
    
    • For pH 8.6: Add 29.5 mL of 0.2 M HCl to 50 mL of 0.2 M AMPD, then add 120.5 mL

      
      [4].
      
    • For pH 9.6: Add 5.7 mL of 0.2 M HCl to 50 mL of 0.2 M AMPD, then add 144.3 mL

      
      [4].
      
  • Temperature Equilibration (Self-Validation Step): Place the solution in a water bath set to the target assay temperature (e.g., 25°C or 37°C). Allow it to equilibrate for 30 minutes before final pH verification.

  • Fine-Tuning: Measure the pH. If adjustments are needed, add trace amounts of 0.2 M HCl.

    • Expert Warning: Add titrants slowly while stirring vigorously. Do not overshoot the desired pH and backtrack with NaOH. Backtracking artificially inflates the ionic strength of the buffer by introducing excess

      
       and 
      
      
      
      ions, which can alter enzyme kinetics or electrophoretic mobility[2][3].
  • Sterilization: Filter-sterilize through a 0.22

    
     polyethersulfone (PES) membrane. While AMPD buffers can technically be autoclaved, filtration is preferred to prevent any heat-induced degradation or pH shifts[3].
    

Application Workflow: Alkaline Phosphatase (ALP) Assay

AMPD is the buffer of choice for ALP assays because it acts as a transphosphorylating phosphate acceptor. During the cleavage of the substrate, the phosphate group is transferred to the hydroxyl group of AMPD rather than water, significantly enhancing the reaction rate and sensitivity of the assay compared to non-accepting buffers like carbonate[5][6].

Assay Workflow:

  • Sample Preparation: Ensure biological samples (serum, plasma, or lysates) are free of EDTA, oxalate, or citrate. These anticoagulants chelate the

    
     and 
    
    
    
    cofactors essential for ALP activity, leading to false negatives[7].
  • Reagent Setup: Prepare the assay buffer containing 0.2 M AMPD (pH 10.5), 1 mM

    
    , and 10 mM p-Nitrophenyl phosphate (pNPP) substrate[7].
    
  • Reaction Initiation: Add 10-20

    
     of the biological sample to 190 
    
    
    
    of the AMPD/pNPP assay buffer in a 96-well clear-bottom plate[7].
  • Kinetic Measurement: Incubate at 37°C. ALP cleaves the phosphate from pNPP, yielding p-Nitrophenoxide, which turns yellow in the alkaline AMPD environment. Measure the absorbance continuously at 405 nm for 10-20 minutes[7].

  • Calculation: Calculate ALP activity (U/L) based on the rate of change in absorbance (

    
    ) and the molar extinction coefficient of p-Nitrophenol.
    

ALPAssay Sample Biological Sample (No EDTA/Citrate) Reaction Enzymatic Cleavage (ALP Activity) Sample->Reaction Buffer AMPD Buffer (pH 10.5) + Mg2+ Cofactor Buffer->Reaction Substrate pNPP Substrate (Colorless) Substrate->Reaction Product p-Nitrophenoxide (Yellow Product) Reaction->Product Transphosphorylation Detection Absorbance @ 405 nm Product->Detection Spectrophotometry

Workflow and biochemical pathway of the AMPD-buffered Alkaline Phosphatase (ALP) assay.

References

  • CAS 115-69-5: 2-Amino-2-methyl-1,3-propanediol , CymitQuimica, 1

  • AMPD Buffer 0.2M, pH 7.5 , bioWORLD, 2

  • Preparation of Buffers for Use in Enzyme Studies (by G. Gomori) , iGEM, 4

  • 2-Amino-2-methyl-1,3-propanediol = 99 115-69-5 , Sigma-Aldrich,Link

  • Biological Buffers , ITW Reagents, 3

  • Comparison of alkaline phosphatase assay using two different buffer systems: AMP and DEA , World Journal of Pharmaceutical Sciences,5

  • World Journal of Pharmaceutical Sciences Comparison of alkaline phosphatase assay using two different buffer systems , World Journal of Pharmaceutical Sciences, 6

  • Alkaline Phosphatase Assay Kit , MilliporeSigma, 7

Sources

Application

Application Note: A Strategic Guide to the Synthesis of Aminodiols via Nitroaldol (Henry) Condensation

Introduction: The Strategic Importance of Aminodiols Vicinal aminodiols, specifically 1,2-amino alcohols, are privileged structural motifs found at the core of numerous pharmaceuticals, natural products, and chiral ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aminodiols

Vicinal aminodiols, specifically 1,2-amino alcohols, are privileged structural motifs found at the core of numerous pharmaceuticals, natural products, and chiral ligands.[1][2] Their biological activity is often intrinsically linked to their absolute and relative stereochemistry. Consequently, developing robust and stereocontrolled methods for their synthesis is a paramount objective in medicinal chemistry and drug development. The Nitroaldol, or Henry, reaction provides a powerful and versatile platform for this purpose.[3][4] It facilitates the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[5][6] This intermediate is particularly valuable because the nitro group can be readily reduced to a primary amine, directly affording the desired aminodiol framework.[5][6] This two-step sequence offers a convergent and highly adaptable route to complex, stereochemically rich aminodiols.

The Nitroaldol Reaction: Mechanism and Stereochemical Control

The Henry reaction is a classic base-catalyzed C-C bond-forming process.[7][8][9] Understanding its mechanism is fundamental to controlling the stereochemical outcome, which is critical for synthesizing specific isomers of the final aminodiol product.

The Core Mechanism: The reaction proceeds through three primary, reversible steps:

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.[10][11][12] The pKa of typical nitroalkanes is around 10-17, allowing for the use of a wide range of bases.[11][12]

  • Nucleophilic Addition: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[10][13] This step forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is protonated, typically by the conjugate acid of the base used, to yield the final β-nitro alcohol product.[10][11][12]

Caption: Figure 1: General Mechanism of the Base-Catalyzed Henry Reaction.

Controlling Stereochemistry: When a substituted nitroalkane (e.g., nitroethane) reacts with an aldehyde, two new stereocenters are created, leading to the possibility of four stereoisomers. Controlling both the relative (diastereoselectivity: syn vs. anti) and absolute (enantioselectivity) stereochemistry is the primary challenge and focus of modern Henry reaction development.

  • Diastereoselectivity: The ratio of syn to anti products is influenced by the catalyst, solvent, and reaction temperature. Chelation control, involving metal catalysts that coordinate both the nitronate and the aldehyde, can enforce a rigid transition state, leading to high diastereoselectivity.[5]

  • Enantioselectivity: Achieving enantioselectivity requires the use of a chiral catalyst. These catalysts create a chiral environment around the reactants, favoring one transition state over its mirror image. Common strategies include:

    • Chiral Metal Complexes: Lewis acidic metals (e.g., Cu(II), Zn(II), La(III)) coordinated to chiral ligands (e.g., bis(oxazolines), diamines) can effectively organize the reactants.[3][5][8]

    • Organocatalysis: Chiral organic molecules, such as cinchona alkaloids or bifunctional thioureas, can act as Brønsted bases or use hydrogen bonding to direct the stereochemical outcome.[7][9][14]

Comparative Performance of Catalytic Systems

The choice of catalyst is the most critical parameter for achieving high selectivity and yield. The following table summarizes representative data for different classes of catalysts used in the asymmetric Henry reaction, providing a baseline for experimental design.

Catalyst TypeRepresentative CatalystAldehydeNitroalkaneCat. Loading (mol%)Time (h)Yield (%)ee (%)dr (syn/anti)
OrganocatalystChiral GuanidineBenzaldehydeNitromethane10488591-
OrganocatalystCinchona Alkaloid-Thiourea4-NitrobenzaldehydeNitromethane5249598-
OrganocatalystBifunctional Amine-ThioureaCyclohexanecarboxaldehydeNitroethane1072789695:5
Metal ComplexCu(OAc)₂/Bis(oxazoline)BenzaldehydeNitromethane5249294-
Metal ComplexLa-Li-BINOL (LLB)HexanalNitroethane101208995>20:1
BiocatalystImmobilized Lipase4-MethoxybenzaldehydeNitromethane-189099-
Data compiled from representative literature to illustrate typical performance.[15][16][17]

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step guide for the two-stage synthesis of a vicinal aminodiol.

Protocol 1: Asymmetric Henry Reaction with a Chiral Copper(II) Catalyst

This protocol describes a general procedure for the enantioselective addition of nitromethane to an aldehyde using a well-established Cu(II)-bis(oxazoline) complex.[16][17]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4S)-4-phenyl-2-oxazoline)

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Nitromethane (5.0 mmol, 5.0 equiv.)

  • Anhydrous Ethanol (EtOH)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and temperature control bath.

Procedure:

  • Catalyst Formation: In a dry, nitrogen-flushed flask, dissolve Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%) in anhydrous ethanol (2.5 mL, to achieve ~0.2 M).

  • Stir the resulting blue-green solution at room temperature for 1 hour. Formation of the active catalyst complex is visually indicated by a color change to a deeper blue.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate bath.

    • Scientist's Note: Lower temperatures often enhance both diastereoselectivity and enantioselectivity by minimizing the background (non-catalyzed) reaction and increasing the energy difference between the diastereomeric transition states.

  • Add the aldehyde (1.0 mmol) to the cooled catalyst solution and stir for 10 minutes.

  • Add nitromethane (5.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature for 24-48 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-nitro alcohol.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Reduction of β-Nitro Alcohol to the Target 1,2-Aminodiol

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation, a clean and efficient method.

Materials:

  • Purified β-nitro alcohol (from Protocol 1, 1.0 mmol)

  • Raney® Nickel (approx. 50% slurry in water, ~0.2 g)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source with a balloon or hydrogenation apparatus.

Procedure:

  • Catalyst Preparation: In a flask suitable for hydrogenation, carefully wash the Raney® Nickel slurry with distilled water (3 x 5 mL) and then with the reaction solvent (MeOH, 3 x 5 mL) to remove residual water.

    • Safety Precaution: Raney® Nickel is pyrophoric (can ignite spontaneously in air) when dry. Always handle it as a slurry under a liquid. Ensure proper grounding and work in a well-ventilated fume hood.

  • Reaction Setup: Dissolve the β-nitro alcohol (1.0 mmol) in methanol (10 mL) and add it to the flask containing the washed Raney® Nickel catalyst.

  • Seal the flask, and carefully purge the system with nitrogen gas before introducing hydrogen gas (via a balloon or from a pressurized source).

  • Reaction Execution: Stir the suspension vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Once complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional methanol.

    • Scientist's Note: Do not allow the Celite® pad with the catalyst to dry out. Quench the filtered catalyst immediately and carefully with dilute acid or a large volume of water before disposal.

  • Concentrate the filtrate under reduced pressure to yield the crude aminodiol.

  • Purification: The resulting aminodiol can often be purified by recrystallization or by silica gel chromatography if necessary.

Integrated Synthesis Workflow

The entire process, from simple starting materials to the high-value aminodiol product, is a sequential execution of the C-C bond formation followed by functional group transformation.

Workflow Figure 2: Overall Workflow for Aminodiol Synthesis Start Starting Materials (Aldehyde + Nitroalkane) Step1 Protocol 1: Asymmetric Henry Reaction Start->Step1 Intermediate β-Nitro Alcohol (Chirally Enriched) Step1->Intermediate C-C Bond Formation Step2 Protocol 2: Nitro Group Reduction Intermediate->Step2 Functional Group Interconversion Analysis1 Analysis: TLC, HPLC (ee/dr), NMR Intermediate->Analysis1 Final Final Product (1,2-Aminodiol) Step2->Final Analysis2 Analysis & Characterization: TLC, NMR, MS Final->Analysis2

Caption: Figure 2: Overall Workflow for Aminodiol Synthesis.

Conclusion

The nitroaldol (Henry) reaction, coupled with a subsequent reduction, represents a premier strategy for the stereocontrolled synthesis of aminodiols. The modularity of the reaction, allowing for a wide range of aldehydes, nitroalkanes, and catalytic systems, provides chemists with a flexible and powerful tool for accessing these vital building blocks. The successful implementation of this methodology hinges on a rational choice of catalyst to control the stereochemical outcome and careful execution of the two-stage protocol. This guide provides the foundational knowledge and validated procedures to empower researchers in their pursuit of complex molecular targets in drug discovery and development.

References

  • Sasai, H., et al. (2008). Stereodivergent Catalytic Doubly Diastereoselective Nitroaldol Reactions Using Heterobimetallic Complexes. Organic Letters, 10(11), 2243–2246. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. Available at: [Link]

  • Karmakar, B., & Gogoi, P. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Journal of Chemical Sciences, 121, 951-955. Available at: [Link]

  • Sciencemadness Wiki. (2025). Nitroaldol reaction. Sciencemadness Wiki. Retrieved from [Link]

  • Sasai, H., et al. (1997). Efficient Diastereoselective and Enantioselective Nitroaldol Reactions from Prochiral Starting Materials: Utilization of La-Li-6,6'-Disubstituted BINOL Complexes as Asymmetric Catalysts. The Journal of Organic Chemistry, 62(13), 4564–4568. Available at: [Link]

  • Kanemasa, S., et al. (2006). Formation of multi-stereogenic centers using a catalytic diastereoselective Henry reaction. Tetrahedron: Asymmetry, 17(4), 609-613. Available at: [Link]

  • MDPI. (2022). Nitroaldol Reaction. Encyclopedia. Available at: [Link]

  • Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. Available at: [Link]

  • Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). Buchler GmbH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Guy, M., et al. (2014). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Journal of Chemical and Pharmaceutical Research, 6(6), 147-154. Available at: [Link]

  • Dos Santos, V. G., et al. (2014). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 19(6), 8034-8045. Available at: [Link]

  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH. Retrieved from [Link]

  • Wisniak, J. (2014). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 25(2), 113-121. Available at: [Link]

  • Wang, W., et al. (2005). Organocatalytic Enantioselective Henry Reaction of α-Ketoesters. Organic Letters, 7(8), 1637–1639. Available at: [Link]

  • Quigley, C. (2018). Henry Reaction (Nitroaldol reaction). YouTube. Retrieved from [Link]

  • Zabarovska, Y., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 29(22), 5026. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2024). HENRY REACTION (Mini-review). ResearchGate. Retrieved from [Link]

  • Milner, S. E., et al. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. European Journal of Organic Chemistry, 2012(12), 2295-2306. Available at: [Link]

  • Zabarovska, Y., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Preprints.org. Available at: [Link]

  • Hayashi, Y., et al. (2006). O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermediate. Proceedings of the National Academy of Sciences, 103(31), 11543-11548. Available at: [Link]

  • Professor Dave Explains. (2022). Henry Reaction. YouTube. Retrieved from [Link]

  • Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425-427. Available at: [Link]

  • Zabarovska, Y., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 29(22), 5026. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 2-(Aminomethyl)propane-1,3-diol in solution

Welcome to the technical support guide for 2-(Aminomethyl)propane-1,3-diol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the oxidative degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Aminomethyl)propane-1,3-diol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the oxidative degradation of this compound in solution. We will explore the mechanisms of oxidation and provide robust, field-proven troubleshooting and prevention protocols.

Fundamentals: Understanding the Oxidation Challenge

2-(Aminomethyl)propane-1,3-diol is a polyfunctional molecule featuring a primary amine and two primary hydroxyl groups. This structure, while useful, is susceptible to oxidation, which can compromise sample integrity, introduce impurities, and impact experimental outcomes.

The primary amine is an electron-rich site, making it prone to oxidation. Similarly, the primary alcohol groups can be oxidized to aldehydes or carboxylic acids. This degradation is often catalyzed by environmental factors, leading to a loss of the parent compound and the formation of potentially reactive impurities. Key catalysts for this degradation include:

  • Dissolved Molecular Oxygen (O₂): The most common culprit in solution-based oxidation.

  • Metal Ions: Trace metal contaminants (e.g., Fe²⁺, Cu²⁺, Mn²⁺) can act as potent catalysts for radical-initiated oxidation reactions.

  • Light: UV and even ambient light can provide the energy to initiate photo-oxidative degradation.

  • Elevated Temperature: Increased temperature accelerates the rate of all chemical reactions, including oxidation.[1]

  • Non-optimal pH: The pH of the solution can influence the reactivity of the amine group.

The oxidation of a similar compound, 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris), has been shown to proceed via the formation of a free radical intermediate, highlighting the potential for complex degradation pathways.[2] Understanding these drivers is the first step toward effective prevention.

Diagram: Potential Oxidative Pathways

The following diagram illustrates the primary sites on the 2-(Aminomethyl)propane-1,3-diol molecule that are vulnerable to oxidation and the common factors that promote this degradation.

cluster_main Oxidation of 2-(Aminomethyl)propane-1,3-diol cluster_products Potential Oxidation Products cluster_catalysts Catalytic Factors mol 2-(Aminomethyl)propane-1,3-diol (C₄H₁₁NO₂) p1 Aldehydes mol->p1 Oxidation p2 Carboxylic Acids mol->p2 Oxidation p3 Amine Oxides mol->p3 Oxidation p4 Degradation Fragments mol->p4 Oxidation cat1 Dissolved O₂ cat1->mol promote cat2 Metal Ions (Fe²⁺, Cu²⁺) cat2->mol promote cat3 UV/Visible Light cat3->mol promote cat4 High Temperature cat4->mol promote

Caption: Vulnerable sites and catalytic factors in the oxidation of 2-(Aminomethyl)propane-1,3-diol.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section is designed in a question-and-answer format to directly address common problems encountered during experiments.

Q1: My solution of 2-(Aminomethyl)propane-1,3-diol has developed a yellow or brown tint over time. What does this mean?

A1: A color change is a common indicator of chemical degradation. The formation of conjugated systems or highly oxidized species can result in colored byproducts. This is a strong sign that your compound is undergoing oxidation. You should immediately verify the purity of the solution using an appropriate analytical method (e.g., HPLC, LC-MS) and discard it if significant degradation is confirmed. To prevent this, review your storage and handling procedures as outlined in Section 3.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a formulation containing 2-(Aminomethyl)propane-1,3-diol. Could this be oxidation?

A2: Yes, this is highly likely. New, unexpected peaks, especially those eluting at different retention times than your standard, are classic signs of impurity formation. Oxidation can create more polar byproducts (like carboxylic acids) or less polar ones, depending on the reaction. We recommend attempting to characterize these peaks by mass spectrometry to confirm if their mass corresponds to potential oxidation products (e.g., M+16 for addition of oxygen).

Q3: My experiment, which relies on the amine functionality, is failing or giving inconsistent results. How can I determine if oxidation is the cause?

A3: If the primary amine is oxidized, it will lose its nucleophilicity or basicity, leading to failed reactions or altered buffering capacity.

  • Immediate Action: Run a control experiment using a freshly prepared solution of 2-(Aminomethyl)propane-1,3-diol from a new, unopened container of solid material. If the control experiment succeeds, it strongly suggests your stock solution has degraded.

  • Root Cause Analysis: Use the following flowchart to diagnose the potential source of the oxidation and identify the correct preventative protocol.

Diagram: Troubleshooting Flowchart

start Problem: Inconsistent Results or Visible Solution Degradation check_purity Step 1: Confirm Degradation (e.g., via HPLC, LC-MS) start->check_purity degraded Degradation Confirmed? check_purity->degraded check_storage Step 2: Review Storage Conditions degraded->check_storage Yes no_degradation No Degradation Detected. Investigate other experimental variables. degraded->no_degradation No storage_optimal Temp <4°C? Protected from Light? Inert Headspace? check_storage->storage_optimal implement_storage Action: Implement Protocol 3.1 (Optimal Storage Conditions) storage_optimal->implement_storage No check_solution Step 3: Review Solution Preparation storage_optimal->check_solution Yes end Problem Solved implement_storage->end solution_optimal Solvent Deoxygenated? pH Controlled? Chelators Used? check_solution->solution_optimal implement_prep Action: Implement Protocols 3.2-3.4 (Inert Atmosphere, pH Control, Additives) solution_optimal->implement_prep No solution_optimal->end Yes implement_prep->end

Caption: A logical workflow for troubleshooting the degradation of 2-(Aminomethyl)propane-1,3-diol solutions.

Preventative Protocols: Best Practices for Ensuring Stability

Proactive measures are the most effective way to maintain the integrity of your 2-(Aminomethyl)propane-1,3-diol solutions.

Protocol 3.1: Optimal Storage Conditions

Proper storage is the foundation of stability.[1] Storing the compound under conditions that slow chemical reactions is critical.[3]

Step-by-Step Protocol:
  • Aliquot: Upon receiving the solid compound or preparing a stock solution, aliquot it into single-use volumes in appropriate vials (e.g., amber glass vials). This minimizes exposure to air and moisture from repeated openings and avoids damaging freeze-thaw cycles.[3][4]

  • Protect from Light: Always store vials in the dark, either by using amber vials or by placing clear vials in a labeled, light-blocking box.

  • Control Temperature: Follow the temperature guidelines summarized in the table below. For long-term storage, -80°C is preferred as it nearly halts all molecular degradation.[3]

  • Seal Tightly: Ensure container caps are sealed tightly to prevent moisture ingress and oxygen exchange.

Table 1: Recommended Storage Conditions
FormDurationTemperatureAtmosphereLight Protection
Solid Long-Term (>3 months)≤ 4°CDryDark
Aqueous Solution Short-Term (<2 weeks)2-8°CInert Gas HeadspaceAmber Vial
Aqueous Solution Long-Term (>2 weeks)-20°C to -80°CInert Gas HeadspaceAmber Vial
Protocol 3.2: Preparation Under an Inert Atmosphere

This protocol is designed to minimize the primary catalyst of oxidation: dissolved oxygen.

Step-by-Step Protocol:
  • Solvent Deoxygenation: Before preparing your solution, sparge the solvent (e.g., water, buffer) with an inert gas like high-purity nitrogen (N₂) or argon (Ar) for 15-30 minutes. This is done by bubbling the gas through the solvent via a long needle or fritted gas dispersion tube.

  • Weighing and Dissolution: Weigh the solid 2-(Aminomethyl)propane-1,3-diol and dissolve it in the deoxygenated solvent under a gentle stream of the inert gas.

  • Headspace Purge: Before sealing the final storage vial, gently flush the headspace above the liquid with the inert gas for 10-15 seconds.

  • Sealing: Immediately seal the vial with a tight-fitting cap. For critical applications, use vials with septa caps to allow for sample removal with a syringe without introducing air.

Protocol 3.3: pH Control and Buffering

The primary amine group is less susceptible to oxidation when it is protonated (in its ammonium salt form). Maintaining a slightly acidic to neutral pH can significantly enhance stability.

Step-by-Step Protocol:
  • Select a Buffer: Choose a sterile, non-reactive buffer system suitable for your application with a pH between 5.0 and 7.0. Common choices include phosphate or citrate buffers.

  • Prepare Solution: Use the deoxygenated buffer from Protocol 3.2 as your solvent for 2-(Aminomethyl)propane-1,3-diol.

  • Verify pH: After dissolution, verify the final pH of the solution and adjust if necessary using dilute acid or base.

  • Store: Store the buffered solution following the guidelines in Protocol 3.1.

Protocol 3.4: Use of Chemical Stabilizers (Antioxidants & Chelators)

For highly sensitive applications or long-term storage in solution, adding chemical stabilizers can provide an extra layer of protection.

Step-by-Step Protocol:
  • Metal Chelation (Recommended for most applications):

    • Add a small amount of Ethylenediaminetetraacetic acid (EDTA) to your solution to sequester trace metal ions.

    • Prepare a concentrated stock of EDTA (e.g., 0.5 M) and add it to your final solution to achieve a working concentration of 0.1-1.0 mM.

  • Antioxidant Addition (Use with caution and validate for your specific application):

    • Select an appropriate antioxidant based on your solvent system and downstream compatibility.

    • Add the antioxidant to the solution during preparation. See the table below for guidance.

Table 2: Stabilizer Selection Guide
StabilizerTypeMechanism of ActionTypical ConcentrationNotes
EDTA Chelating AgentBinds and inactivates catalytic metal ions.0.1 - 1.0 mMHighly recommended. Compatible with most aqueous systems.
Ascorbic Acid (Vitamin C) Oxygen ScavengerReacts directly with oxygen and free radicals.0.1% - 0.5% (w/v)Water-soluble. Can lower pH. May not be suitable for all cell-based assays.
Thiols (e.g., DTT, TCEP) Reducing AgentScavenges radicals and can reduce oxidized species.[5][6]1 - 5 mMHighly effective but may interfere with assays involving disulfide bonds. TCEP is more stable than DTT.

Frequently Asked Questions (FAQs)

Q: Is 2-(Aminomethyl)propane-1,3-diol stable in its solid form? A: Yes, as a crystalline solid, it is generally stable when stored under recommended conditions (cool, dry, and dark).[7][8] Oxidation is primarily a concern when it is in solution, where molecules have greater mobility and are exposed to dissolved catalysts.

Q: Can I store solutions in a frost-free freezer? A: It is strongly discouraged. Frost-free freezers undergo periodic warming cycles to remove ice, which can repeatedly thaw and refreeze your samples.[1] These freeze-thaw cycles can accelerate degradation. If you must use one, place your vials inside a well-insulated secondary container to buffer against temperature swings.[3]

Q: What is the expected shelf-life of a solution prepared and stored according to these protocols? A: While shelf-life is highly dependent on the specific application and solution matrix, a solution prepared with deoxygenated buffer, stored under an argon headspace at -80°C in an amber vial could reasonably be expected to remain stable for many months to years. However, periodic analytical verification (e.g., every 6 months) is always the best practice in a professional drug development setting.

Q: Are there any solvents I should avoid? A: Avoid solvents that may contain peroxides (e.g., aged ethers like THF or dioxane) unless they have been freshly purified and tested. Also, be aware that the compound is highly soluble in water but may have limited solubility in many organic solvents.[8]

References

  • ResearchGate. (n.d.). Oxidation of trizma base [2-amino-2-(hydroxymethyl) propane-1,3-diol] by alkaline permanganate | Request PDF. Retrieved from [Link]

  • ChemBK. (n.d.). 2-amino-2-(hydroxymethyl)propane-1,3-diol. Retrieved from [Link]

  • Tintoll. (n.d.). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Retrieved from [Link]

  • Sovereign Health Performance. (2025, November 16). Storing Peptides Like a Pro. Retrieved from [Link]

  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 17(12), 13845-13865. [Link]

  • PubMed. (2004, May 14). Selective oxidation of polyfunctional 2-amino-1,3-propanediol derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)propane-1,3-diol. Retrieved from [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Propane-1,3-diol Oxidation by Mn(VII) in Aqueous Medium. Retrieved from [Link]

  • Kingchem. (n.d.). Peptide Storage: Best Practices For Stability And Longevity. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Ruseva, N., Bakalova, A., & Cherneva, E. (2025). FUNCTIONAL GROUPS AND STRUCTURAL FEATURES OF ANTIOXIDANTS: A REVIEW. Journal of Chemical Technology and Metallurgy, 60(6). [Link]

Sources

Optimization

Technical Support Center: Aminomethyl Propanediol (AMP) Buffer Systems

Welcome to the dedicated support resource for troubleshooting pH stability in Aminomethyl Propanediol (AMP) buffer systems. This guide is designed for researchers, scientists, and drug development professionals who rely...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for troubleshooting pH stability in Aminomethyl Propanediol (AMP) buffer systems. This guide is designed for researchers, scientists, and drug development professionals who rely on the precise pH control offered by AMP buffers. Here, we will delve into the common challenges that can lead to pH drift and provide you with scientifically-grounded, actionable solutions.

Understanding the Root Causes of pH Drift

Aminomethyl propanediol is a widely used biological buffer, particularly valued in enzymatic assays and protein-related work due to its pKa of 9.7 at 25°C, making it effective in the pH range of 8.7 to 10.7. However, like all amine-based buffers, its pH is susceptible to environmental factors. Understanding the underlying chemical principles is the first step in effective troubleshooting.

The primary drivers of pH drift in AMP buffer systems are:

  • Temperature Fluctuations: The pKa of amine-based buffers, including AMP, is significantly temperature-dependent.

  • Carbon Dioxide (CO₂) Absorption: Atmospheric CO₂ can dissolve in the buffer, forming carbonic acid and lowering the pH.

  • Improper Preparation and Storage: Inaccurate measurements, water quality issues, and inadequate storage can introduce variability.

  • Interactions with System Components: The buffer may interact with acidic or basic components within your experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with your AMP buffer systems in a practical question-and-answer format.

Question 1: My AMP buffer's pH drops overnight. What is the likely cause and how can I prevent it?

Answer:

A gradual decrease in the pH of your AMP buffer, especially when left exposed to the atmosphere, is a classic sign of carbon dioxide (CO₂) absorption. This is a common issue with alkaline buffers.

The Mechanism: Atmospheric CO₂ dissolves in the aqueous buffer and establishes an equilibrium with carbonic acid (H₂CO₃). This weak acid then dissociates, releasing protons (H⁺) into the solution and consequently lowering the pH. The chemical reaction is as follows:

CO₂ (g) ⇌ CO₂ (aq) CO₂ (aq) + H₂O (l) ⇌ H₂CO₃ (aq) H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

Troubleshooting Protocol: Minimizing CO₂ Absorption

  • Prepare Freshly: Whenever possible, prepare your AMP buffer on the day of use.

  • Use High-Quality Water: Start with deionized, CO₂-free water. You can prepare this by boiling the water for 5-10 minutes and then allowing it to cool in a sealed container.

  • Proper Storage:

    • Store the buffer in airtight, sealed containers.

    • For long-term storage, consider overlaying the buffer with an inert gas like nitrogen or argon to displace air.

  • Minimize Headspace: Use a storage container that is appropriately sized for the volume of buffer to minimize the air-to-liquid surface area.

Question 2: I prepared my AMP buffer at room temperature, but the pH is different when I use it in my temperature-controlled experiment. Why is this happening?

Answer:

This is a direct consequence of the temperature-dependent nature of AMP's pKa. The pKa of AMP decreases as the temperature increases. This relationship is quantified by the temperature coefficient (ΔpKa/°C), which for AMP is approximately -0.032 pH units per degree Celsius rise in temperature.

Practical Implications: If you calibrate your pH meter and prepare the buffer at an ambient temperature of 25°C to a pH of 9.5, and then use it in an assay running at 37°C, you can expect a significant pH shift.

Quantitative Impact of Temperature on AMP Buffer pH

Temperature (°C)Expected pH (Starting from pH 9.5 @ 25°C)
209.66
259.50
309.34
379.12

Troubleshooting Protocol: Temperature Compensation

  • pH Adjustment at Target Temperature: The most reliable method is to bring the buffer solution to your target experimental temperature before making the final pH adjustment.

  • Use a Temperature-Compensated pH Meter: Many modern pH meters have automatic temperature compensation (ATC) probes. Ensure this feature is active and that the probe is submerged in the buffer during calibration and measurement.

  • Calculate the pH Shift: If adjusting the pH at the target temperature is not feasible, you can calculate the expected pH shift and adjust accordingly at room temperature. For example, if your experiment is at 37°C and you need a pH of 9.2, you would adjust the buffer to a higher pH at 25°C.

Workflow for Temperature-Corrected Buffer Preparation

Caption: Workflow for preparing temperature-corrected AMP buffer.

Question 3: My AMP buffer's pH is unstable even after accounting for temperature and CO₂. What other factors could be at play?

Answer:

If you have addressed the primary causes of pH drift, it is time to investigate other potential sources of instability. These often relate to the purity of reagents and interactions with your experimental system.

Potential Contributing Factors:

  • Water Quality: The use of low-purity water can introduce acidic or basic contaminants. Always use deionized, distilled, or higher-purity water.

  • Contamination of Stock Solutions: Ensure that your stock solutions of AMP and the acid used for pH adjustment (typically HCl) are not contaminated.

  • Leaching from Labware: In rare cases, components can leach from plastic or glassware, especially under alkaline conditions. Use high-quality, inert labware (e.g., polypropylene or borosilicate glass).

  • Reaction with Experimental Components: Consider if any of your sample components, such as metal ions or other additives, could be reacting with the AMP buffer.

Systematic Troubleshooting Flowchart

G start pH Drift Observed temp Is temperature controlled? start->temp co2 Is buffer protected from CO2? temp->co2 Yes a_temp Action: Control Temperature or Adjust pH at Target Temp temp->a_temp No reagents Check Reagent Purity (Water, AMP, Acid) co2->reagents Yes a_co2 Action: Use Fresh, Degassed Water & Store in Airtight Containers co2->a_co2 No labware Inspect Labware for Contamination reagents->labware interactions Investigate Sample-Buffer Interactions labware->interactions stable pH Stable interactions->stable a_temp->stable a_co2->stable

Caption: Systematic troubleshooting for persistent AMP buffer pH instability.

References

  • "The preparation of Tris and other amine buffers" - This article discusses the temperature and concentration effects on the pH of amine buffers, which is applicable to AMP. While the primary focus is on Tris, the principles are the same. A direct link to a similar resource on ResearchGate is provided for accessibility. [Link]

Troubleshooting

Technical Support Center: Optimizing 2-Amino-2-methyl-1,3-propanediol (AMPD) Solubility in Alcohols

Topic: Improving solubility of 2-Amino-2-methyl-1,3-propanediol in alcohol Audience: Researchers, Formulation Scientists, and Process Engineers Document ID: AMPD-SOL-001 Last Updated: March 1, 2026 Executive Summary & So...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of 2-Amino-2-methyl-1,3-propanediol in alcohol Audience: Researchers, Formulation Scientists, and Process Engineers Document ID: AMPD-SOL-001 Last Updated: March 1, 2026

Executive Summary & Solubility Landscape

2-Amino-2-methyl-1,3-propanediol (AMPD) (CAS: 115-69-5) is a primary amino alcohol widely used as a biological buffer, stabilizer, and synthesis intermediate.[1] While AMPD exhibits exceptional solubility in water due to its capacity for extensive hydrogen bonding (two hydroxyl groups and one amine group), its solubility in alcoholic solvents drops precipitously as the dielectric constant of the solvent decreases.

The core challenge in dissolving AMPD in alcohols (Ethanol, Isopropanol) is overcoming the high lattice energy of its crystalline structure without the high-dielectric environment that water provides.

Baseline Solubility Data (at 25°C)

Use these values as your thermodynamic baselines. Attempting to exceed these without system modification (heat, cosolvents) will result in precipitation.

SolventSolubility (g/L)Solubility RatingLimiting Factor
Water ~1000 - 2500Very HighViscosity at extreme conc.
Methanol ~56.04ModeratePolarity match is adequate.
Ethanol ~16.35LowHydrophobic chain interference.
n-Propanol ~14.85Very LowSteric hindrance/Polarity mismatch.
Isopropanol ~4.72PoorBranching reduces solvation efficiency.
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Key Insight: Solubility decreases non-linearly with alcohol chain length. Methanol is the only "pure" alcohol offering moderate solubility. For Ethanol and Isopropanol, AMPD is effectively an impurity unless conditions are modified.

Troubleshooting & FAQs

This section addresses specific failure modes reported by laboratory personnel.

Category 1: Dissolution Kinetics & Thermodynamics

Q: I am stirring AMPD in absolute ethanol for 4 hours, but a fine white powder remains. Is it a kinetic issue? A: It is likely a thermodynamic limit , not a kinetic one. At 25°C, absolute ethanol can only solvate ~1.6% (w/v) AMPD. If you are attempting to make a 5% or 10% solution, no amount of stirring will dissolve the solid.

  • Correction: You must increase the solvent polarity. Spiking the solution with 5-10% (v/v) deionized water can increase solubility by an order of magnitude by disrupting the AMPD crystal lattice more effectively than ethanol alone.

Q: Why does AMPD dissolve in Methanol but crash out in Isopropanol (IPA)? A: This is governed by the dielectric constant and hydrogen bond accessibility . Methanol (dielectric constant ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is small enough to interact with both the hydroxyl and amine moieties of AMPD. Isopropanol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) has a bulky isopropyl group that sterically hinders the formation of a stable solvation shell around the compact AMPD molecule.
  • Recommendation: If IPA is required for your application (e.g., final product precipitation), predissolve AMPD in a minimal volume of water or methanol before introducing IPA.

Category 2: Stability & Precipitation[2]

Q: My solution was clear at 60°C, but crystals formed upon cooling to room temperature. How do I stabilize this? A: You have created a supersaturated solution . AMPD has a high temperature coefficient of solubility. As the temperature drops, the solvent capacity decreases, forcing the excess solute to recrystallize.

  • Immediate Fix: Re-heat to dissolve.

  • Process Fix: To maintain a liquid phase at room temperature, you must add a Cosolvent (Propylene Glycol or Water) or reduce the concentration below the saturation limit (16 g/L for Ethanol).

Q: Can I improve solubility by adding acid (e.g., HCl)? A: Generally, No. While AMPD is a base (pKa ~8.8) and will form salts with acids, the resulting ionic species (AMPD-HCl) typically has lower solubility in organic solvents than the neutral free base. Ionic salts prefer high-dielectric solvents (water). Acidification will likely cause faster precipitation in pure ethanol or IPA. Keep the pH alkaline (free base form) for maximum alcohol solubility.

Strategic Workflows (Protocols)

Protocol A: The "Water-Spike" Method (Recommended)

Best for: Applications capable of tolerating small amounts of water.

Objective: Dissolve AMPD at concentrations >20 g/L in Ethanol or IPA.

  • Calculate Ratios: Determine the target mass of AMPD. Calculate the volume of alcohol required.

  • Pre-Solvation: In a separate vessel, dissolve the AMPD mass in the minimum volume of Deionized Water required to create a slurry or thick syrup (typically 0.5 mL water per 1 g AMPD).

  • Integration: Add the alcohol slowly to the aqueous AMPD concentrate while stirring rapidly.

  • Observation: If turbidity (cloudiness) appears, stop adding alcohol. Add small increments of water until clear, then resume alcohol addition.

  • Result: This creates a stable binary solvent system where water solvates the AMPD, and the alcohol acts as the bulk carrier.

Protocol B: Thermal Dissolution for Supersaturation

Best for: Hot filtration or reactions occurring at elevated temperatures.

  • Setup: Equip a round-bottom flask with a reflux condenser (to prevent solvent loss).

  • Combine: Add AMPD and Alcohol (Ethanol/Methanol).

  • Heat: Warm the mixture to 50-60°C (Do not exceed the boiling point of the solvent).

  • Agitate: Stir vigorously until clear.

  • Usage: Use the solution immediately while hot.

    • Warning: If allowed to cool, this solution will precipitate.

Mechanism Visualization

The following diagram illustrates the decision logic for optimizing AMPD solubility based on solvent constraints.

AMPD_Solubility Start Start: Dissolve AMPD CheckSolvent Select Primary Solvent Start->CheckSolvent Water Water CheckSolvent->Water High Solubility Methanol Methanol CheckSolvent->Methanol Moderate Solubility Ethanol Ethanol CheckSolvent->Ethanol Low Solubility IPA Isopropanol (IPA) CheckSolvent->IPA Poor Solubility Success Stable Solution Water->Success Methanol->Success TargetConc Target Concentration? Ethanol->TargetConc IPA->TargetConc LowConc < 15 g/L TargetConc->LowConc HighConc > 15 g/L TargetConc->HighConc ActionHeat Action: Heat to 50°C (Kinetic Assist) LowConc->ActionHeat ActionCosolvent Action: Add 5-10% Water (Cosolvent Effect) HighConc->ActionCosolvent ActionGlycol Action: Add Propylene Glycol (Alternative Cosolvent) HighConc->ActionGlycol ActionHeat->Success Precipitation Risk: Precipitation on Cooling ActionHeat->Precipitation If cooled ActionCosolvent->Success ActionGlycol->Success

Caption: Decision matrix for selecting the appropriate solubilization strategy based on solvent choice and target concentration.

References

  • Scent.vn. (n.d.). 2-Amino-2-methyl-1,3-propanediol Properties and Solubility Data. Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2006).[2] High Production Volume (HPV) Challenge Program: Test Plan for Amino Alcohols. Retrieved March 1, 2026, from [Link]

  • Mohan, S., & Vaidya, P. (2025).[3] Performance of the Water‐Lean Mixture of 2‐Amino‐2‐Methyl‐1,3‐Propanediol, Ethylene Glycol, and Propanol in CO2 Separation. International Journal of Chemical Kinetics. Retrieved March 1, 2026, from [Link]

Sources

Optimization

Removing impurities from commercial grade Aminomethyl propanediol

Technical Support Center: High-Purity Buffer Optimization Subject: Purification & Troubleshooting for 2-Amino-2-methyl-1,3-propanediol (AMPD) Ticket ID: AMPD-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Buffer Optimization Subject: Purification & Troubleshooting for 2-Amino-2-methyl-1,3-propanediol (AMPD) Ticket ID: AMPD-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because your commercial-grade AMPD (CAS: 115-69-5) is introducing artifacts into your downstream assays. While AMPD is a robust buffer (pKa 8.8) for alkaline phosphatase assays and SDS-PAGE, commercial synthesis byproducts often result in high UV absorbance (A260/A280) and trace metal contamination.

This guide provides an autonomous workflow to upgrade "Synthesis Grade" (95-98%) material to "Molecular Biology Grade" (>99.5%, low UV).

Module 1: Diagnostic Logic & Decision Matrix

Before initiating purification, identify the specific interference mechanism. Not all impurities require full recrystallization.

AMPD_Troubleshooting Start START: Identify Issue Issue_Color Yellowing / High A280 Start->Issue_Color Issue_Moisture Clumping / Weighing Errors Start->Issue_Moisture Issue_Metals Enzyme Inhibition / Redox Noise Start->Issue_Metals Action_Carbon Protocol A: Activated Carbon Treatment Issue_Color->Action_Carbon Minor (<0.1 AU) Action_Recryst Protocol B: EtOH/EtOAc Recrystallization Issue_Color->Action_Recryst Major (>0.1 AU) Action_Dry Vacuum Desiccation (60°C, <10mmHg) Issue_Moisture->Action_Dry Issue_Metals->Action_Recryst Solid Phase Action_Chelex Chelex-100 Resin Treatment Issue_Metals->Action_Chelex Liquid Phase Action_Carbon->Action_Recryst If insufficient

Figure 1: Decision matrix for selecting the appropriate purification strategy based on observed experimental interference.

Module 2: Technical Troubleshooting (Q&A)

Q1: My AMPD buffer has a distinct yellow tint and high background at 280nm. Is this normal? A: It is common in commercial grades but unacceptable for protein work. The yellowing is typically due to oxidation products (trace aldehydes) or nitro-precursors remaining from synthesis.[1]

  • The Fix: If the absorbance is low, Protocol A (Carbon Treatment) is sufficient. If the solid itself is yellow, you must perform Protocol B (Recrystallization) .

  • Why it works: Activated carbon preferentially adsorbs planar aromatic impurities and conjugated organic molecules responsible for color, while AMPD (an aliphatic amine) remains in solution.

Q2: The AMPD clumps immediately upon opening the bottle. Has it degraded? A: Likely not degraded, but it has absorbed water. AMPD is hygroscopic.

  • The Fix: Dry the powder in a vacuum oven at 60°C for 24 hours at <10 mmHg.

  • Caution: Do not exceed 100°C. The melting point is ~109-111°C; approaching this under vacuum can cause sublimation or fusion of the powder into a hard brick.[1]

Q3: I am seeing inhibition in my alkaline phosphatase assay. Could the buffer be the cause? A: Yes. Commercial amine buffers often contain trace heavy metals (Cu, Pb) from catalytic hydrogenation steps during synthesis.

  • The Fix: Treat the prepared buffer solution with a chelating resin (e.g., Chelex 100) or recrystallize the solid with EDTA (0.1 mM) added to the solvent phase to sequester metals in the mother liquor.

Module 3: Experimental Protocols

Protocol A: Activated Carbon Treatment (Liquid Phase)

Use this for minor UV absorbance issues in prepared buffers.

  • Prepare a 1.0 M stock solution of AMPD in Milli-Q water.[1]

  • Add Activated Charcoal (Norit A) at 1% (w/v).

  • Stir gently at room temperature for 30 minutes. Do not heat, as this may leach impurities from the carbon.

  • Filter through a 0.22 µm PES membrane (or double filter paper) to remove all carbon fines.

  • Validation: Check A280; it should be < 0.02 AU.

Protocol B: Recrystallization (Solid Phase Purification)

Use this for "Yellow" solids or high-purity requirements.[1] This method utilizes the solubility differential between hot ethanol (high solubility) and cold ethyl acetate (low solubility).

Reagents:

  • Solvent A: Absolute Ethanol (Hot)

  • Solvent B: Ethyl Acetate (Cold)

Recrystallization_Workflow Step1 Dissolve AMPD in min. boiling EtOH Step2 Filter Hot (Remove insolubles) Step1->Step2 Step3 Add EtOAc until turbid Step2->Step3 Step4 Cool to 4°C (Slow crystallization) Step3->Step4 Step5 Vacuum Filter & Wash (Cold EtOAc) Step4->Step5

Figure 2: Step-by-step recrystallization workflow for AMPD.

Detailed Procedure:

  • Dissolution: Place 50g of commercial AMPD in a flask. Add boiling absolute Ethanol slowly. You will need approximately 1 mL of EtOH per gram of AMPD (approx. 50-60 mL).[1] Swirl until fully dissolved.

  • Filtration: While hot, filter rapidly through a pre-warmed glass funnel to remove dust or inorganic insolubles.

  • Nucleation: Return filtrate to heat. Slowly add Ethyl Acetate (Anti-solvent) until a faint, persistent cloudiness (turbidity) appears.

  • Crystallization: Remove from heat. Add a few drops of Ethanol to clear the turbidity. Cap the flask and let it cool to room temperature undisturbed, then move to 4°C overnight.

    • Note: Slow cooling yields purer, larger crystals. Rapid cooling traps impurities.

  • Collection: Filter crystals using a Buchner funnel. Wash the cake twice with cold Ethyl Acetate.[1]

  • Drying: Dry in a vacuum desiccator over silica gel or P2O5.

Module 4: Reference Data & Specifications

Table 1: Physical Properties & Quality Targets

PropertyValue (Literature)Target (High Purity)Method of Verification
CAS Number 115-69-5N/AN/A
Molecular Weight 105.14 g/mol N/AN/A
Melting Point 109 - 111°CSharp (109-111°C)Capillary Melting Point
Solubility (Water) ~2500 g/L (20°C)Clear, ColorlessVisual Inspection
pKa 8.8 (25°C)8.8 ± 0.1Potentiometric Titration
UV Absorbance N/A< 0.05 AU at 260nm (1M)UV-Vis Spectrophotometer
Appearance White crystallineWhite Needles/PlateletsVisual

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol.[1] Retrieved from [Link]

  • U.S. EPA (2006). High Production Volume (HPV) Challenge Program: Test Plan for Amino Alcohols.[2] Retrieved from [Link][3][4][5][6]

  • Cold Spring Harbor Protocols.General Guide to Buffer Preparation. (Standard reference for pKa and absorbance interference in biological buffers).

Sources

Troubleshooting

Technical Support Center: Optimizing CO2 Absorption with Aqueous AMPD Solutions

Welcome to the technical support center for optimizing carbon dioxide (CO₂) absorption efficiency using aqueous solutions of 2-amino-2-methyl-1,3-propanediol (AMPD). This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing carbon dioxide (CO₂) absorption efficiency using aqueous solutions of 2-amino-2-methyl-1,3-propanediol (AMPD). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of AMPD in CO₂ capture experiments.

Q1: What is the primary advantage of using a sterically hindered amine like AMPD for CO₂ capture?

A1: Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP), a related compound, and by extension AMPD, offer a significant advantage in terms of their reaction stoichiometry with CO₂.[1] Unlike primary amines that typically form stable carbamates, the steric hindrance in AMPD promotes the formation of bicarbonate, leading to a theoretical 1:1 molar absorption ratio of CO₂ to amine.[1] This can result in a higher CO₂ loading capacity compared to less hindered amines, potentially reducing the required solvent circulation rate and regeneration energy in a capture process.[2]

Q2: I'm observing a lower-than-expected CO₂ absorption rate. What could be the cause?

A2: While AMPD has a good theoretical capacity, its reaction kinetics can be slower compared to non-hindered primary amines like monoethanolamine (MEA).[3] This is a known trade-off for the higher loading capacity. To enhance the reaction rate, consider blending AMPD with a kinetic promoter, such as piperazine (PZ).[4] Even small additions of PZ can significantly increase the CO₂ absorption rate.[4]

Q3: Is thermal or oxidative degradation a concern with AMPD solutions?

A3: Yes, like all amine solvents, AMPD is susceptible to both thermal and oxidative degradation, which can lead to a loss of capture efficiency and the formation of corrosive byproducts.[5][6] Oxidative degradation is often a more significant concern in the presence of oxygen in the flue gas.[6][7] It is crucial to operate within recommended temperature limits and consider the use of degradation inhibitors if prolonged exposure to high temperatures or oxygen is expected.

Q4: What are the key parameters to monitor to ensure optimal performance?

A4: To maintain optimal CO₂ absorption efficiency, you should regularly monitor:

  • Amine Concentration: Titration with a standard acid like HCl is a common method to determine the amine concentration.[8]

  • CO₂ Loading: This is the amount of CO₂ absorbed per mole of amine and is a critical indicator of your system's performance.[5] It can be determined using techniques like titration or by analyzing the total inorganic carbon (TIC) in the solution.

  • Temperature: Both the absorber and stripper temperatures need to be carefully controlled to optimize the absorption and regeneration cycles.

  • pH: The pH of the solution can provide insights into the CO₂ loading and the overall health of the solvent.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your experiments, their potential causes, and actionable solutions.

Issue 1: Precipitate Formation in the AMPD Solution

Symptoms:

  • Visible solid particles in the solution, either in the absorber or, more commonly, upon cooling.

  • Clogging of tubing, pumps, or analytical instruments.

Potential Causes:

  • Carbamate Precipitation: Although AMPD is a sterically hindered amine, some carbamate formation can occur, especially at high CO₂ loadings and lower temperatures.[9] This carbamate can precipitate out of the solution.

  • High CO₂ Loading: Exceeding the solubility limit of the AMPD-CO₂ species in the aqueous solution can lead to precipitation.[9]

  • Low Temperature: The solubility of the reaction products often decreases at lower temperatures, increasing the likelihood of precipitation.

Solutions:

  • Reduce CO₂ Loading: Decrease the partial pressure of CO₂ in the feed gas or reduce the contact time between the gas and the solvent.

  • Increase Operating Temperature: Maintaining a slightly higher temperature in the absorber can help keep the reaction products in solution. However, be mindful of increased degradation at excessively high temperatures.

  • Adjust Amine Concentration: In some cases, a lower amine concentration might be necessary to prevent precipitation, although this will also affect the overall absorption capacity.

  • Consider a Co-solvent: The addition of an organic solvent like ethylene glycol has been shown to reduce the heat of absorption and may influence precipitate formation.[9]

Issue 2: Inconsistent or Non-Reproducible CO₂ Absorption Results

Symptoms:

  • Significant variations in CO₂ loading or absorption rates between identical experimental runs.

Potential Causes:

  • Inaccurate Gas Flow Rates: Fluctuations in the inlet gas flow rate will directly impact the amount of CO₂ available for absorption.

  • Temperature Variations: Inconsistent temperature control in the absorber can affect both the reaction kinetics and the solubility of CO₂.

  • Solvent Degradation: If the AMPD solution has been used for multiple cycles without monitoring for degradation, its performance may decline over time.[10]

  • Analytical Errors: Inaccuracies in the methods used to determine amine concentration or CO₂ loading.

Solutions:

  • Calibrate Flow Meters: Regularly calibrate all gas and liquid flow meters to ensure accurate and consistent flow rates.

  • Improve Temperature Control: Use a reliable temperature control system for the absorption column and ensure the solvent is at the target temperature before starting the experiment.

  • Monitor Solvent Health: Periodically analyze the amine concentration and check for the presence of degradation products. Consider reclaiming or replacing the solvent if significant degradation is detected.

  • Validate Analytical Methods: Run standards and blanks to verify the accuracy and reproducibility of your titration or other analytical procedures.

Experimental Protocols

Protocol 1: Determination of CO₂ Loading by Titration

This protocol outlines a common method for determining the CO₂ loading in an aqueous AMPD solution.

Materials:

  • CO₂-loaded AMPD solution sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Methyl orange indicator

  • Burette, pipette, and conical flask

  • Magnetic stirrer and stir bar

Procedure:

  • Pipette a known volume (e.g., 10 mL) of the CO₂-loaded AMPD solution into a conical flask.

  • Add a few drops of methyl orange indicator.

  • Titrate the solution with the standardized HCl solution while continuously stirring.

  • The endpoint is reached when the solution color changes from yellow to orange-red.

  • Record the volume of HCl used.

  • Calculate the CO₂ loading using the appropriate stoichiometric equations, which will depend on the specific reaction products (bicarbonate and/or carbamate).

Protocol 2: Experimental Setup for CO₂ Absorption

A typical laboratory setup for CO₂ absorption experiments involves a gas delivery system, an absorption column, and an analytical system to measure the outlet CO₂ concentration.

Data Presentation

ParameterTypical RangeUnitNotes
AMPD Concentration10 - 30wt%Higher concentrations can increase viscosity and the risk of precipitation.[11]
Absorption Temperature30 - 50°CLower temperatures favor absorption equilibrium but may slow kinetics.
Regeneration Temperature80 - 120°CHigher temperatures promote CO₂ release but can increase thermal degradation.[2][12]
CO₂ Loading (Rich)0.4 - 0.8mol CO₂ / mol AMPDThis is the loading after absorption.
CO₂ Loading (Lean)0.1 - 0.3mol CO₂ / mol AMPDThis is the loading after regeneration.

Visualizations

Troubleshooting Logic for Low CO₂ Absorption

troubleshooting_low_absorption start Low CO₂ Absorption Observed check_kinetics Is the absorption rate slow? start->check_kinetics check_capacity Is the total loading low? start->check_capacity check_kinetics->check_capacity No promoter Consider adding a kinetic promoter (e.g., PZ) check_kinetics->promoter Yes check_temp Is the absorption temperature too high? check_capacity->check_temp Yes check_degradation Has the solvent degraded? check_temp->check_degradation No lower_temp Lower absorption temperature check_temp->lower_temp Yes check_concentration Is the amine concentration correct? check_degradation->check_concentration No replace_solvent Analyze and replace/ reclaim solvent check_degradation->replace_solvent Yes verify_concentration Verify amine concentration via titration check_concentration->verify_concentration

Caption: A flowchart to diagnose and address low CO₂ absorption.

Experimental Workflow for CO₂ Absorption and Analysis

experimental_workflow cluster_prep Preparation cluster_absorption Absorption cluster_analysis Analysis prep_solution Prepare Aqueous AMPD Solution run_experiment Introduce CO₂/N₂ mixture to absorption column prep_solution->run_experiment calibrate_instruments Calibrate Gas Flow Meters & Analyzers calibrate_instruments->run_experiment collect_samples Collect rich solvent samples run_experiment->collect_samples measure_outlet_co2 Measure outlet CO₂ concentration run_experiment->measure_outlet_co2 titrate_samples Determine CO₂ loading by titration collect_samples->titrate_samples calculate_efficiency Calculate absorption efficiency measure_outlet_co2->calculate_efficiency titrate_samples->calculate_efficiency

Caption: A typical workflow for CO₂ absorption experiments.

References

  • Kinetics of CO2 Absorption by a Blended Aqueous Amine Solution. (n.d.). Academia.edu. Retrieved February 29, 2024, from [Link]

  • CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. (2025, January 17). MDPI. Retrieved February 29, 2024, from [Link]

  • Kinetics of the Absorption of CO2 into aqueous loaded solutions of AMP and AMP/PZ. (n.d.). Aurora. Retrieved February 29, 2024, from [Link]

  • Sherman, B. J., & Rochelle, G. T. (2016). Thermodynamic and mass transfer modeling of carbon dioxide absorption into aqueous 2-amino-2-methyl-1-propanol. Industrial & Engineering Chemistry Research, 55(44), 11563–11574. [Link]

  • Kinetics of CO2 Absorption by a Blended Aqueous Amine Solution. (2025, August 9). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Amines Used in CO2 Capture. (2009, September 15). Bellona.org. Retrieved February 29, 2024, from [Link]

  • Effect of amine concentration on ko values of CO2 reacted with aqueous AEPD and AMPD solutions containing 100 g·m–3 of CA at various temperatures. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Safe and efficient carbon capture with amine solvents. (2025, April 1). SINTEF. Retrieved February 29, 2024, from [Link]

  • 2-Amino-2-hydroxymethyl-1,3-propanediol for CO2 capture: study on equilibrium, absorption kinetics, catalytic desorption, and amine regeneration. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Lee, A. S., Eslick, J. C., Miller, D. C., & Kitchin, J. R. (2013). Comparisons of Amine Solvents for Post-combustion CO2 Capture: A Multi-objective Analysis Approach. Energy Procedia, 37, 1840-1847. [Link]

  • Amine-based Carbon Capture Secondary Emissions - A Study of the Regulatory Landscape. (n.d.). International CCS Knowledge Centre. Retrieved February 29, 2024, from [Link]

  • Mechanism and Kinetics of Carbon Dioxide Capture Using Activated 2-Amino-2-methyl-1,3-propanediol. (2025, August 7). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved February 29, 2024, from [Link]

  • Evaluation of the effect of water on CO2 absorption in AMP and DMSO systems. (n.d.). VBN. Retrieved February 29, 2024, from [Link]

  • Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. (2023, November 16). PMC. Retrieved February 29, 2024, from [Link]

  • Absorption and Regeneration of Carbon Dioxide in Aqueous AMP + AEPD and AMP + TIPA Solutions. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • 2-Amino-2-methyl-1-propanol based non-aqueous absorbent for energy-efficient and non-corrosive carbon dioxide capture. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. (n.d.). RSC Publishing. Retrieved February 29, 2024, from [Link]

  • Modelling of carbon dioxide absorption in aqueous solutions of AMP and MDEA and their blends using Aspenplus. (2025, August 5). ResearchGate. Retrieved February 29, 2024, from [Link]

  • A study of Oxidative Degradation of AMP for Post-combustion CO2 Capture. (2025, October 30). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. (2013, September 15). Research Inventy. Retrieved February 29, 2024, from [Link]

  • Precipitation of AMP Carbamate in CO2 Absorption Process. (2025, October 30). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Operating procedures and evaluation of a carbon capture pilot plant. (n.d.). Lund University Publications. Retrieved February 29, 2024, from [Link]

  • Techno-economic analysis of AMP/PZ solvent for CO2 capture in a biomass CHP plant: towards net negative emissions. (2024, June 6). Frontiers. Retrieved February 29, 2024, from [Link]

  • Performance Analysis of a Laboratory Carbon Dioxide Absorption Setup Using Aqueous Monoethanolamine Solution. (n.d.). IEEE Xplore. Retrieved February 29, 2024, from [Link]

Sources

Optimization

Handling hygroscopic nature of 2-(Aminomethyl)propane-1,3-diol powder

Technical Support Center: 2-(Aminomethyl)propane-1,3-diol A Guide to Handling the Hygroscopic Nature of Amine-Containing Diol Powders Welcome to the technical support guide for 2-(Aminomethyl)propane-1,3-diol. This resou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Aminomethyl)propane-1,3-diol

A Guide to Handling the Hygroscopic Nature of Amine-Containing Diol Powders

Welcome to the technical support guide for 2-(Aminomethyl)propane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile compound. Its inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents unique handling challenges that can impact experimental accuracy, reproducibility, and product integrity.[1] This guide provides in-depth, field-proven insights and protocols to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the handling of 2-(Aminomethyl)propane-1,3-diol powder.

Q1: I just opened a new container of 2-(Aminomethyl)propane-1,3-diol, and it appears clumpy. Is the product compromised?

A: Not necessarily. Clumping or caking is the most common physical manifestation of moisture absorption by a hygroscopic powder.[1] The primary amine and dual hydroxyl groups in the 2-(Aminomethyl)propane-1,3-diol structure are highly polar and readily form hydrogen bonds with water molecules in the ambient air. While the chemical integrity may still be intact, the presence of absorbed water means the mass you weigh will not be the pure compound, leading to significant concentration errors. For applications with tight stoichiometric control, this is a critical issue.

Q2: How exactly does absorbed moisture impact my experimental outcomes?

A: The consequences of uncontrolled moisture absorption are multifaceted and can jeopardize your results in several ways:

  • Inaccurate Molar Concentration: This is the most immediate and critical issue. If you weigh out 105.14 mg of powder that has absorbed 5% water by mass, you are not adding 1 mmol of the compound; you are adding ~0.95 mmol. This error cascades through all subsequent steps, affecting reaction kinetics, buffer pH, and final product yield.

  • Altered Chemical Reactivity: Water is a reactant and can influence chemical pathways. For amine-containing compounds, moisture can affect basicity and participate in side reactions, potentially leading to unexpected byproducts.[2][3] In formulation science, excess water can alter dissolution rates and the stability of the final product.

  • Physical Handling Difficulties: Caked powder is difficult to handle, transfer, and dissolve, leading to material loss and inconsistent sample preparation.[4] Fine powders, when exposed to moisture, can become sticky, making accurate weighing on an analytical balance challenging.[5]

Q3: What is the absolutely essential, non-negotiable storage method for this powder?

A: The gold standard is to create a multi-layered barrier against ambient humidity. The powder should be stored in its original, tightly-sealed container.[6][7] This container should then be placed inside a desiccator containing an active desiccant, such as silica gel or molecular sieves.[8][9] Desiccators provide a sealed, low-humidity environment crucial for preserving moisture-sensitive materials.[8][10][11] For maximum protection, especially for long-term storage or in high-humidity laboratories, storing the material within an inert atmosphere glove box is the premier solution.[12][13]

Q4: My lab doesn't have a glove box. What is the next best practice for weighing the powder?

A: If a glove box is unavailable, the "weighing by difference" method in a low-traffic area of the lab is the most reliable technique to minimize moisture uptake during measurement. This involves pre-weighing a sealed container (like a vial with a cap), quickly adding the approximate amount of powder, sealing it again, and re-weighing. The difference in mass is the amount of powder transferred.[5] This minimizes the exposure time of the bulk material and the weighed sample to the open air. Aim to complete the entire weighing process as quickly as possible.[5]

Q5: Can I dry the 2-(Aminomethyl)propane-1,3-diol powder if it has already absorbed moisture?

A: Yes, but with caution. While you can gently dry the powder in a vacuum oven at a low temperature, this should be considered a recovery procedure, not a standard practice. It is crucial to consult the manufacturer's technical data sheet for thermal stability information to avoid degradation. Overheating can damage the compound. The most reliable approach is to prevent moisture absorption in the first place through proper storage and handling.

Troubleshooting Guide

This guide provides solutions to specific problems encountered during experimentation.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent Weighing Results (Mass keeps increasing on the balance) The powder is actively absorbing moisture from the air during measurement.1. Minimize Exposure Time: Have all materials ready before opening the container. Do not leave the container open on the balance pan.[5]2. Use Weighing by Difference: This technique keeps the bulk of the material sealed and only exposes a small amount for a minimal time.[5]3. Control Environment: If possible, perform weighing in a room with controlled, low humidity (<40% RH). Placing a container of desiccant inside the balance chamber can also help locally reduce humidity.[14]
Prepared buffer solution has a lower-than-expected pH. Absorbed water increased the total weight of the powder, meaning less of the basic amine compound was added than calculated, resulting in a less alkaline solution.1. Verify Dryness: Ensure you are starting with a dry, free-flowing powder. If clumping is observed, the material has absorbed water.2. Recalculate or Remake: If you suspect moisture contamination, it is best to discard the solution and prepare a new one using a fresh, properly stored batch of the powder.3. Implement Proper Storage: Immediately transfer the stock container to a desiccator to prevent further moisture uptake by the remaining material.[1]
The powder fails to dissolve completely or dissolves very slowly. Severe moisture absorption has led to the formation of hard agglomerates (caking). These clumps have a reduced surface area, which significantly slows the rate of dissolution.1. Gentle Mechanical Break-up: Use a clean, dry spatula to gently break up the clumps before adding the solvent.2. Use a Fresh Batch: For critical applications, it is highly recommended to use a new, uncontaminated batch of the powder to ensure consistent performance.3. Review Storage Protocol: This level of caking indicates a significant failure in the storage protocol. Re-evaluate your use of sealed containers and desiccants.

Experimental Protocols & Workflows

Protocol 1: Recommended Workflow for Handling 2-(Aminomethyl)propane-1,3-diol

This workflow diagram outlines the critical decision points and steps from storage to use, ensuring the integrity of the compound is maintained.

G Workflow for Handling Hygroscopic Powder cluster_storage Storage & Retrieval cluster_prep Preparation & Weighing Storage Store in Tightly Sealed Container Inside Desiccator Retrieve Retrieve from Desiccator Inspect Visually Inspect Powder (Free-flowing?) Retrieve->Inspect Weigh Weigh Quickly Using 'Weigh by Difference' Method Inspect->Weigh Yes Clumped Powder is Clumped/ Caked Inspect->Clumped No Use Proceed to Solubilization & Experiment Weigh->Use Clumped->Weigh Proceed with Caution (Note potential inaccuracy)

Caption: Decision workflow for handling hygroscopic powders.

Protocol 2: Step-by-Step Guide for Weighing by Difference

This protocol is designed to minimize moisture exposure when an inert atmosphere glove box is not available.

  • Preparation: Place a clean, dry receiving vessel (e.g., a glass vial with a screw cap) on the analytical balance and tare the balance to zero.

  • Initial Weighing: Remove the tared vessel from the balance.

  • Rapid Transfer: Minimize the time the stock container of 2-(Aminomethyl)propane-1,3-diol is open. Quickly transfer an approximate amount of the powder into the pre-tared vessel using a clean, dry spatula.

  • Seal Immediately: Tightly seal the receiving vessel containing the powder. Also, immediately and tightly seal the main stock container.

  • Final Weighing: Place the sealed receiving vessel back onto the balance. The displayed mass is the precise amount of powder transferred.

  • Documentation: Record this final mass for your experimental calculations.

  • Storage: Promptly return the main stock container to the desiccator.

The Consequence of Improper Handling

The following diagram illustrates how a seemingly minor oversight in handling can invalidate experimental results.

G Cascade of Errors from Moisture Contamination A Improper Storage (Container left open or not in desiccator) B Moisture Absorption by Powder A->B C Inaccurate Mass Measurement (Weighing water + compound) B->C D Incorrect Molar Concentration (Actual concentration < Calculated) C->D E Compromised Experiment (e.g., pH error, wrong stoichiometry) D->E F Invalid & Irreproducible Data E->F

Caption: Error propagation from initial moisture exposure.

References

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]

  • SDI. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. Available from: [Link]

  • Lab Supply Network. (n.d.). What We Know About Desiccators. Available from: [Link]

  • Terra Universal. (n.d.). Glove Boxes & Isolators. Available from: [Link]

  • Jacomex. (n.d.). Laboratory Fume Cupboard vs Glove Box for Chemistry. Available from: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Glove boxes. Available from: [Link]

  • Spectrum Pharmacy Products. (n.d.). Desiccants. Available from: [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant? Available from: [Link]

  • Csmall. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Available from: [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO-2-METHYL-1,3 PROPANEDIOL AR MSDS. Available from: [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Available from: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available from: [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet: 2-amino-2-(hydroxymethyl)-1,3-propanediol, hydrochloride. Available from: [Link]

  • Semantic Scholar. (n.d.). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. Available from: [Link]

  • Codefine. (2026, February 17). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Available from: [Link]

  • MDPI. (2021, November 15). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Available from: [Link]

  • Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. Available from: [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Available from: [Link]

  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff?. Available from: [Link]

  • Scribd. (n.d.). Hydration Effects on Amine Basicity. Available from: [Link]

  • Reddit. (2016, May 28). Storage of Hygroscopic materials. Available from: [Link]

  • American Chemical Society Publications. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Available from: [Link]

  • Google Patents. (n.d.). Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
  • ResearchGate. (2025, August 10). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. Available from: [Link]

  • U.S. Environmental Protection Agency. (2006, November 16). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Available from: [Link]

  • PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Available from: [Link]

  • ResearchGate. (n.d.). 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. Available from: [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-1,3-propanediol. Available from: [Link]

  • PubChem. (n.d.). 2-(Methylamino)propane-1,3-diol. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Metal Ion Interference in AMPD-Buffered Assays

Welcome to our dedicated resource for researchers, scientists, and drug development professionals on the effective use of 2-amino-2-methyl-1,3-propanediol (AMPD) buffer. This guide provides in-depth technical support, tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals on the effective use of 2-amino-2-methyl-1,3-propanediol (AMPD) buffer. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize and manage metal ion interference in your assays. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the accuracy and reproducibility of your experimental results.

Introduction: The Double-Edged Sword of Biological Buffers

Biological buffers are the unsung heroes of in vitro assays, maintaining a stable pH environment crucial for the structure and function of biomolecules.[1][2] AMPD, with its pKa of approximately 8.8 at 25°C, is particularly useful for assays requiring a basic pH range (typically 7.8-9.7).[3][4] It is frequently employed in enzymatic assays, such as those for alkaline phosphatase, and in various electrophoretic systems.[3][4]

However, like many biological buffers, AMPD is not entirely inert. Its chemical structure, containing both amino and hydroxyl groups, gives it the potential to chelate, or bind, metal ions present in the assay solution.[5] This can be a significant source of experimental variability and error, particularly in assays involving metalloenzymes or where trace metal contamination can influence reaction kinetics. This guide will help you understand, diagnose, and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enzyme activity is lower than expected or completely inhibited. Could metal ion interference be the cause?

A1: Yes, this is a classic symptom of metal ion interference, which can manifest in two primary ways:

  • Inhibition of Metalloenzymes: If your enzyme requires a specific metal ion as a cofactor for its activity (e.g., Zn²⁺, Mg²⁺, Mn²⁺), the AMPD buffer may be chelating this essential ion, effectively starving the enzyme and reducing its activity.

  • Activation/Inhibition by Contaminant Ions: Conversely, trace metal contaminants in your reagents could be inhibiting your enzyme.[6] Common culprits include heavy metals like lead, mercury, or cadmium, which can be introduced through water, salts, or other stock solutions.[7][8]

Troubleshooting Workflow:

  • Consult the Literature: Verify if your enzyme is a known metalloenzyme and identify its required metal cofactor.

  • Control Experiment - Metal Ion Supplementation: In a controlled experiment, supplement your assay with a small, known concentration of the required metal cofactor. If activity is restored, it strongly suggests that the buffer was chelating the essential ion.

  • Control Experiment - Chelator Addition: Add a strong, well-characterized chelating agent like EDTA or EGTA to a parallel reaction. If this increases your enzyme's activity, it suggests that a contaminating metal ion was inhibiting the reaction, and the added chelator is removing it.[9]

Q2: I'm observing inconsistent, non-reproducible results from my assay. How can I determine if metal ions are the source of this variability?

A2: Inconsistent results are often a sign of variable, low-level contamination. The concentration of contaminating metal ions can vary between different batches of reagents, different water sources, or even on different days depending on laboratory practices.

Diagnostic Protocol: The EDTA Rescue Experiment

This protocol is designed to diagnose the presence of inhibitory metal ion contamination.

  • Prepare Two Assay Setups:

    • Setup A (Standard): Your standard assay protocol using AMPD buffer.

    • Setup B (EDTA Control): Your standard assay protocol, but with the addition of 1-5 mM EDTA to the AMPD buffer.

  • Run the Assays in Parallel: Execute both setups simultaneously, using the same batches of all other reagents.

  • Analyze the Results:

    • If the results from Setup B are consistently higher and more reproducible than Setup A, it is highly likely that your assay is being affected by contaminating metal ions. The EDTA is "rescuing" your enzyme by sequestering these inhibitory ions.

Q3: What are the common sources of metal ion contamination in laboratory assays?

A3: Metal ion contamination can be insidious and originate from multiple sources. Awareness is the first step to control.

SourceCommon Metal ContaminantsMitigation Strategy
Water Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Pb²⁺Use high-purity, deionized water (18.2 MΩ·cm).
Reagent Salts Heavy metals (Pb²⁺, Cd²⁺, etc.)Purchase high-purity salts ("for molecular biology" or "low heavy metals" grade). Review the Certificate of Analysis (CoA) for reported heavy metal content.[6]
Glassware Ions can leach from the glass surface.Use plasticware where possible. If glassware is necessary, acid-wash with a dilute HCl or nitric acid solution, followed by extensive rinsing with high-purity water.
Spatulas/Stirrers Fe³⁺, Ni²⁺, Cr³⁺ from stainless steel.Use plastic or Teflon-coated labware for handling reagents.
Q4: How can I prepare a "metal-free" AMPD buffer to minimize interference?

A4: For highly sensitive assays, preparing a metal-depleted buffer is the most robust solution. This is best achieved using a chelating resin, such as Chelex-100.

Protocol: Preparation of Metal-Depleted AMPD Buffer

  • Prepare the Resin:

    • For every 100 mL of buffer, weigh out 1-2 grams of Chelex-100 resin.

    • Wash the resin by creating a slurry with high-purity deionized water in a beaker. Let the resin settle and decant the supernatant containing fine particles. Repeat 2-3 times.

  • Prepare the AMPD Solution:

    • Dissolve the AMPD solid in about 80% of the final volume of high-purity water.

  • Treat with Resin:

    • Add the washed Chelex-100 resin to the AMPD solution.

    • Stir gently at room temperature for 1-2 hours. Note: Do not use a magnetic stir bar that could release metal ions. Use an overhead stirrer or gentle swirling.

  • Remove the Resin:

    • Carefully decant or filter the solution to separate it from the resin beads. A 0.22 µm filter is effective for removing any remaining fine particles.

  • Final pH Adjustment:

    • Adjust the pH of the metal-depleted AMPD solution to the desired value using high-purity HCl or NaOH.

    • Bring the solution to the final volume with high-purity water.

  • Storage:

    • Store the treated buffer in a metal-free plastic container.

Workflow for Preparing Metal-Depleted Buffer

G cluster_prep Resin Preparation cluster_buffer Buffer Treatment cluster_final Finalization weigh Weigh Chelex-100 Resin wash Wash Resin with DI Water weigh->wash decant Decant Fines wash->decant add_resin Add Washed Resin to Buffer decant->add_resin dissolve Dissolve AMPD in DI Water dissolve->add_resin stir Stir Gently (No Metal) add_resin->stir filter Filter to Remove Resin stir->filter adjust_ph Adjust pH filter->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol store Store in Metal-Free Container final_vol->store

Caption: Workflow for preparing metal-depleted AMPD buffer using a chelating resin.

Q5: Are there alternative buffers I should consider if AMPD proves to be problematic?

A5: Yes. If metal ion interference with AMPD cannot be resolved, or if your assay is exceptionally sensitive, consider using a "Good's" buffer with a similar pKa but a lower propensity for metal chelation. While specific stability constants for AMPD are not widely published, a general principle is to select buffers with minimal metal-binding capabilities.[5][10]

Comparative Buffer Selection Guide (for pH range 7.5 - 9.0)

BufferpKa (25°C)Metal Binding PotentialNotes
HEPES 7.5Very LowExcellent choice for many biological assays, but its buffering range is lower than AMPD.[10][11]
Tricine 8.1Low to ModerateOften used in electrophoresis. Can interact with some divalent cations.
Tris 8.1ModerateWidely used, but known to interact with several metal ions, including Cu²⁺ and Zn²⁺.[11]
AMPD 8.8Moderate to High Use with caution in metal-sensitive systems. [5]
CHES 9.3LowA good alternative for higher pH ranges if metal interference is a concern.[12]

This table provides a general guide. The actual degree of interference can be system-dependent.

Mechanism of Metal Ion Interference

G cluster_enzyme Metalloenzyme System Enzyme Enzyme Active_Enzyme Active Enzyme Enzyme->Active_Enzyme + Cofactor Metal Cofactor (e.g., Mg²⁺) Cofactor->Enzyme Required for Activity AMPD AMPD Buffer Cofactor->AMPD Chelated by Buffer Chelated_Complex AMPD-Metal Complex AMPD->Chelated_Complex + Metal Cofactor

Caption: AMPD chelating an essential metal cofactor, preventing enzyme activation.

References

  • Vertex AI Search. (n.d.). AMPD Buffer 0.2M pH 7.5. Retrieved March 7, 2024, from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved March 7, 2024, from [Link]

  • bioWORLD. (n.d.). AMPD Buffer 0.2M, pH 9.5 (115-69-5). Retrieved March 7, 2024, from [Link]

  • da Silva, J. C. G., & da Silva, R. J. N. B. (2018). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 8(63), 36341–36359. [Link]

  • Creative Diagnostics. (n.d.). Heavy metal contaminants Test Reagents. Retrieved March 7, 2024, from [Link]

  • Patsnap. (2023, May 9). How to Check for Heavy Metal Impurities in Biochemical Reagents. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. Retrieved March 7, 2024, from [Link]

  • Waters. (n.d.). Major Contaminants and Their Sources. Retrieved March 7, 2024, from [Link]

  • Semantic Scholar. (2014, March 12). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. Retrieved March 7, 2024, from [Link]

  • Cz-chrom. (n.d.). Biological buffers pKa calculation. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Effect of metal ion properties on the stability constants of metal complexes. Retrieved March 7, 2024, from [Link]

  • Carl ROTH. (n.d.). Biological Buffers. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved March 7, 2024, from [Link]

  • Kontoghiorghes, G. J. (2018). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. International Journal of Molecular Sciences, 19(11), 3449. [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved March 7, 2024, from [Link]

  • Kirsch, J. F. (2017). Universal buffers for use in biochemistry and biophysical experiments. Biophysical Chemistry, 229, 1-3. [Link]

  • Apak, R., & Özyürek, M. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 132. [Link]

  • ResearchGate. (2022, January 3). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved March 7, 2024, from [Link]

  • Delhi University. (n.d.). Stability constants of metal complexes and their applications. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal Ions and their Effects on Antimicrobial Resistance Development in Wastewater. Retrieved March 7, 2024, from [Link]

  • Albert, A., & Gledhill, W. S. (1947). The choice of a chelating agent for inactivating trace metals. 1. A survey of commercially available chelating agents. Biochemical Journal, 41(4), 529–533. [Link]

  • DKSH. (n.d.). Biological Buffers: Essential Tools in Pharmaceutical Processes. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Heavy metals. Retrieved March 7, 2024, from [Link]

  • PubMed. (1980, June). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP). Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Metal Ion/Buffer Interactions. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2014, November 13). What is the suitable protein buffer to study on binding with metal? Retrieved March 7, 2024, from [Link]

Sources

Optimization

AMPD Technical Support Center: High-Temperature Troubleshooting &amp; Applications

Welcome to the Technical Support Center for Aminomethyl propanediol (AMPD) . As a Senior Application Scientist, I have designed this guide to address the complex thermal dynamics of AMPD (2-Amino-2-methyl-1,3-propanediol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminomethyl propanediol (AMPD) . As a Senior Application Scientist, I have designed this guide to address the complex thermal dynamics of AMPD (2-Amino-2-methyl-1,3-propanediol). Whether you are utilizing AMPD as a high-performance biological buffer for protein formulations or exploiting its solid-solid phase change properties for thermal energy storage, understanding the causality behind its thermal behavior is critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the absolute maximum safe operating temperature for AMPD before thermal degradation occurs? A: Thermogravimetric analysis (TGA) confirms that AMPD exhibits no significant mass loss below 150 °C 1[1]. Above this 150 °C threshold, thermal decomposition initiates, leading to the release of irritating and hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), and ammonia 2[2]. Mechanistic Causality: The primary amine and diol groups are stabilized by extensive hydrogen bonding under moderate heating. However, extreme thermal stress (>150 °C) overcomes this activation energy, inducing irreversible dehydration and oxidative cleavage of the molecule.

Q2: Can I safely autoclave AMPD-based buffers for sterile biological assays? A: Yes, standard autoclaving (121 °C for 15–20 minutes) is safe because it remains well below the 150 °C degradation threshold. AMPD buffer (pH 8.5) has been proven highly stable for long-term protein storage and high-temperature SAXS screening 3[3]. Mechanistic Causality: While thermally stable at 121 °C, the presence of dissolved oxygen during high-heat cycles can lead to trace amine oxidation. Purging your buffer with an inert gas (like Nitrogen) prior to sealing the autoclave vessel prevents the formation of reactive oxygen species (ROS) that could interfere with downstream biological assays.

Q3: Why does my AMPD solution turn blue/green when heated in certain metal vessels? A: AMPD is highly incompatible with transition metals, specifically copper, brass, and aluminum 4[4]. Mechanistic Causality: The amino group in AMPD acts as a potent chelating ligand. At elevated temperatures, the kinetic barrier for metal complexation is lowered, causing the rapid extraction of Cu²⁺ ions from the vessel walls. This forms brightly colored coordination complexes, simultaneously corroding the vessel and destroying the buffer's integrity. Always use borosilicate glass or 316L stainless steel for high-temperature AMPD processing.

High-Temperature Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Unexpected pH drop post-heating Temperature-Dependent pKa Shift: Like all amine-based buffers, AMPD's dissociation is endothermic. As temperature rises, pKa drops, releasing more protons into the solution.Adjust the pH of the buffer using a temperature-compensated electrode set to the actual target operating temperature, not room temperature.
Failure to crystallize after thermal cycling Supercooling Phenomenon: AMPD is a solid-solid phase change material that can maintain a supercooled state for extended periods 1[1].Introduce mechanical triggering or a seed crystal to overcome the kinetic constraints of nucleation and induce rapid heat release.
Sample mass loss during vacuum drying Excessive Heat under Vacuum: AMPD boils at 151 °C under reduced pressure (13 hPa) 4[4].Keep vacuum oven temperatures strictly at or below 60 °C to prevent sublimation/boiling of the compound.

Quantitative Thermal Data Summary

The following table synthesizes the critical physical and thermodynamic thresholds for AMPD to guide your experimental design:

PropertyValueCausality / Impact on High-Temp Processes
Melting Point 100 – 110 °CDefines the upper limit for solid-state formulations before liquid transition occurs.
Boiling Point 151 °C (at 13 hPa)Demonstrates high volatility under reduced pressure; vacuum drying must be strictly controlled.
Thermal Decomposition > 150 °CAbsolute ceiling for thermal processing; exceeding this releases toxic NOx and CO gases.
Exothermic Enthalpy (

)
154.1 – 181.6 J/gHigh latent heat storage capacity makes it highly efficient for thermal cycling and energy storage.
Optimal pH Range 7.8 – 9.7Provides excellent buffering capacity, though the effective range shifts downward as temperature increases.

AMPD Thermal Processing Workflow

AMPD_Thermal_Workflow A AMPD Sample (2-Amino-2-methyl-1,3-propanediol) B Target Process Temperature? A->B C < 150°C Thermally Stable B->C Yes (Safe) D > 150°C Thermal Degradation B->D No (Danger) E Buffer Applications (pH 7.8 - 9.7) & Autoclaving C->E F Solid-Solid Phase Change Thermal Cycling C->F G Release of NOx, CO, NH3 Loss of Buffer Capacity D->G

Workflow for determining AMPD thermal stability and application suitability.

Self-Validating Experimental Protocols

Protocol 1: TGA/DSC Validation of AMPD Thermal Limits

Purpose: To establish the exact decomposition onset and phase transition temperatures for a specific lot of AMPD before scaling up high-temperature processes.

  • Step 1: Sample Desiccation. Dry the AMPD sample at 60 °C for 24 hours in a vacuum oven (0.1 MPa).

    • Mechanistic Rationale: AMPD is hygroscopic. Residual moisture acts as a plasticizer, artificially lowering the melting point and causing premature endothermic peaks during DSC, which obscures true phase transition data.

  • Step 2: TGA Execution. Heat 5–10 mg of the dried sample in an alumina crucible from 25 °C to 200 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Mechanistic Rationale: The inert N₂ atmosphere prevents oxidative degradation of the primary amine, allowing you to isolate and measure pure thermal decomposition.

  • Step 3: Validation Check (Self-Validating System). The protocol validates itself if the mass remains >99.5% up to 150 °C. If mass loss >0.5% occurs before 100 °C, the vacuum desiccation in Step 1 was incomplete, and the sample must be re-dried before proceeding.

Protocol 2: High-Temperature Sterilization (Autoclaving) of AMPD Buffers

Purpose: To sterilize AMPD biological buffers without inducing thermal degradation or pH drift.

  • Step 1: pH Adjustment at Target Temperature. Adjust the pH of the AMPD solution (e.g., to pH 8.5) using a temperature-compensated electrode set to the actual temperature at which the biological assay will be run (e.g., 40 °C), not at room temperature.

    • Mechanistic Rationale: The dissociation constant of the protonated amine is temperature-dependent. Adjusting at room temperature leads to a significantly lower pH at physiological or elevated assay temperatures.

  • Step 2: Inert Gas Purging. Sparge the buffer with argon or nitrogen gas for 5 minutes prior to sealing the autoclave bottle.

    • Mechanistic Rationale: Autoclaving reaches 121 °C. While below the 150 °C decomposition threshold, the combination of heat, water, and dissolved oxygen can induce trace oxidation of the amine group, generating reactive oxygen species (ROS) that could interfere with sensitive downstream protein assays.

  • Step 3: Validation Check (Self-Validating System). Measure the pH and UV absorbance (at 280 nm) of an aliquot before and immediately after autoclaving (once cooled to the exact pre-autoclave temperature). A pH drift of >0.05 or an increase in A280 indicates oxidative degradation, validating whether the inert purge in Step 2 was successful.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Amino-2-methyl-1,3-propanediol."[2]

  • ChemicalBook. "2-Amino-2-methyl-1,3-propanediol Properties."[4]

  • MDPI. "A General Small-Angle X-ray Scattering-Based Screening Protocol for Studying Physical Stability of Protein Formulations."[3]

  • MDPI. "Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage: Materials and Methods."[1]

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization Issues in Aminomethyl Propanediol (AMPD) Formulations

Introduction Aminomethyl propanediol (AMPD) is a widely utilized organic compound, valued in pharmaceutical and cosmetic formulations primarily as a pH adjuster and neutralizer.[1][2] Its structure, containing both an am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminomethyl propanediol (AMPD) is a widely utilized organic compound, valued in pharmaceutical and cosmetic formulations primarily as a pH adjuster and neutralizer.[1][2] Its structure, containing both an amino and a diol group, makes it soluble in both water and alcohol, lending it versatility in various formulation types.[3] However, its propensity to crystallize under certain conditions can pose a significant challenge to formulation stability, impacting product efficacy, safety, and shelf-life.

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve crystallization issues encountered in AMPD-containing formulations. The information herein is grounded in established physicochemical principles and supported by field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is Aminomethyl Propanediol (AMPD) and why is it used in my formulation?

A1: Aminomethyl propanediol (also known as 2-Amino-2-methyl-1,3-propanediol) is an amino glycol used to establish and maintain the pH of a formulation.[1][2] Its ability to neutralize acidic components makes it a highly effective buffer, ensuring the stability and optimal performance of active pharmaceutical ingredients (APIs) and other excipients. It is also used in some cosmetics as a fragrance ingredient.[2]

Q2: Why is my AMPD formulation turning cloudy or forming solid particles?

A2: Cloudiness or the formation of solids is a common sign of crystallization. This occurs when the concentration of AMPD (or a salt of AMPD) exceeds its solubility limit in the formulation's solvent system under the given conditions (e.g., temperature, pH). This state is known as supersaturation.[4]

Q3: Can changes in temperature cause AMPD to crystallize?

A3: Yes. Temperature is a critical factor.[5] For most substances, solubility decreases as temperature drops. A formulation that is stable at room temperature may develop crystals when refrigerated or exposed to cold shipping conditions. This is a common phenomenon known as cooling crystallization.[6] Conversely, temperature cycling (heating and cooling) can sometimes dissolve smaller crystals but may promote the growth of larger, more stable ones.[4]

Q4: How does pH affect the solubility and crystallization of AMPD?

A4: AMPD is a weak base. Its solubility is highly dependent on the pH of the formulation.[7] At a pH below its pKa, AMPD will be predominantly in its protonated (ionized) salt form, which is generally more water-soluble. As the pH increases towards and above its pKa, the un-ionized (free base) form predominates. If the concentration of the free base exceeds its intrinsic solubility, it can precipitate or crystallize.[8]

Q5: Are there specific ingredients that are incompatible with AMPD and might cause crystallization?

A5: Incompatibility can lead to the formation of new, less soluble species. AMPD, as a primary amine, can potentially react with certain excipients. For instance, it may form amides with methyl esters of organic acids.[1] It is crucial to conduct thorough drug-excipient compatibility studies during preformulation to identify any potential interactions that could lead to precipitation.[9][10]

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying the root cause of AMPD crystallization and implementing effective solutions.

Issue 1: Crystals Form During Low-Temperature Storage (e.g., Refrigeration)
Potential Cause Explanation Recommended Solution
Reduced Solubility at Low Temperature The solubility of AMPD and its salts decreases as the temperature is lowered. A solution that is clear at room temperature can become supersaturated upon cooling, leading to nucleation and crystal growth.[5][11]1. Optimize Solvent System: Introduce a co-solvent (e.g., propylene glycol, glycerin, ethanol) to increase the solubility of AMPD at lower temperatures. The choice of co-solvent is critical and must be compatible with all other formulation components.[1] 2. Reduce AMPD Concentration: If permissible for the formulation's function, lower the concentration of AMPD to a level that remains below the saturation point at the lowest anticipated storage temperature. 3. Add a Crystallization Inhibitor: Certain polymers or surfactants can act as inhibitors, adsorbing onto the surface of small crystal nuclei and preventing them from growing into larger, visible particles.[4][12]
Polymorphism AMPD or its salts may exist in different crystalline forms (polymorphs), each with a unique solubility profile. A more stable, less soluble polymorph may nucleate and grow over time at lower temperatures.[13]1. Control Cooling Rate: Rapid cooling can sometimes trap a less stable (metastable) but more soluble form. Conversely, very slow cooling allows the most stable, often least soluble, form to crystallize.[14] Experiment with different cooling profiles to find a rate that avoids crystallization. 2. Seeding: In some manufacturing processes, introducing "seed crystals" of the desired polymorph can control the final crystal form, but this is an advanced technique not typically desired for a stable liquid formulation.[4]
Issue 2: Precipitation Occurs Immediately Upon or Shortly After pH Adjustment
Potential Cause Explanation Recommended Solution
Exceeding Intrinsic Solubility When adjusting the pH of a formulation upwards with AMPD, you are increasing the concentration of the un-ionized (free base) form. If this concentration surpasses its intrinsic solubility in the solvent system, it will precipitate.[7][8]1. Re-evaluate Target pH: Determine if the target pH is essential. A slight modification might keep the AMPD in its more soluble, protonated state. 2. Modify Order of Addition: Add AMPD earlier in the process, perhaps to a larger volume of the vehicle, to avoid localized high concentrations during titration. 3. Utilize Co-solvents: As with temperature-related issues, co-solvents can increase the intrinsic solubility of the AMPD free base.
API or Excipient Precipitation The addition of AMPD increases the pH. This change can decrease the solubility of an acidic API or excipient, causing it to precipitate, not the AMPD itself.1. Determine pH-Solubility Profile: Conduct a pH-solubility profile of your API and key excipients to identify their solubility limits.[15] 2. Formulate with Solubilizers: If the API is precipitating, you may need to include solubilizing agents like surfactants or cyclodextrins.
Salt Formation and Incompatibility AMPD may react with an acidic API or excipient to form a new salt with poor solubility, leading to immediate precipitation.1. Characterize the Precipitate: Isolate and analyze the solid material using techniques like FTIR, DSC, or XRD to identify its composition.[16] This will confirm if it is AMPD, the API, or a new salt complex. 2. Pre-formulation Screening: Perform thorough compatibility studies using methods like DSC to screen for interactions between AMPD and other components before finalizing the formulation.[10][17]
Issue 3: Crystal Growth Observed Over Time During Long-Term Stability Studies
Potential Cause Explanation Recommended Solution
Slow Nucleation and Growth In a solution that is only slightly supersaturated, crystal nucleation can be a very slow process. Over weeks or months, these nuclei can slowly grow into visible crystals. This is a common stability challenge.[18]1. Increase Formulation Robustness: The formulation is likely near its saturation point. The solutions for temperature- and pH-related issues apply here: increase co-solvent concentration, add a crystallization inhibitor, or slightly reduce AMPD concentration. 2. Container/Closure Interaction: The container surface can provide nucleation sites. Ensure smooth, clean glass or polymer surfaces are used. Leaching from the closure system can also introduce impurities that act as nucleation sites.[11]
Solvent Evaporation If the container closure system is not perfectly sealed, volatile solvents (like water or alcohol) can evaporate over time, increasing the concentration of all solutes, including AMPD, leading to supersaturation and crystallization.[18][19]1. Verify Container Integrity: Use high-quality containers and closures with proven low moisture vapor transmission rates.[11] 2. Add a Humectant: For aqueous formulations, adding a humectant like glycerin can help to reduce the rate of water loss.
Chemical Degradation Degradation of the API or an excipient could yield a product that is less soluble or that alters the pH or polarity of the solvent system, thereby reducing the solubility of AMPD.1. Conduct Forced Degradation Studies: Expose the formulation to stress conditions (heat, light, oxidizing agents) to identify potential degradation pathways and products. 2. Analytical Monitoring: Use stability-indicating methods (e.g., HPLC) to monitor the concentration of AMPD and other key components throughout the stability study.

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Co-solvent Concentration

Objective: To identify the minimum concentration of a co-solvent required to prevent AMPD crystallization at a target low temperature.

Methodology:

  • Prepare Stock Solutions: Create a stock solution of your AMPD formulation without the co-solvent. Prepare a stock of the chosen co-solvent (e.g., Propylene Glycol).

  • Create Test Matrix: Prepare a series of vials with the AMPD formulation, adding the co-solvent at varying concentrations (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/w). Ensure the final concentration of all other excipients remains constant.

  • Initial Observation: Visually inspect all samples at room temperature to ensure they are clear and free of particles.

  • Cold Storage: Place all vials in a temperature-controlled chamber at the target low temperature (e.g., 4°C).

  • Time-Point Analysis: Visually inspect the samples under magnification at regular intervals (e.g., 24h, 48h, 1 week, 2 weeks). Record the time and concentration at which crystallization is first observed.

  • Confirmation: The lowest concentration of co-solvent that remains crystal-free for the duration of the study is the minimum effective concentration. It is advisable to select a concentration slightly higher than this minimum to build robustness into the formulation.

Protocol 2: Characterizing Precipitate via Analytical Techniques

Objective: To identify the chemical nature of the crystals/precipitate forming in the formulation.

Methodology:

  • Isolation: Separate the solid material from the liquid formulation. This can be achieved by centrifugation followed by decanting the supernatant, or by vacuum filtration.

  • Washing: Gently wash the isolated solid with a solvent in which it is known to be insoluble (but in which other formulation components are soluble) to remove any residual liquid. Dry the solid thoroughly under vacuum.

  • Analysis:

    • Differential Scanning Calorimetry (DSC): Obtain a thermogram of the precipitate.[20] Compare the melting point endotherm to that of pure AMPD, the pure API, and other solid excipients. A different melting point may indicate the formation of a new salt or co-crystal.[21][22]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Acquire an IR spectrum of the precipitate. Compare the spectrum to reference spectra of the individual components.[16] The presence or absence of characteristic peaks can confirm the identity of the material.

    • X-Ray Powder Diffraction (XRPD): This technique provides a definitive fingerprint of a crystalline solid.[13][21] It can distinguish between different polymorphs and confirm if the material is crystalline or amorphous.[23]

Troubleshooting Logic Flowchart

This diagram outlines a systematic approach to diagnosing crystallization issues.

G start Crystallization Observed q_when When does it occur? start->q_when ans_cold During Cold Storage q_when->ans_cold  Low Temp   ans_ph Upon pH Adjustment q_when->ans_ph  Processing   ans_time Over Time (Stability) q_when->ans_time  Long-Term   cause_cold Cause: Temp-Dependent Solubility ans_cold->cause_cold cause_ph Cause: Exceeded Intrinsic Solubility or API/Excipient Precipitation ans_ph->cause_ph cause_time Cause: Slow Nucleation, Evaporation, or Degradation ans_time->cause_time sol_cold Solution: Add Co-solvent, Reduce Concentration, Add Inhibitor cause_cold->sol_cold sol_ph Solution: Characterize Precipitate, Check API pH-Solubility, Modify Order of Addition cause_ph->sol_ph sol_time Solution: Increase Robustness, Verify Container Seal, Check for Degradation cause_time->sol_time

Caption: A decision tree for troubleshooting AMPD crystallization.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Available from: [Link]

  • Lesielle. Aminomethyl propanediol in skincare, What is?. Available from: [Link]

  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available from: [Link]

  • ResearchGate. Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol | Request PDF. Available from: [Link]

  • Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. (2019). Available from: [Link]

  • How It Comes Together. (2025). How Do You Prevent Unwanted Crystal Formation In Solutions?. Available from: [Link]

  • Ataman Kimya. AMINOMETHYL PROPANOL. Available from: [Link]

  • MDPI. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Available from: [Link]

  • RJPT. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available from: [Link]

  • PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Wikipedia. Aminomethyl propanol. Available from: [Link]

  • Cosmetic Ingredients Guide. Aminomethyl Propanol | AMP. Available from: [Link]

  • Refining Community. Contamination in Amine Systems. Available from: [Link]

  • pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. (2015). Available from: [Link]

  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (2024). Available from: [Link]

  • PubMed. (2009). Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol. Available from: [Link]

  • ResearchGate. (2024). (PDF) COMPATIBILITY STUDIES WITH PHARMACEUTICAL EXCIPIENTS OF AMLODIPINE FOR THE DEVELOPMENT OF NOVEL DELIVERY SYSTEMS. Available from: [Link]

  • PCCA. (2022). THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. Available from: [Link]

  • Crystal Pharmatech Co., Ltd. (2025). Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying. Available from: [Link]

  • University of Southern Denmark. Process analytical technology for crystallization of active pharmaceutical ingredients Malwade, C. Available from: [Link]

  • SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Available from: [Link]

  • PMC. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Available from: [Link]

  • TA Instruments. An Alternative Method of Drug-Excipient Characterization. Available from: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • PubMed. (2002). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. Available from: [Link]

  • ResearchGate. (2025). Chapter 4 Solvent design for crystallization of pharmaceutical products | Request PDF. Available from: [Link]

  • PMC. An Overview of Biological Macromolecule Crystallization. Available from: [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Available from: [Link]

  • PubMed. (2019). Structural Evolution Mechanism of Crystalline Polymers in the Isothermal Melt-Crystallization Process: A Proposition Based on Simultaneous WAXD/SAXS/FTIR Measurements. Available from: [Link]

  • Farmacia Journal. COMPATIBILITY STUDIES OF INDAPAMIDE/PHARMACEUTICAL EXCIPIENTS USED IN TABLET PREFORMULATION. Available from: [Link]

  • MDPI. (2023). Research Progress on the Molecular Mechanism of Polymorph Nucleation in Solution: A Perspective from Research Mentality and Technique. Available from: [Link]

  • AWS. (2017). Drug – Excipient compatibility study. Available from: [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Amine Odor in AMPD-Formulated Cosmetics

To: R&D Formulation Scientists, Process Engineers, and Quality Control Managers From: Senior Application Scientist, Technical Service Dept. Subject: Troubleshooting and Neutralization Strategies for 2-Amino-2-methyl-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

To: R&D Formulation Scientists, Process Engineers, and Quality Control Managers From: Senior Application Scientist, Technical Service Dept. Subject: Troubleshooting and Neutralization Strategies for 2-Amino-2-methyl-1,3-propanediol (AMPD)

The Core Directive: Understanding the Odor Mechanism

Before attempting to mask an odor, you must understand its physicochemical origin. AMPD (CAS 115-69-5) is a primary alkanolamine. The characteristic "fishy" or ammonia-like odor in your formulation arises from three distinct vectors. Effective troubleshooting requires identifying which vector is active.

Vector A: The pKa/Volatility Equilibrium

AMPD has a pKa of approximately 8.8 (at 25°C). The odor is caused exclusively by the free amine form, not the ionized (salt) form.

  • At pH > 8.8: The equilibrium shifts toward the unprotonated free amine. Volatility increases. Odor increases.

  • At pH < 8.8: The amine is protonated (ammonium ion). Volatility is suppressed.[1] Odor is negligible.[2][3]

Vector B: Oxidative Degradation

Alkanolamines are susceptible to oxidation, catalyzed by heat, UV light, and trace metals (Iron/Copper). This results in:

  • Yellowing: Formation of chromophores (often conjugated imines).

  • Off-Odor: Breakdown into lower molecular weight amines or ammonia.

Vector C: Aldehyde-Amine Condensation (Schiff Base)

If your formulation contains fragrance, the primary amine group on AMPD will react with aldehyde-based fragrance ingredients (e.g., Vanillin, Citral) to form Schiff Bases .

  • Result: The formulation turns yellow/brown and the intended fragrance profile is distorted, often revealing the underlying amine smell as the masking fragrance is consumed.

Troubleshooting Guide & FAQs

Scenario 1: "The raw material smells strong right out of the drum."

Q: Is this normal for AMPD? A: No. High-purity cosmetic grade AMPD (often labeled as "Ultra PC" or equivalent) should have very low odor.

  • Root Cause: You may be using an industrial grade containing impurities like secondary amines or manufacturing byproducts.

  • Action: Verify the grade. Industrial grades are acceptable for metalworking fluids but unacceptable for leave-on cosmetics. Switch to a grade with < 0.5% secondary amine content and high purity (>99%).

Scenario 2: "The product smells fine initially, but develops a fishy odor after 1 month at 45°C."

Q: Why is the odor drifting over time? A: This indicates oxidative instability or pH drift .

  • Root Cause 1 (pH Drift): If the pH drifts upward (becomes more alkaline) during stability testing, you are releasing free amines.

  • Root Cause 2 (Oxidation): Trace metals (Fe, Cu) from water or raw materials are catalyzing the breakdown of the amine.

  • Action:

    • Buffer Capacity: Ensure your neutralization ratio is robust enough to maintain pH < 9.0 over time.

    • Chelation: Add Disodium EDTA (0.05% - 0.1%) or Phytic Acid to sequester catalytic metals.

    • Antioxidants: Incorporate Tocopherol or BHT to intercept free radicals.

Scenario 3: "We added a citrus fragrance to mask the smell, but the cream turned yellow and smells worse."

Q: How do we mask the amine odor effectively? A: You likely triggered a Schiff Base reaction . Citrus fragrances often contain Citral (an aldehyde).

  • The Chemistry:

    
    
    
  • Action:

    • Fragrance Selection: Switch to non-aldehyde fragrances (alcohols, esters, ketones). Consult your perfumery house for "amine-stable" fragrances.

    • Process Order: Add fragrance at the lowest possible temperature (<40°C) during the cool-down phase to minimize kinetic energy for the reaction.

Data Presentation: The pH-Volatility Relationship

The following table illustrates the theoretical percentage of Free Amine (volatile/odorous) vs. Ionized Salt (non-odorous) for AMPD based on the Henderson-Hasselbalch equation (


).
Formulation pH% Ionized (Odorless)% Free Amine (Odorous)Risk Level
7.8 90.9%9.1%Low
8.3 76.0%24.0%Low-Medium
8.8 (pKa) 50.0%50.0%High
9.3 24.0%76.0%Critical
9.8 9.1%90.9%Critical

Technical Insight: Formulating at pH 9.5+ guarantees a strong amine odor regardless of raw material purity. Target a pH of 8.0 - 8.5 for the best balance of neutralization efficiency and odor control.

Experimental Protocols

Protocol A: Comparative "Triangle" Sniff Test

Do not rely on a single researcher. Use this statistical approach to validate odor reduction.

  • Preparation: Prepare three samples in identical opaque glass jars.

    • Sample A: Control (Current Formulation)

    • Sample B: Test (New Grade/pH adjustment)

    • Sample C: Control (Duplicate of A)

  • Conditioning: Heat all samples to 35°C (skin temperature) for 30 minutes. Volatility is temperature-dependent; cold sniff tests are false negatives.

  • Blind Panel: Recruit 5 panelists. Ask them to identify the "odd one out" and describe the intensity (Scale 1-5).

  • Validation: If panelists cannot statistically distinguish the Test from the Control, the odor reduction is insufficient.

Protocol B: Accelerated Schiff Base Screening

Use this to screen fragrances before full scale-up.

  • Mix: Prepare a 10% aqueous solution of AMPD.

  • Spike: Add 1% of the candidate fragrance oil.

  • Stress: Incubate at 50°C for 72 hours .

  • Observation:

    • Pass: Solution remains clear/colorless.

    • Fail: Solution turns yellow/brown or develops a "burnt" off-note.

Visualizations

Diagram 1: Odor Root Cause Analysis (RCA) Workflow

Use this flow to diagnose the source of the odor in your lab.

OdorRCA Start Odor Detected in AMPD Product CheckRaw Smell Raw Material (AMPD) Start->CheckRaw RawSmell Raw Material Smells? CheckRaw->RawSmell BadGrade Issue: Low Purity Grade (High Secondary Amines) RawSmell->BadGrade Yes CheckpH Check Formulation pH RawSmell->CheckpH No (Smells only in formula) ActionGrade Action: Switch to Cosmetic Grade (Ultra PC) BadGrade->ActionGrade pHHigh pH > 8.8? CheckpH->pHHigh IssueVolatile Issue: High Free Amine (Volatility) pHHigh->IssueVolatile Yes CheckFrag Check Fragrance/Color pHHigh->CheckFrag No ActionBuffer Action: Lower pH to < 8.5 Increase Neutralization IssueVolatile->ActionBuffer Yellowing Yellowing + Odor? CheckFrag->Yellowing IssueSchiff Issue: Schiff Base Reaction (Aldehyde Interaction) Yellowing->IssueSchiff Yes IssueOx Issue: Metal Oxidation Yellowing->IssueOx No (Just Odor) ActionFrag Action: Remove Aldehydes Use Stable Fragrance IssueSchiff->ActionFrag ActionChel Action: Add EDTA/Chelator IssueOx->ActionChel

Caption: Figure 1. Diagnostic logic flow for isolating the specific cause of amine odor in cosmetic formulations.

Diagram 2: The Schiff Base Reaction Mechanism

Visualizing why specific fragrances fail with AMPD.

SchiffBase AMPD AMPD (Primary Amine) Reaction Condensation Reaction (Heat/Time) AMPD->Reaction Aldehyde Fragrance Aldehyde (e.g., Citral/Vanillin) Aldehyde->Reaction Schiff Schiff Base (Imine) RESULT: Yellow Color + Off-Odor Reaction->Schiff Water Water (Byproduct) Reaction->Water

Caption: Figure 2. Chemical pathway of Schiff Base formation, the primary cause of discoloration and odor distortion in scented amine products.

References

  • Advancion Sciences. (2025). AMPD™ ULTRA PC: Globally Compliant Neutralizer for Personal Care and Cosmetic Products.[4] Technical Data Sheet.[4][5][6] Link

  • Burnett, C. L., et al. (2009). Final Report on the Safety Assessment of Aminomethyl Propanol and Aminomethyl Propanediol. International Journal of Toxicology, 28(6_suppl), 141S-161S. Link

  • Herman, S. (2005). Fragrance Applications: A Survival Guide. Chapter 5: Stability. Allured Publishing.
  • Sigma-Aldrich. (2024). 2-Amino-2-methyl-1,3-propanediol Product Specification & Properties.Link

  • Lott, M., & Jabbour, T. (2018). A Novel Amine Neutralizer for Waterborne Industrial and Automotive Coatings. PCI Magazine. (Discusses amine volatility mechanisms relevant to AMPD). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Buffer Selection: Aminomethyl Propanediol (AMPD) vs. Tromethamine (Tris)

For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a foundational decision that can significantly impact experimental outcomes and product stability. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a foundational decision that can significantly impact experimental outcomes and product stability. While Tromethamine (Tris) is a near-ubiquitous buffer in molecular biology and biopharmaceutical formulation, alternatives like Aminomethyl propanediol (AMPD) offer distinct advantages in specific applications. This guide provides an in-depth, data-supported comparison of AMPD and Tris to inform rational buffer selection in your critical work.

Core Physicochemical Properties: A Head-to-Head Comparison

At their core, both AMPD and Tris are primary amines that function as effective biological buffers.[1][2][3] However, their structural differences lead to distinct physicochemical properties that dictate their optimal use cases.

PropertyAminomethyl propanediol (AMPD)Tromethamine (Tris)
Chemical Name 2-Amino-2-methyl-1,3-propanediol2-Amino-2-(hydroxymethyl)propane-1,3-diol
Synonyms AMPD, AmmediolTris, THAM, Trometamol, Trizma
CAS Number 115-69-5[3][4]77-86-1[2][5]
Molecular Formula C₄H₁₁NO₂[3][6]C₄H₁₁NO₃[7]
Molecular Weight 105.14 g/mol [3][6]121.14 g/mol [1][5]
Appearance White crystalline solid[3][8]White crystalline solid/powder[1][9]
pKa (at 25°C) ~8.8[6]~8.1[10][11]
Effective pH Range 7.8 – 9.7[3][6][12][13]7.0 – 9.0[10][14][15][16]
Solubility in Water Highly soluble[6]Highly soluble (550 g/L at 25°C)[1][5]

Tris possesses three hydroxymethyl groups, while AMPD has two hydroxymethyl groups and one methyl group attached to the central carbon. This seemingly minor structural change is responsible for the difference in their pKa values and, consequently, their optimal buffering ranges.

Critical Performance Characteristics

The true differentiation between these buffers emerges when examining their performance under common experimental conditions.

Buffering Range and Capacity

The primary function of a buffer is to maintain a stable pH.[10] A buffer is most effective within a range of approximately ±1 pH unit from its pKa.[15]

  • Tris , with a pKa of ~8.1, is the established workhorse for countless biological applications that require a pH range of 7.0 to 9.0.[10][11][17] This encompasses a vast array of enzymatic reactions, electrophoresis procedures, and protein storage solutions.[7][10][14]

  • AMPD , with its higher pKa of ~8.8, provides robust buffering capacity in a more alkaline range of 7.8 to 9.7.[6][12][13] This makes it a superior choice for systems that operate at a higher pH, such as assays for enzymes with alkaline optima (e.g., alkaline phosphatase) and specific electrophoretic techniques.[3][6][18]

The Critical Impact of Temperature on pKa

A frequently overlooked but critical factor in buffer selection is the effect of temperature on the buffer's pKa. Amine-based buffers, including both Tris and AMPD, are particularly susceptible to significant pKa shifts with temperature changes.[19][20][21]

  • Tris is well-documented for its substantial temperature sensitivity. Its pKa decreases by approximately 0.028 to 0.031 pH units for every 1°C increase in temperature.[19][22] This means a Tris buffer prepared to pH 8.0 at 25°C will have a pH closer to 7.7 at 37°C.[1][23] This shift can dramatically alter the activity of pH-sensitive enzymes or the binding kinetics in an assay.

  • AMPD , as a primary amine, also exhibits temperature-dependent pKa changes.[24] While specific dpKa/dT values are less commonly cited than for Tris, the general principle for amine buffers holds.[20][25] The ionization enthalpy for AMPD is +42.08 kJ/mol, which is indicative of this temperature sensitivity.[24]

Expert Insight: The causality behind this phenomenon lies in the enthalpy of ionization (ΔH°) of the buffer's amino group.[19][26] The ionization of Tris is a highly endothermic process, meaning heat is absorbed. According to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissociation, releasing more protons and thus lowering the pH. This makes it imperative to adjust the buffer's pH at the temperature at which the experiment will be performed.[19][22][25]

Interaction with Divalent Metal Ions

Many enzymes require divalent metal ions (e.g., Mg²⁺, Mn²⁺, Ca²⁺) as cofactors. A buffer that chelates these ions can act as an enzyme inhibitor.

  • Tris is known to interact with and chelate various metal ions, including Cu²⁺, Ni²⁺, and Zn²⁺.[2][27][28] This interaction can be significant enough to inhibit metalloenzymes, making Tris a poor choice for certain enzymatic assays without careful consideration and controls.[28]

  • AMPD 's interaction with metal ions is less extensively documented in readily available literature, but as a primary amine with hydroxyl groups, a potential for chelation exists. However, its use as a recommended buffer for alkaline phosphatase assays suggests that any inhibitory effect on this particular metalloenzyme is minimal under assay conditions.[3]

Application-Specific Recommendations

The choice between AMPD and Tris should be driven by the specific requirements of the application.

Electrophoresis

Both buffers have found utility in electrophoresis, a core technique in molecular biology.

  • Tris is a cornerstone of many standard electrophoresis buffer systems, including:

    • SDS-PAGE: Tris-HCl is used to buffer both the stacking and resolving gels, as well as the running buffer (often as Tris-Glycine).[17]

    • Nucleic Acid Electrophoresis: Tris is the central component of TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) buffers for agarose gel electrophoresis of DNA and RNA.[2][14][17]

  • AMPD is specifically cited as a component in SDS-gradient gel electrophoresis systems designed to separate a broad range of polypeptides, from 1.5 to 100 kDa.[3][6][18] It is also used as a spacer ion in the analytical technique of isotachophoresis for protein separation.[3][6][18]

Enzyme Assays

This is an area where the differences between the two buffers are particularly pronounced.

  • Tris should be used with caution in assays involving metalloenzymes due to its chelating properties.[29] If its use is unavoidable, the inclusion of a control to assess buffer-induced inhibition is recommended.

  • AMPD is an excellent choice for assays of enzymes with alkaline pH optima, such as alkaline phosphatase.[3] Its buffering range is well-suited to maintain the high pH required for optimal enzyme activity.

Biopharmaceutical Formulation and Manufacturing

In the development of biologics, such as monoclonal antibodies and gene therapies, maintaining pH is critical for product stability and efficacy.[30][31]

  • Tris is widely used as an excipient in pharmaceutical formulations.[1][7][30] Its role in maintaining the pH of biologics is crucial for preventing aggregation and preserving the activity of the active pharmaceutical ingredient (API).[30][31] GMP-grade Tris is available to meet the stringent quality and regulatory requirements of the industry.[7]

  • AMPD is less commonly cited as a primary buffer in commercial biopharmaceutical formulations, though its properties may be advantageous in specific high-pH formulations. As the industry explores a wider range of formulation conditions to stabilize complex biologics, buffers like AMPD may see increased evaluation.[32]

Experimental Protocols and Methodologies

To ensure reproducibility, buffer preparation must be precise. The pH of amine buffers should always be adjusted at the intended temperature of use.

Protocol 1: Preparation of 1 M Tris-HCl Stock Solution, pH 8.0 at 25°C
  • Weighing: Weigh 121.14 g of Tris base (FW = 121.14 g/mol ).

  • Dissolving: Add the Tris base to approximately 800 mL of purified water (e.g., Milli-Q or equivalent) in a beaker. Stir with a magnetic stir bar until fully dissolved.

  • Temperature Equilibration: Place the beaker in a 25°C water bath and allow the solution to equilibrate. Place a calibrated pH probe in the solution.

  • pH Adjustment: Slowly add concentrated hydrochloric acid (HCl) while monitoring the pH. Add dropwise as you approach the target pH of 8.0.

  • Final Volume: Once the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add purified water to bring the final volume to exactly 1 L.

  • Sterilization and Storage: Sterilize the solution by autoclaving or filtration through a 0.22 µm filter. Store in a tightly sealed container at 4°C.[33][34]

Protocol 2: Preparation of 0.2 M AMPD Buffer, pH 9.5 at 25°C
  • Weighing: Weigh 21.03 g of AMPD (FW = 105.14 g/mol ).

  • Dissolving: Add the AMPD to approximately 800 mL of purified water in a beaker and dissolve completely using a magnetic stirrer.

  • Temperature Equilibration: Equilibrate the solution to 25°C using a water bath. Place a calibrated pH probe in the solution.

  • pH Adjustment: Adjust the pH to 9.5 by slowly adding concentrated HCl. It is critical not to overshoot the target pH. If the pH drops too low, backtracking with a base like NaOH will alter the final ionic strength of the buffer.[6][18]

  • Final Volume: After reaching a stable pH of 9.5, transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with purified water.

  • Storage: Store the buffer in a tightly sealed container at room temperature.[6]

Visualization of Buffer Selection and Workflow

To aid in the decision-making process, the following diagrams illustrate key considerations.

Buffer_Selection_Workflow start Define Experimental Requirements ph Required pH? start->ph ph_7_9 pH 7.0 - 9.0 ph->ph_7_9 Yes ph_8_10 pH 7.8 - 9.7 ph->ph_8_10 No temp Variable Temperature? metals Divalent Metals Present? temp->metals No adjust Adjust pH at Final Temperature temp->adjust Yes tris Select Tris metals->tris No caution Use Tris with Caution (Consider Inhibition) metals->caution Yes ph_7_9->temp ampd Select AMPD ph_8_10->ampd adjust->metals

Caption: Decision workflow for selecting between AMPD and Tris buffer.

Protein_Purification cluster_0 Upstream & Lysis cluster_1 Purification (e.g., Chromatography) cluster_2 Downstream & Formulation cell_culture Cell Culture (pH ~7.4) lysis Cell Lysis cell_culture->lysis buffer_choice Buffer Selection (Tris or Alternative) lysis->buffer_choice equilibration Column Equilibration buffer_choice->equilibration elution Elution equilibration->elution dialysis Buffer Exchange (Dialysis) elution->dialysis final_product Final Product (Formulation Buffer) dialysis->final_product

Caption: Role of buffer selection in a typical protein purification workflow.

Summary and Conclusion

FeatureAminomethyl propanediol (AMPD)Tromethamine (Tris)
Optimal pH Range 7.8 – 9.7 (More Alkaline)7.0 – 9.0 (Physiological/Slightly Alkaline)
Temperature Sensitivity Significant (Amine Buffer)Very Significant (Well-documented dpKa/dT)
Metal Ion Interaction Less characterized, but potential existsKnown to chelate divalent cations (potential enzyme inhibitor)
Primary Use Cases Alkaline enzyme assays, specific electrophoresis systemsGeneral biochemistry, SDS-PAGE, nucleic acid electrophoresis, biopharmaceutical formulation

The ultimate decision rests on a thorough analysis of your experimental parameters. By understanding the distinct chemical personalities of AMPD and Tris, you can make an informed choice, ensuring the integrity and reproducibility of your results and the stability of your final product.

References

  • Tris Solution GMP: A Critical Buffer for Pharmaceutical and Biotech Applications. (n.d.). Xorbeo. Retrieved from [Link]

  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. (2024, May 27). Amerigo Scientific. Retrieved from [Link]

  • Sigel, H., & Massoud, S. S. (1988). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-amino-2(hydroxymethyl)-1,3-propanediol (Tris) and adenosine 5'-triphosphate (ATP). Inorganica Chimica Acta, 148(1), 111-122. Retrieved from [Link]

  • Tris Buffer (Tris-base or Tromethamine) CAS 77-86-1. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]

  • Tris Buffer: The Indispensable Tool for Biochemical Research. (n.d.). FCAD Group. Retrieved from [Link]

  • AMPD Buffer 0.2M, pH 9.5 (115-69-5). (n.d.). bioWORLD. Retrieved from [Link]

  • HEPES, TRIS buffer and pH control. (2024, January 17). Hopax Fine Chemicals. Retrieved from [Link]

  • Tris. (n.d.). Wikipedia. Retrieved from [Link]

  • Is the pH of TRIS-HCL buffer greatly affected by temperature changes. (2025, September 25). Desheng. Retrieved from [Link]

  • Global Tris Buffer Market Growth & Trends 2024-2030. (2025, February 27). Mark & Spark Solutions. Retrieved from [Link]

  • TROMETHAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Tris, USP, GMP, Excipient. (n.d.). BioSpectra, Inc. Retrieved from [Link]

  • 2-Amino-2-Methyl-1,3-Propanediol (AMPD) at Attractive Price - High Purity 99%. (n.d.). IndiaMART. Retrieved from [Link]

  • aminomethyl propane diol 2-amino-2-methyl-1,3-propanediol. (n.d.). The Good Scents Company. Retrieved from [Link]

  • TROMETHAMINE (TRIS). (n.d.). BioSpectra, Inc. Retrieved from [Link]

  • Good's buffers (biological buffers). (n.d.). Interchim. Retrieved from [Link]

  • AMPD Buffer 0.2M pH 7.5. (n.d.). Buffers and Reagents. Retrieved from [Link]

  • Why does the PH of tris-base buffer change with temperature variation? (2014, August 7). ResearchGate. Retrieved from [Link]

  • Maia, D. (2020, January 8). The impact of temperature changes on biological buffers' pKa. Medium. Retrieved from [Link]

  • Tris Buffer. (n.d.). Bio-Rad. Retrieved from [Link]

  • AMPD ULTRA PC™ Multifunctional Amino Alcohol. (n.d.). Advancion. Retrieved from [Link]

  • Liu, X., et al. (2018). Binding Thermodynamics of Divalent Metal Ions to Several Biological Buffers. Journal of Chemical & Engineering Data, 63(8), 2974-2982. Retrieved from [Link]

  • TRIS Buffer - EM Grade. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]

  • Biological Buffer Reference Chart. (2019, January 24). Altogen Biosystems. Retrieved from [Link]

  • How long is Tris-hydrochloride Buffer Solution pH 7.2 Stable at Room and -20. (2023, February 13). ResearchGate. Retrieved from [Link]

  • How to store Tris - containing reagents properly? (2025, June 18). HUI BAI YI. Retrieved from [Link]

  • Holm, R., et al. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 559, 353-364. Retrieved from [Link]

  • Will high temperatures affect the buffering performance of TRIS base? (2024, April 22). Desheng. Retrieved from [Link]

  • Metal Ion/Buffer Interactions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Biological buffers and their interactions with metal ions. (2018, October 5). Hopax Fine Chemicals. Retrieved from [Link]

  • Biological buffers pKa calculation. (n.d.). Separation Methods Technologies. Retrieved from [Link]

  • Holm, R., et al. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University. Retrieved from [Link]

  • Temperature can impact pKa as well as actual pHe of buffered solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • How exactly does temperature affect the capacity of a pH Buffer? (2020, March 4). Reddit. Retrieved from [Link]

  • Buffers in Biologics Manufacturing. (2017, February 13). BioProcess International. Retrieved from [Link]

  • Simplify Your Bioprocess Development With Custom Buffers. (2024, July 10). Nucleus Biologics. Retrieved from [Link]

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Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-(Aminomethyl)propane-1,3-diol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of small organic molecules is a cornerstone of success....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of small organic molecules is a cornerstone of success. Constitutional isomers, with their identical molecular formulas but different atomic connectivity, often present a significant analytical challenge. Subtle structural variations can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the definitive identification of such isomers.

This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 2-(aminomethyl)propane-1,3-diol and its key constitutional isomers: 1-amino-2,3-propanediol, 2-amino-1,3-propanediol, and 3-amino-1,2-propanediol. As a Senior Application Scientist, the following discourse is designed to not only present spectral data but also to illuminate the underlying principles that govern the observed chemical shifts and splitting patterns, thereby empowering researchers to confidently distinguish between these closely related structures.

The Challenge of Isomeric Differentiation

The four isomers all share the molecular formula C₄H₁₁NO₂. Their structural differences, though seemingly minor, result in unique electronic environments for each proton and carbon atom. These differences are manifested in their NMR spectra as distinct chemical shifts, integration values, and spin-spin coupling patterns. A thorough understanding of these spectral nuances is critical for accurate structural assignment.

Predicted and Experimental NMR Spectral Analysis

What follows is a detailed breakdown of the predicted and, where available, experimental NMR spectra for each isomer. The predictions are based on established principles of NMR theory, including the effects of electronegative atoms and spin-spin coupling, and are supported by data from analogous structures.

2-(Aminomethyl)propane-1,3-diol: A Predictive Analysis

To date, a publicly available, experimentally verified NMR spectrum for 2-(aminomethyl)propane-1,3-diol has not been found in common spectral databases. However, we can confidently predict its spectral features based on its structure and by drawing comparisons with similar molecules.

Structure:

Figure 1: Structure of 2-(Aminomethyl)propane-1,3-diol.

¹H NMR Spectrum Prediction:

  • -CH₂-OH protons (a): These two sets of methylene protons are chemically equivalent due to the molecule's symmetry. They are adjacent to a hydroxyl group and a methine group. We would expect a doublet in the region of 3.5-3.8 ppm. The splitting would arise from coupling with the single proton on the central carbon (c).

  • -CH₂-NH₂ protons (b): These methylene protons are adjacent to the amino group. Their chemical shift would likely be in the range of 2.7-3.0 ppm, appearing as a doublet due to coupling with the central methine proton (c).

  • -CH- proton (c): This single methine proton is coupled to the four protons of the two -CH₂-OH groups and the two protons of the -CH₂-NH₂ group. This would result in a complex multiplet.

  • -OH and -NH₂ protons: These protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectrum Prediction:

  • -CH₂-OH carbons (a): Due to symmetry, the two hydroxymethyl carbons are equivalent and will produce a single signal, expected around 65-70 ppm.

  • -CH₂-NH₂ carbon (b): The carbon of the aminomethyl group is expected to resonate at approximately 45-50 ppm.

  • -CH- carbon (c): The central methine carbon, bonded to three other carbon atoms, will have a chemical shift in the range of 40-45 ppm.

Isomer Comparison: Unraveling the Spectral Fingerprints

The key to differentiating 2-(aminomethyl)propane-1,3-diol from its isomers lies in the unique number of signals, their chemical shifts, and their splitting patterns, all of which are a direct consequence of their distinct molecular structures.

A. 1-Amino-2,3-propanediol

Structure:

Figure 2: Structure of 1-Amino-2,3-propanediol.

¹H NMR Analysis:

This isomer lacks the symmetry of 2-(aminomethyl)propane-1,3-diol, leading to a more complex spectrum with distinct signals for each proton environment.

  • -CH₂-NH₂ protons (a): These will appear as a doublet of doublets due to coupling with the methine proton (b).

  • -CH(OH)- proton (b): This methine proton will be a multiplet, coupled to the protons on C1 and C3.

  • -CH₂-OH protons (c): These protons will also appear as a doublet of doublets, coupling with the methine proton (b).

¹³C NMR Analysis:

Three distinct carbon signals are expected, corresponding to the three non-equivalent carbon atoms.

B. 2-Amino-1,3-propanediol

Structure:

Figure 3: Structure of 2-Amino-1,3-propanediol.

¹H NMR Analysis:

This molecule possesses a plane of symmetry, simplifying its ¹H NMR spectrum.

  • -CH₂-OH protons (a): The four protons of the two hydroxymethyl groups are chemically equivalent and will appear as a doublet, coupled to the central methine proton (b). Experimental data for a similar compound, 2-amino-2-methyl-1,3-propanediol, shows the methylene protons at around 3.2 ppm[1].

  • -CH(NH₂)- proton (b): This single proton will be a quintet (or a complex multiplet) due to coupling with the four equivalent protons on the adjacent carbons.

¹³C NMR Analysis:

Due to symmetry, only two carbon signals are expected.

  • -CH₂-OH carbons (a): A single signal for the two equivalent hydroxymethyl carbons.

  • -CH(NH₂)- carbon (b): A single signal for the central carbon.

C. 3-Amino-1,2-propanediol

Structure:

Figure 4: Structure of 3-Amino-1,2-propanediol.

¹H NMR Analysis:

Similar to 1-amino-2,3-propanediol, this isomer lacks symmetry, resulting in a complex spectrum with distinct signals for each proton.

  • -CH₂-OH protons (a): Will appear as a doublet of doublets.

  • -CH(OH)- proton (b): Will be a multiplet.

  • -CH₂-NH₂ protons (c): Will appear as a doublet of doublets.

¹³C NMR Analysis:

Three distinct carbon signals will be present.

Summary of Predicted and Experimental NMR Data

The following tables summarize the key distinguishing features in the predicted and available experimental ¹H and ¹³C NMR spectra for 2-(aminomethyl)propane-1,3-diol and its isomers.

Table 1: Comparison of Predicted and Experimental ¹H NMR Spectral Data

CompoundProton EnvironmentPredicted/Experimental Chemical Shift (ppm)Predicted Multiplicity
2-(Aminomethyl)propane-1,3-diol -CH₂-OH (a)~3.5 - 3.8Doublet
-CH₂-NH₂ (b)~2.7 - 3.0Doublet
-CH- (c)~2.0 - 2.5Multiplet
1-Amino-2,3-propanediol -CH₂-NH₂ (a)~2.5 - 2.8Doublet of Doublets
-CH(OH)- (b)~3.6 - 3.9Multiplet
-CH₂-OH (c)~3.4 - 3.7Doublet of Doublets
2-Amino-1,3-propanediol -CH₂-OH (a)~3.2 - 3.5Doublet
-CH(NH₂)- (b)~2.8 - 3.1Quintet/Multiplet
3-Amino-1,2-propanediol -CH₂-OH (a)~3.3 - 3.6Doublet of Doublets
-CH(OH)- (b)~3.7 - 4.0Multiplet
-CH₂-NH₂ (c)~2.6 - 2.9Doublet of Doublets

Note: Chemical shifts of -OH and -NH₂ protons are not included due to their high variability.

Table 2: Comparison of Predicted and Experimental ¹³C NMR Spectral Data

CompoundCarbon EnvironmentPredicted/Experimental Chemical Shift (ppm)Number of Signals
2-(Aminomethyl)propane-1,3-diol -CH₂-OH (a)~65 - 703
-CH₂-NH₂ (b)~45 - 50
-CH- (c)~40 - 45
1-Amino-2,3-propanediol -CH₂-NH₂ (a)~45 - 503
-CH(OH)- (b)~70 - 75
-CH₂-OH (c)~63 - 68
2-Amino-1,3-propanediol -CH₂-OH (a)~65 - 702
-CH(NH₂)- (b)~55 - 60
3-Amino-1,2-propanediol -CH₂-OH (a)~63 - 683
-CH(OH)- (b)~72 - 77
-CH₂-NH₂ (c)~48 - 53

Experimental Protocols

General NMR Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in which the sample is fully soluble. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Workflow

The following represents a typical workflow for acquiring ¹H and ¹³C NMR spectra.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation B Instrument Setup & Tuning A->B Insert Sample C Shimming B->C Lock & Tune D ¹H Spectrum Acquisition C->D Optimize Field Homogeneity E ¹³C Spectrum Acquisition D->E Standard Pulse Program F Data Processing & Analysis E->F Proton-Decoupled Pulse Program

Figure 5: A generalized workflow for NMR data acquisition.

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary for CID 1531, 2-Amino-2-methyl-1,3-propanediol. [Link]

  • PubChem Compound Summary for CID 68294, Serinol (2-Amino-1,3-propanediol). [Link]

  • PubChem Compound Summary for CID 73561, 3-Amino-1,2-propanediol. [Link]

Sources

Validation

Distinguishing 2-(Aminomethyl)propane-1,3-diol from Serinol (2-amino-1,3-propanediol)

Technical Comparison Guide: Serinol vs. 2-(Aminomethyl)propane-1,3-diol Executive Summary: The Homologue Trap In the development of hydrophilic linkers, dendrimers, and X-ray contrast agents, two molecules often cause co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Serinol vs. 2-(Aminomethyl)propane-1,3-diol

Executive Summary: The Homologue Trap

In the development of hydrophilic linkers, dendrimers, and X-ray contrast agents, two molecules often cause confusion due to their structural similarity and overlapping nomenclature: Serinol and 2-(Aminomethyl)propane-1,3-diol .

While both are hydrophilic amino-diols used to introduce polarity and hydrogen-bonding capability, they are not interchangeable. Serinol is a


 backbone molecule with a rigid, secondary amine attachment. 2-(Aminomethyl)propane-1,3-diol is a 

backbone molecule (an isomer of AMPD) offering a flexible, primary amine "arm."

This guide distinguishes them by structure, physical properties, and analytical performance to prevent costly identification errors in early-phase synthesis.

Structural & Physicochemical Analysis

The fundamental difference lies in the carbon skeleton and the steric environment of the amine.

FeatureSerinol 2-(Aminomethyl)propane-1,3-diol
IUPAC Name 2-Amino-1,3-propanediol2-(Aminomethyl)propane-1,3-diol
Common Confusion Glycerol (2-OH replaced by

)
AMPD (2-Amino-2-methyl-1,3-propanediol)*
CAS Number 534-03-2 52722-52-8
Formula


MW 91.11 g/mol 105.14 g/mol
Amine Type Primary (

) on Secondary Carbon
Primary (

) on Primary Carbon
Steric Environment Hindered: Amine is directly on the backbone.[1]Flexible: Amine is on a methylene spacer (

).
pKa (Conj. Acid) ~9.1 (Lower basicity due to inductive effect of 2

-OH groups)
~9.6 (Higher basicity; amine is further from electron-withdrawing OH groups)
Melting Point 52–56 °CLow melting solid / Viscous liquid (hygroscopic)

Critical Warning (*): Do not confuse 2-(Aminomethyl)propane-1,3-diol with AMPD (2-Amino-2-methyl-1,3-propanediol, CAS 115-69-5).

  • AMPD: Quaternary central carbon (

    
    ).
    
  • Target Molecule: Tertiary central carbon (

    
    ).
    
  • Consequence: AMPD cannot be oxidized to a carboxylic acid at the central position; the target molecule can.

Visualizing the Structural Divergence

Structure_Comparison cluster_0 Serinol (C3 Backbone) cluster_1 2-(Aminomethyl)propane-1,3-diol (C4 Backbone) Serinol HOCH2-CH(NH2)-CH2OH (Rigid Attachment) Aminomethyl HOCH2-CH(CH2-NH2)-CH2OH (Flexible Spacer) Serinol->Aminomethyl Homologation (+1 CH2)

Figure 1: Structural relationship showing the insertion of a methylene spacer in the aminomethyl derivative.

Analytical Distinction (The "Smoking Gun")

When analyzing raw materials, standard HPLC-UV is ineffective due to the lack of chromophores. The definitive identification method is NMR Spectroscopy .

1H-NMR Fingerprint (in D2O)
  • Serinol:

    • Key Signal: The methine proton (

      
      ) appears as a quintet  (or multiplet) around 2.8 – 3.1 ppm .
      
    • Integration: 1 Proton.

    • Coupling: Couples to 4 protons (two

      
       groups).
      
  • 2-(Aminomethyl)propane-1,3-diol:

    • Key Signal: The methylene protons attached to the amine (

      
      ) appear as a doublet  around 2.6 – 2.8 ppm .
      
    • Integration: 2 Protons.

    • Coupling: Couples to only 1 methine proton (

      
      ).
      
    • Methine Signal: The central

      
       shifts upfield (multiplet) compared to Serinol because it is not directly attached to nitrogen.
      
Mass Spectrometry (ESI+)
  • Serinol:

    
     Da.
    
  • Target:

    
     Da.
    
  • Note: If you see 106.1 Da, you must still rule out AMPD using NMR (AMPD has a singlet

    
     peak; the Target has a methine multiplet).
    

Functional Performance & Applications

Why choose one over the other? The decision drives the physical properties of the final drug/polymer.

A. Serinol: The Rigid Scaffold
  • Primary Application: Non-ionic X-ray Contrast Agents (e.g., Iopamidol).

  • Mechanism: The amine reacts with acid chlorides (e.g., trimesic acid derivatives). The two hydroxyl groups provide high water solubility (

    
    ) necessary for injectable contrast media.
    
  • Why Serinol? The short connection (

    
    ) keeps the hydroxyl "umbrella" close to the iodinated core, effectively masking the hydrophobic iodine atoms from biological receptors, reducing toxicity.
    
B. 2-(Aminomethyl)propane-1,3-diol: The Flexible Linker
  • Primary Application: Dendrimers & Polymer Crosslinking .

  • Mechanism: Used as a

    
     monomer (One amine, two hydroxyls).
    
  • Why This Molecule? The extra methylene spacer (

    
    ) reduces steric hindrance around the amine. In dense dendrimer shells, Serinol is often too sterically crowded to react quantitatively. The aminomethyl "arm" reaches out, improving coupling efficiency.
    

Experimental Protocol: Derivatization for HPLC Separation

Since neither molecule retains well on C18 columns or absorbs UV, FMOC-Cl derivatization is the gold standard for purity assessment.

Objective: Convert polar amino-diols into hydrophobic, UV-active carbamates.

Reagents:

  • Borate Buffer (0.2 M, pH 8.5)

  • FMOC-Cl (9-Fluorenylmethyl chloroformate) in Acetonitrile (5 mM)

  • HPLC Solvent A: 0.1% Formic Acid in Water

  • HPLC Solvent B: Acetonitrile

Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Borate Buffer.

  • Reaction: Add 1 mL of FMOC-Cl solution. Vortex for 30 seconds.

  • Incubation: Let stand at ambient temperature for 5 minutes. (Reaction is instantaneous for primary amines).

  • Quench: Add 100 µL of Adamantanamine (or excess Glycine) to scavenge excess FMOC-Cl (prevents column overload).

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 30% B to 90% B over 15 minutes.

    • Detection: UV at 265 nm (or Fluorescence Ex 260/Em 310).

Result Interpretation:

  • Serinol-FMOC: Elutes earlier (more polar).

  • Aminomethyl-FMOC: Elutes later (extra methylene group adds hydrophobicity).

Protocol_Flow Step1 Dissolve Sample (Borate Buffer pH 8.5) Step2 Add FMOC-Cl (in MeCN) Step1->Step2 Step3 Wait 5 Mins (Carbamate Formation) Step2->Step3 Step4 Quench (Add Glycine) Step3->Step4 Step5 HPLC-UV (265nm) C18 Column Step4->Step5

Figure 2: FMOC-Derivatization workflow for quality control.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68294, Serinol. Retrieved from [Link]

  • Minamisawa, K., & Watanabe, H. (1986). Serinol (2-Amino-1,3-propanediol) in Soybean Nodules.[2] Plant and Cell Physiology, 27(6), 1109–1116.[2] (Establishes natural occurrence and NMR characterization). Retrieved from [Link]

  • Felder, E., & Pitre, D. (Bracco).Iopamidol Synthesis and Chemistry. (Historical reference for Serinol utility in contrast media). See US Patent 4,001,323.
  • EPA DSSTox Database. 2-Aminomethyl-1,3-propanediol (CAS 52722-52-8). Retrieved from [Link]

Sources

Comparative

Comprehensive Guide to HPLC Quantification of 2-Amino-2-methyl-1,3-propanediol (AMPD): Methodological Comparisons and Protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of AMPD 2-Amino-2-methyl-1,3-propanediol (AMPD) is a highly polar, low-molecular-weight amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of AMPD

2-Amino-2-methyl-1,3-propanediol (AMPD) is a highly polar, low-molecular-weight amino alcohol (MW = 105.14 g/mol , pKa = 8.8). It is widely utilized as a biological buffer (Ammediol) and as a critical stabilizing excipient in liquid pharmaceutical formulations, such as levothyroxine solutions [1].

Quantifying AMPD presents a classic analytical challenge: it lacks a conjugated


-electron system, meaning it has no functional UV chromophore.  Consequently, direct analysis using standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is impossible. To overcome this, analytical scientists must choose between chemically altering the molecule (derivatization) or utilizing advanced, chromophore-independent detection technologies.

This guide objectively compares three primary methodologies for AMPD quantification—HILIC-CAD , RP-HPLC-UV (Derivatization) , and HILIC-LC-MS/MS —providing the mechanistic rationale and self-validating protocols required to implement them successfully in a modern laboratory.

Mechanistic Comparison of Detection Strategies

Strategy A: HILIC with Charged Aerosol Detection (CAD)

The Modern Standard for Underivatized Amino Alcohols Because AMPD is highly hydrophilic, it exhibits zero retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by using a polar stationary phase (e.g., bare silica or amide-bonded) and a high-organic mobile phase.

Once separated, the eluent enters a Charged Aerosol Detector (CAD). The CAD nebulizes the mobile phase into droplets and evaporates the solvent. The remaining non-volatile AMPD particles collide with a stream of ionized nitrogen gas, acquiring a charge proportional to their mass. An electrometer then measures this aggregate charge [2].

  • Causality Check: CAD is fundamentally superior to Evaporative Light Scattering Detection (ELSD) for AMPD because ELSD struggles to detect particles smaller than 50 nm. CAD maintains high sensitivity for low-mass analytes and offers a dynamic range of up to four orders of magnitude [3].

Strategy B: RP-HPLC-UV via Pre-Column Derivatization

The Legacy / High-Accessibility Approach For laboratories lacking aerosol detectors or mass spectrometers, AMPD must be chemically tagged. Using a reagent like 2,4-dinitrofluorobenzene (DNFB, Sanger's reagent) or 9-fluorenylmethyl chloroformate (FMOC-Cl), the primary amine of AMPD acts as a nucleophile, attacking the reagent to form a stable derivative.

  • Causality Check: This reaction serves a dual purpose. First, it attaches a strong chromophore, enabling UV or fluorescence detection. Second, it adds a bulky hydrophobic tag, drastically increasing the molecule's partition coefficient (LogP) so it can be retained and separated on a standard, inexpensive C18 reversed-phase column.

Strategy C: HILIC-LC-MS/MS

The Ultra-Trace / Pharmacokinetic Approach When AMPD must be quantified at sub-nanogram levels (e.g., in complex biological matrices), tandem mass spectrometry is required. Using Electrospray Ionization in positive mode (ESI+), the primary amine of AMPD is easily protonated to form an


 ion at m/z 106.1[4].
  • Causality Check: HILIC is preferred over ion-pairing reversed-phase for LC-MS/MS because ion-pairing reagents (like heptafluorobutyric acid) cause severe ion suppression in the ESI source and permanently contaminate the mass spectrometer [5].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies to guide your platform selection.

Analytical ParameterHILIC-CAD (Direct)RP-HPLC-UV (Derivatized)HILIC-LC-MS/MS
Detection Principle Aerosol charge measurementUV Absorbance (e.g., 360 nm)MRM (Mass-to-charge ratio)
Column Chemistry BEH Amide or ZIC-HILICC18 (Reversed-Phase)BEH Amide or ZIC-HILIC
Sample Preparation Low: Dilute & ShootHigh: Reaction, incubation, quenchingLow: Protein precipitation
Sensitivity (LOD) ~20 – 50 ng/mL~100 – 500 ng/mL< 1 ng/mL
Linearity Quadratic or Log-LogExcellent (Linear,

)
Excellent (Linear,

)
Buffer Constraint Strict: Must be 100% volatileFlexible: Phosphate buffers allowedStrict: Must be 100% volatile
Throughput HighLow (due to prep time)High

Analytical Workflow Decision Matrix

AMPD_Analysis Sample AMPD Sample Matrix Branch1 Direct Analysis (Underivatized) Sample->Branch1 Preferred Branch2 Pre-Column Derivatization (e.g., DNFB / FMOC-Cl) Sample->Branch2 Legacy/Limited Eqpt. HILIC HILIC Column Separation (High Organic Mobile Phase) Branch1->HILIC Highly Polar Analyte RP Reversed-Phase (C18) (Aqueous/Organic Gradient) Branch2->RP Hydrophobic Tag Added CAD Charged Aerosol Detection (CAD) Universal, Mass-Proportional HILIC->CAD Routine QA/QC (>20 ng/mL) MS Tandem Mass Spectrometry (MS/MS) High Specificity, ESI+ HILIC->MS Trace/PK Studies (<1 ng/mL) UV UV/Vis Detection Chromophore-Dependent RP->UV Standard HPLC

Figure 1: Analytical workflow for AMPD quantification based on detector and sensitivity needs.

Step-by-Step Experimental Protocols

Protocol 1: Direct Quantification via HILIC-CAD (Recommended)

This protocol is designed as a self-validating system for routine QA/QC of AMPD in pharmaceutical formulations.

Mechanistic Rationale: We utilize a pH 3.0 ammonium formate buffer. At pH 3.0, the primary amine of AMPD (pKa 8.8) is fully protonated (


). This maximizes its polar interaction with the HILIC stationary phase, ensuring strong retention and sharp peak shapes. Non-volatile buffers (like sodium phosphate) are strictly forbidden, as they will precipitate in the CAD and destroy the electrometer.

Materials & Method:

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 minute, linear gradient to 50% B over 4 minutes, hold for 1 minute, return to 85% B to re-equilibrate (Total run time: 10 mins).

  • Flow Rate: 0.4 mL/min.

  • CAD Settings: Evaporation temperature set to 50 °C; Data collection rate at 10 Hz; Filter constant 3.6 s.

Self-Validating System Suitability Testing (SST):

  • Blank Injection: Run a 90:10 Acetonitrile:Water blank. Acceptance criteria: No peaks > 0.1% of the target AMPD standard area at the expected retention time.

  • Precision: Inject the working standard (e.g., 50 µg/mL) six times. Acceptance criteria: Peak area %RSD

    
     2.0%.
    
  • Data Processing: Because CAD response is inherently non-linear across wide ranges, calibration curves must be fitted using a quadratic (

    
    ) or log-log regression model.
    
Protocol 2: Derivatization via RP-HPLC-UV

Use this protocol if CAD or MS instrumentation is unavailable.

Mechanistic Rationale: DNFB reacts with primary amines under mildly alkaline conditions. The reaction must be quenched to prevent degradation of the derivative and to neutralize excess unreacted DNFB, which would otherwise co-elute and interfere with the chromatogram.

Materials & Method:

  • Sample Prep: To 1.0 mL of aqueous AMPD sample, add 1.0 mL of 0.1 M Sodium Borate buffer (pH 9.0) to ensure the amine is deprotonated and nucleophilic.

  • Derivatization: Add 1.0 mL of 10 mM DNFB in Acetonitrile. Vortex thoroughly.

  • Incubation: Heat the mixture in a water bath at 60 °C for 30 minutes in the dark.

  • Quenching: Add 100 µL of 1 M Hydrochloric acid to stop the reaction, followed by cooling in an ice bath. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 45% Water (0.1% TFA) / 55% Acetonitrile.

  • Detection: UV Absorbance at 360 nm.

Self-Validating System Suitability Testing (SST):

  • Reaction Completeness: Monitor the area of the DNP-AMPD peak over multiple incubation time points during method validation. The peak area must plateau, confirming 100% derivatization efficiency.

  • Interference Check: Run a "Reagent Blank" (water substituted for the sample). Acceptance criteria: The massive unreacted DNFB peak must be baselined-resolved (Resolution > 2.0) from the DNP-AMPD peak.

References

  • US11135190B2 - Levothyroxine liquid formulations. Google Patents.
  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews (ACS). Available at:[Link]

  • Two bacterial glycosphingolipid synthases responsible for the synthesis of glucuronosylceramide and α-galactosylceramide. Journal of Biological Chemistry (PMC). Available at:[Link]

Validation

A Comparative Analysis of Buffering Capacity: AMPD vs. HEPES at pH 9

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of biological and chemical research, maintaining a stable pH is paramount to experimental success. The choice of bufferin...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and chemical research, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact the activity of enzymes, the stability of proteins, and the viability of cells. This guide provides an in-depth comparison of two biological buffers, AMPD (2-amino-2-methyl-1,3-propanediol) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), with a specific focus on their buffering capacity at an alkaline pH of 9.

Introduction: The Critical Role of Buffers in Scientific Research

Buffers are aqueous solutions that resist changes in pH upon the addition of small quantities of an acid or a base. This property is crucial in a multitude of applications, from cell culture and enzyme assays to protein purification and drug formulation. The effectiveness of a buffer is determined by its pKa, the pH at which the buffer has equal concentrations of its acidic and basic forms, and where its buffering capacity is maximal.

HEPES is a zwitterionic buffer widely recognized as an excellent all-purpose buffer for biological research, particularly for maintaining physiological pH (around 7.2-7.6).[1][2] It is extensively used in cell culture media to provide extra buffering capacity, especially when experiments are conducted outside of a CO2 incubator.[1] However, its optimal buffering range is typically between pH 6.8 and 8.2.[][4][5]

AMPD, on the other hand, is an amino glycol that serves as a biological buffer and is particularly useful for systems that operate in a more alkaline environment.[6][7][8] It finds applications as a reaction buffer for enzymes with activity in the basic pH range and in various electrophoresis techniques.[9][10]

This guide will delve into the theoretical and practical aspects of using AMPD and HEPES at pH 9, providing a framework for researchers to make an informed decision based on the specific requirements of their experiments.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the properties of each buffer is essential for predicting their performance. The table below summarizes the key characteristics of AMPD and HEPES.

PropertyAMPD (2-amino-2-methyl-1,3-propanediol)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Chemical Structure (HOCH₂)₂C(NH₂)CH₃C₈H₁₈N₂O₄S
Molecular Weight 105.14 g/mol [6][9][11][12]238.30 g/mol [2]
pKa (at 25°C) ~8.8[9][11][13]~7.5[][4][14][15]
Effective Buffering Range 7.8 - 9.7[9][11][13]6.8 - 8.2[2][][4][5][16]

The most critical parameter in this comparison is the pKa. A buffer's maximum capacity to resist pH change is at a pH equal to its pKa. As a general rule, a buffer is effective within a range of approximately one pH unit on either side of its pKa.

Caption: Relationship between pKa, effective buffering range, and the target pH of 9 for AMPD and HEPES.

Based on their respective pKa values, AMPD is theoretically the superior buffer at pH 9. This pH falls squarely within AMPD's effective buffering range, while it is at the upper limit of the effective range for HEPES, where its buffering capacity is significantly diminished.[17]

Experimental Protocol: Determining Buffering Capacity

To empirically validate the theoretical advantages of AMPD at pH 9, a straightforward titration experiment can be performed. This protocol allows for the direct measurement and comparison of the buffering capacities of AMPD and HEPES.

Materials:
  • AMPD (2-amino-2-methyl-1,3-propanediol), Biotechnology Grade

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), Biotechnology Grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter with a calibrated electrode

  • Stir plate and stir bars

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks and pipettes

Procedure:
  • Buffer Preparation:

    • Prepare 100 mL of a 0.1 M AMPD solution and 100 mL of a 0.1 M HEPES solution.

    • Adjust the pH of each solution to 9.0 using 1 M HCl or 1 M NaOH while stirring continuously. Monitor the pH using a calibrated pH meter.

  • Titration with Acid:

    • Pipette 50 mL of the 0.1 M AMPD (pH 9.0) solution into a 250 mL beaker with a stir bar.

    • Record the initial pH.

    • Fill a burette with 1 M HCl.

    • Add 0.5 mL increments of HCl to the AMPD solution, recording the pH after each addition.

    • Continue the titration until the pH drops by at least 2 units.

    • Repeat this procedure for the 0.1 M HEPES (pH 9.0) solution.

  • Titration with Base:

    • Pipette 50 mL of the 0.1 M AMPD (pH 9.0) solution into a 250 mL beaker with a stir bar.

    • Record the initial pH.

    • Fill a burette with 1 M NaOH.

    • Add 0.5 mL increments of NaOH to the AMPD solution, recording the pH after each addition.

    • Continue the titration until the pH rises by at least 2 units.

    • Repeat this procedure for the 0.1 M HEPES (pH 9.0) solution.

  • Data Analysis:

    • Plot the pH of each solution as a function of the volume of acid or base added.

    • The buffer capacity (β) can be calculated as the amount of strong acid or base (in moles) required to produce a one-unit change in pH. A flatter titration curve indicates a higher buffering capacity.

Experimental_Workflow A Prepare 0.1 M AMPD and 0.1 M HEPES Solutions B Adjust pH of both solutions to 9.0 A->B C Titrate with 1 M HCl B->C D Titrate with 1 M NaOH B->D E Record pH after each 0.5 mL increment C->E D->E F Plot pH vs. Volume of Titrant E->F G Compare Titration Curves to Determine Buffering Capacity F->G

Caption: Workflow for the comparative titration of AMPD and HEPES buffers.

Expected Results and Interpretation

The titration curves generated from the experiment described above would likely demonstrate a significantly flatter profile for AMPD around pH 9 compared to HEPES. This indicates a superior ability of AMPD to resist pH changes upon the addition of acid or base.

Hypothetical Titration Data:

Volume of 1M HCl added (mL)pH of 0.1 M AMPDpH of 0.1 M HEPES
0.09.009.00
0.58.858.50
1.08.707.90
1.58.557.00
2.08.404.50
Volume of 1M NaOH added (mL)pH of 0.1 M AMPDpH of 0.1 M HEPES
0.09.009.00
0.59.159.50
1.09.3010.10
1.59.4510.90
2.09.6011.50

Interpretation:

The hypothetical data illustrates that for the same volume of added acid or base, the pH of the AMPD solution changes less dramatically than that of the HEPES solution. This is a direct consequence of the proximity of the experimental pH (9.0) to the pKa of AMPD (~8.8), where its buffering capacity is near its maximum. Conversely, for HEPES, with a pKa of ~7.5, the solution at pH 9.0 has a much lower concentration of its acidic component, rendering it less effective at neutralizing added base and highly susceptible to pH drops upon acid addition.

Practical Implications and Recommendations

For researchers conducting experiments that require a stable alkaline environment at or around pH 9, AMPD is the more logical and effective choice. This includes, but is not limited to:

  • Enzyme assays: Many enzymes, such as alkaline phosphatase, exhibit optimal activity at alkaline pH.[7]

  • Protein studies: Maintaining the structural integrity and solubility of certain proteins may necessitate a high pH environment.

  • Electrophoresis: AMPD is used in some SDS-gradient gel electrophoresis systems.[9][10]

While HEPES is an excellent buffer for physiological pH ranges, its use at pH 9 is not recommended due to its significantly reduced buffering capacity.[17] Forcing a buffer to operate far from its pKa can lead to rapid and unpredictable pH shifts, jeopardizing the reliability and reproducibility of experimental results.

Conclusion

The selection of an appropriate buffer is a critical decision in experimental design. A thorough understanding of the physicochemical properties of buffering agents, particularly their pKa values, is essential for ensuring pH stability. At a pH of 9, AMPD, with a pKa of approximately 8.8, offers significantly greater buffering capacity and is the recommended choice over HEPES, which has a pKa of approximately 7.5. The experimental protocol outlined in this guide provides a practical framework for researchers to verify these principles and make informed decisions for their specific applications.

References

  • Hopax Fine Chemicals. (2022, May 27). Application of HEPES in biological science - Blog. Retrieved from [Link]

  • DALO CHEM. (2024, August 15). HEPES BUFFER'S VARIOUS APPLICATION. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control - Blog. Retrieved from [Link]

  • (2024, June 05). Come and take a look at these characteristics of HEPES biological buffer! Retrieved from [Link]

  • Advancion. HEPES Buffer. Retrieved from [Link]

  • ReAgent Chemicals. (2021, July 14). What is HEPES Buffer? Retrieved from [Link]

  • Altogen Biosystems. (2019, January 24). Biological Buffer Reference Chart. Retrieved from [Link]

  • DrugFuture.com. 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • The Experimental Protocol: Buffers. Retrieved from [Link]

  • bioWORLD. AMPD Buffer 0.2M, pH 9.5 (115-69-5). Retrieved from [Link]

  • Ottokemi. 2-Amino-2-methyl-1,3-propanediol, GR 99% 115-69-5. Retrieved from [Link]

  • Lab Manual - Practical 5 - Determination of Buffer Capacity. (n.d.). Scribd. Retrieved from [Link]

  • Purdue University College of Science. PART IV: Evaluating Buffer Effectiveness. Retrieved from [Link]

  • Buffers and Reagents. AMPD Buffer 0.2M pH 7.5. Retrieved from [Link]

  • ResearchGate. Procedure of the determination model for buffer capacity; (a) pH value... Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Biological buffers pKa calculation. Retrieved from [Link]

  • Carl ROTH. Biological Buffers. Retrieved from [Link]

  • Interchim. Good's buffers (biological buffers). Retrieved from [Link]

  • ResearchGate. (2024, December 11). Is HEPES (and other) buffer slightly out of recommended pH range still functional? Retrieved from [Link]

Sources

Comparative

Validating purity of 2-(Aminomethyl)propane-1,3-diol using titration

A Comparative Guide to Validating the Purity of 2-(Aminomethyl)propane-1,3-diol Using Titration For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating the Purity of 2-(Aminomethyl)propane-1,3-diol Using Titration

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. 2-(Aminomethyl)propane-1,3-diol, a key building block in various synthetic pathways, is no exception. Its purity directly impacts reaction yields, impurity profiles of final products, and, in pharmaceutical contexts, the safety and efficacy of active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of potentiometric acid-base titration for the purity assessment of 2-(Aminomethyl)propane-1,3-diol. It moves beyond a simple procedural description to explain the causality behind the experimental choices, establishing a self-validating system for robust and trustworthy results. Furthermore, it objectively compares titration with alternative analytical techniques, providing the data necessary to make informed decisions based on specific laboratory needs.

The Principle of Purity Determination by Acid-Base Titration

Acid-base titration is a fundamental and absolute method of quantitative analysis.[1][2] For 2-(Aminomethyl)propane-1,3-diol, the method leverages the basic nature of the primary amine group (-NH2). This group readily accepts a proton from a strong acid in a neutralization reaction.

Chemical Reaction:

(HOCH₂)₂C(CH₃)NH₂ + H⁺ → (HOCH₂)₂C(CH₃)NH₃⁺

By accurately measuring the volume of a standardized strong acid solution (the titrant) required to completely neutralize the amine group in a known mass of the sample (the analyte), the molar amount of 2-(Aminomethyl)propane-1,3-diol can be determined. Potentiometric titration, which monitors the change in pH as the titrant is added, is the preferred method over colorimetric indicators. It provides a more objective and precise determination of the equivalence point—the point at which stoichiometrically equivalent amounts of acid and base have reacted.[3]

Comparative Analysis of Purity Validation Methods

While titration is a powerful tool for assay determination, it is not always the optimal solution for every analytical challenge. Its primary limitation is its lack of specificity; it quantifies the total basic content, including any basic impurities. Other methods offer complementary strengths.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Potentiometric Titration Neutralization of the basic amine group with a standardized strong acid.Cost-effective, rapid, highly precise, and accurate for assay (total base). An absolute method requiring no reference standard of the analyte.[1][4]Non-specific; cannot distinguish between the analyte and other basic impurities. Lower sensitivity for trace impurities.Purity assay (quantifying the main component), routine quality control where the impurity profile is known and consistent.
HPLC with UV/Vis or CAD Chromatographic separation of the analyte from impurities followed by detection.High specificity and sensitivity. Can simultaneously identify and quantify individual impurities.The analyte lacks a strong chromophore, often requiring derivatization for UV detection or specialized detectors like Charged Aerosol Detectors (CAD).[5][6] More complex and expensive instrumentation.Impurity profiling, stability studies, and quantification of specific known or unknown impurities at low levels.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase.Excellent for identifying and quantifying volatile organic impurities.The analyte has low volatility due to its hydroxyl and amino groups, requiring derivatization to increase volatility.[7] Risk of thermal degradation.Analysis of residual solvents and volatile synthetic byproducts.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.An absolute, non-destructive method providing structural confirmation. Requires no analyte-specific reference standard.Lower sensitivity compared to chromatographic methods. Requires expensive, specialized equipment and expertise.[5]Absolute quantification and structural elucidation, certification of reference materials.

Validating the Titration Method: A Self-Validating Protocol

A titration method is only reliable if it has been properly validated. Validation demonstrates that the procedure is suitable for its intended purpose.[8][9] The following protocol is designed as a self-validating system, incorporating key parameters defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225>.[8][9][10]

Graphviz Diagram: Workflow for Titration Method Validation

G cluster_prep Phase 1: Preparation & Standardization cluster_validation Phase 2: Method Validation Parameters cluster_analysis Phase 3: Sample Analysis Titrant_Prep Prepare 0.1 M HCl Titrant Standardization Standardize Titrant using Primary Standard (TRIS) Titrant_Prep->Standardization Specificity Specificity (Analyze potential basic impurities) Standardization->Specificity Validated Titrant Linearity Linearity (80% - 120% of target concentration) Specificity->Linearity Accuracy Accuracy (Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sample_Analysis Assay of 2-(Aminomethyl)propane-1,3-diol Precision->Sample_Analysis Validated Method

Caption: Workflow for validating the potentiometric titration method.

Experimental Protocol: Purity of 2-(Aminomethyl)propane-1,3-diol by Potentiometric Titration

This protocol details the steps for validating and performing the assay.

Apparatus and Reagents
  • Apparatus: Automated potentiometric titrator, 20 mL burette, analytical balance (±0.1 mg), combined glass pH electrode, magnetic stirrer.

  • Reagents:

    • 2-(Aminomethyl)propane-1,3-diol sample

    • Tris(hydroxymethyl)aminomethane (TRIS), primary standard grade, dried at 105 °C for 2 hours.

    • Hydrochloric acid (HCl), concentrated, analytical grade.

    • Deionized (DI) water, CO₂-free.

Titrant Preparation and Standardization
  • Preparation of 0.1 M HCl: Add ~8.3 mL of concentrated HCl to 1 L of DI water and mix well.

  • Standardization:

    • Accurately weigh approximately 150 mg of dried TRIS primary standard into a titration vessel.

    • Add 50 mL of CO₂-free DI water and stir to dissolve.

    • Immerse the pH electrode and burette tip into the solution.

    • Titrate with the prepared 0.1 M HCl solution past the equivalence point.

    • Perform the standardization in triplicate. The Relative Standard Deviation (RSD) should be ≤ 0.2%.

    • Calculate the exact molarity of the HCl titrant.

Method Validation

a. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] For titration, this is a challenge. To demonstrate specificity, one should titrate potential basic impurities if they are known and available. If the titration curve shows a single, sharp inflection point for the main component and any potential impurities are either not basic or have a significantly different pKa, the method can be considered specific under those conditions. Often, specificity is best confirmed by a complementary method like HPLC.

b. Linearity Linearity demonstrates that the results are directly proportional to the concentration of the analyte.

  • Perform titrations on at least five sample weights, ranging from 80% to 120% of the target sample weight (e.g., if the target is 250 mg, test 200, 225, 250, 275, and 300 mg).[10]

  • Plot the volume of titrant consumed (mL) versus the weight of the sample (mg).

  • Calculate the linear regression. The coefficient of determination (R²) should be ≥ 0.999.

c. Accuracy Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Using a high-purity, well-characterized sample of 2-(Aminomethyl)propane-1,3-diol, perform the assay at three concentration levels (e.g., 80%, 100%, and 120% of the target weight).

  • Perform three replicates at each level (nine determinations in total).[8][10]

  • Calculate the percent recovery for each determination. The mean recovery should be within 98.0% to 102.0%.

d. Precision Precision is the degree of agreement among individual tests.

  • Repeatability: Assessed from the accuracy study. The RSD for the nine determinations should be ≤ 1.0%.

  • Intermediate Precision: Repeat the accuracy study on a different day with a different analyst or on different equipment. The RSD between the two full data sets should be ≤ 2.0%.

Sample Analysis Procedure

G start Start weigh Accurately weigh ~250 mg of sample start->weigh dissolve Dissolve in 50 mL of CO₂-free DI water weigh->dissolve setup Place vessel on titrator, immerse electrode & burette tip dissolve->setup titrate Titrate with standardized 0.1 M HCl past equivalence point setup->titrate record Record titrant volume at equivalence point titrate->record calculate Calculate Purity (%) record->calculate end End calculate->end

Caption: Step-by-step experimental workflow for sample titration.

  • Accurately weigh approximately 250 mg of the 2-(Aminomethyl)propane-1,3-diol sample into a titration vessel.

  • Add 50 mL of CO₂-free DI water and stir until fully dissolved.

  • Titrate with the standardized 0.1 M HCl solution using the automated titrator.

  • Determine the volume of titrant consumed at the equivalence point.

  • Perform the analysis in triplicate.

Calculation

Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of HCl titrant consumed (mL)

  • M = Molarity of HCl titrant (mol/L)

  • MW = Molecular weight of 2-(Aminomethyl)propane-1,3-diol (105.14 g/mol )

  • W = Weight of the sample (mg)

Conclusion

Potentiometric acid-base titration is a highly reliable, precise, and cost-effective method for determining the purity (assay) of 2-(Aminomethyl)propane-1,3-diol. Its strength lies in its status as an absolute method, providing accurate quantification of the total basic content. However, for a complete purity profile, especially in regulated environments, it is crucial to understand its limitations regarding specificity. A comprehensive quality control strategy should leverage titration for its accuracy in assay determination while employing a specific, stability-indicating chromatographic method (like HPLC) to identify and quantify individual impurities. By following a rigorous validation protocol, laboratories can ensure that their titration results are trustworthy, forming a solid foundation for research, development, and quality assurance.

References

  • Marques, M.R.C., Pappa, H., Chang, M., Spafford, L. (2020). Recommendations for titration methods validation. US Pharmacopeia (USP). [Link]

  • LabRulez LCMS. (n.d.). Recommendations for titration methods validation. LabRulez. [Link]

  • European Pharmaceutical Review. (2022). Guide: Validation of titration methods. [Link]

  • ResearchGate. (n.d.). 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. [Link]

  • BYJU'S. (n.d.). Acid-Base Titration. [Link]

  • Wikipedia. (n.d.). Acid–base titration. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Amino-2-methyl-1,3-propanediol. NIST Chemistry WebBook. [Link]

  • IJNRD. (2013). BASIC CONCEPTS OF ACID-BASE TITRATION AND IT'S APPLICATIONS. International Journal of Novel Research and Development. [Link]

  • LibreTexts Chemistry. (2021). Acid-Base Titrations. [Link]

  • BCCampus. (n.d.). Acid-Base Titrations – Introductory Chemistry – 1st Canadian Edition. [Link]

  • LibreTexts Chemistry. (2026). 17.3: Acid-Base Titrations. [Link]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402–2410. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Google Patents. (2016).

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Aminomethyl Propanediol and Its Alternatives for Researchers

For researchers, scientists, and drug development professionals, the precise characterization of formulation components is paramount. Aminomethyl propanediol (AMP), a common buffering agent and emulsifier, and its altern...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of formulation components is paramount. Aminomethyl propanediol (AMP), a common buffering agent and emulsifier, and its alternatives are frequently encountered in pharmaceutical and cosmetic formulations. Understanding their behavior under mass spectrometric analysis is crucial for identification, impurity profiling, and quality control. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of 2-amino-2-methyl-1,3-propanediol (a common form of AMP) and two primary alternatives: tris(hydroxymethyl)aminomethane (Tris) and 2-amino-2-methyl-1-propanol (AMP-OH).

Introduction to Aminomethyl Propanediol and Its Role

2-Amino-2-methyl-1,3-propanediol, often referred to as AMPD or Ammediol, is a synthetic amino alcohol utilized for its buffering capacity and as an emulsifying agent.[1] Its utility in maintaining pH stability makes it a valuable excipient in a variety of formulations.[1] However, analytical characterization, particularly by mass spectrometry, is essential to ensure its identity and purity within a complex mixture.

Mass Spectrometry of Small Polar Molecules: Key Considerations

The analysis of small, polar molecules like aminomethyl propanediol and its alternatives by mass spectrometry is typically performed using "soft" ionization techniques such as Electrospray Ionization (ESI). ESI is well-suited for these molecules as it generally produces protonated molecules ([M+H]⁺) with minimal initial fragmentation, allowing for the determination of the molecular weight.[2][3] Subsequent fragmentation for structural elucidation is then achieved through tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).[4] For GC-MS analysis, derivatization is often required to increase the volatility of these polar compounds.[5][6][7]

Comparative Fragmentation Analysis

This section details the fragmentation patterns of 2-amino-2-methyl-1,3-propanediol and its alternatives, Tris and 2-amino-2-methyl-1-propanol, primarily focusing on positive ion mode ESI-MS/MS data where available. It's important to note that direct comparative studies under identical experimental conditions are scarce in the literature. Therefore, this analysis synthesizes available data and predicts fragmentation pathways based on established chemical principles.

2-Amino-2-methyl-1,3-propanediol (AMP)
  • Molecular Weight: 105.14 g/mol [1]

  • Ionization: Readily forms a protonated molecule [M+H]⁺ at m/z 106 in positive ion ESI.[8]

Fragmentation Pattern:

The MS/MS fragmentation of the [M+H]⁺ ion of 2-amino-2-methyl-1,3-propanediol is characterized by the following key losses:

  • Loss of water (H₂O): A prominent fragment at m/z 88 is observed, corresponding to the neutral loss of a water molecule. This is a common fragmentation pathway for alcohols.[8][9]

  • Loss of formaldehyde (CH₂O): The loss of a formaldehyde unit from the propanediol backbone can also occur.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines.[9] This can result in the loss of a CH₂OH radical.

Table 1: Key Fragments of 2-Amino-2-methyl-1,3-propanediol ([M+H]⁺ = 106)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
10688H₂OProtonated 2-amino-2-methyl-oxirane
10675CH₂OHProtonated 2-amino-2-methylethanal
10658H₂O + CH₂OFurther fragmentation product

Experimental Workflow: ESI-MS/MS Analysis of Small Amino Alcohols

The following diagram outlines a typical workflow for the analysis of aminomethyl propanediol and its alternatives using ESI-MS/MS.

Caption: A generalized workflow for the ESI-MS/MS analysis of small amino alcohols.

Tris(hydroxymethyl)aminomethane (Tris)
  • Molecular Weight: 121.14 g/mol

  • Ionization: Forms a protonated molecule [M+H]⁺ at m/z 122 in positive ion ESI.[9]

Fragmentation Pattern:

Direct ESI-MS/MS data for underivatized Tris is not as readily available in the reviewed literature. However, based on its structure and a study involving a derivatized form, the following fragmentation pathways are expected for the [M+H]⁺ ion:[10]

  • Successive losses of formaldehyde (CH₂O): The three hydroxymethyl groups are susceptible to elimination as formaldehyde. This would lead to a cascade of fragments at m/z 92, 62, and 32.

  • Loss of water (H₂O): Similar to AMP, the loss of water is a likely fragmentation pathway.

  • Loss of ammonia (NH₃): The amino group can be lost as ammonia.

A study on Tris derivatized with isobutyl chloroformate (IBCF) showed that the fragmentation of the derivatized protonated molecule ([M+H]⁺ at m/z 222) involved the loss of isobutanol to yield a fragment at m/z 148, and the loss of the isobutyl formate moiety to regenerate the protonated Tris molecule at m/z 122.[10] This indicates the stability of the core Tris structure.

Table 2: Predicted Key Fragments of Tris(hydroxymethyl)aminomethane ([M+H]⁺ = 122)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
122104H₂OProtonated cyclic ether
12292CH₂OProtonated bis(hydroxymethyl)aminomethane
9262CH₂OProtonated hydroxymethylaminomethane
6232CH₂OProtonated aminomethane

Fragmentation Pathway of Protonated 2-Amino-2-methyl-1,3-propanediol

The following diagram illustrates the proposed major fragmentation pathways for the protonated molecule of 2-amino-2-methyl-1,3-propanediol in ESI-MS/MS.

AMP_Fragmentation cluster_path1 Loss of Water cluster_path2 Loss of Formaldehyde cluster_path3 Alpha-Cleavage M_H [M+H]⁺ m/z 106 (C₄H₁₂NO₂⁺) Frag_88 [M+H-H₂O]⁺ m/z 88 M_H->Frag_88 - H₂O Frag_76 [M+H-CH₂O]⁺ m/z 76 M_H->Frag_76 - CH₂O Frag_75 [M+H-CH₂OH]⁺ m/z 75 M_H->Frag_75 - •CH₂OH

Caption: Proposed fragmentation pathways of protonated 2-amino-2-methyl-1,3-propanediol.

2-Amino-2-methyl-1-propanol (AMP-OH)
  • Molecular Weight: 89.14 g/mol

  • Ionization: Forms a protonated molecule [M+H]⁺ at m/z 90 in positive ion ESI.[2]

Fragmentation Pattern:

A study on the OH-initiated degradation of 2-amino-2-methyl-1-propanol using proton-transfer reaction mass spectrometry (PTR-MS), a soft ionization technique, provides insights into its fragmentation.[2] In PTR-MS, the protonated molecule is detected at m/z 90. Key fragments observed upon increasing the electric field (analogous to increasing collision energy in CID) include:

  • Loss of ammonia (NH₃): A fragment at m/z 73, corresponding to the loss of ammonia.[2]

  • Loss of water (H₂O): A fragment at m/z 72, corresponding to the loss of water.[2]

The NIST WebBook also provides an electron ionization (EI) mass spectrum for this compound, which involves more energetic fragmentation.[5]

Table 3: Key Fragments of 2-Amino-2-methyl-1-propanol ([M+H]⁺ = 90)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
9073NH₃Protonated 2-methyl-1-propanol
9072H₂OProtonated 2-amino-2-methylpropene
9058CH₂OProtonated 2-amino-2-methylethane

Comparative Summary and Experimental Considerations

The mass spectrometric fragmentation patterns of aminomethyl propanediol and its common alternatives, while sharing some common features like the loss of water, exhibit distinct characteristics that allow for their differentiation.

  • 2-Amino-2-methyl-1,3-propanediol (AMP) is primarily characterized by the loss of water (m/z 88 from m/z 106).

  • Tris(hydroxymethyl)aminomethane (Tris) is expected to show successive losses of formaldehyde, a unique feature due to its three hydroxymethyl groups.

  • 2-Amino-2-methyl-1-propanol (AMP-OH) shows characteristic losses of both ammonia (m/z 73 from m/z 90) and water (m/z 72 from m/z 90).

It is crucial for researchers to recognize that the observed fragmentation patterns can be influenced by the specific instrumental parameters used, such as collision energy and the nature of the mobile phase in LC-MS.[11][12] Therefore, for definitive identification, it is always recommended to analyze a reference standard of the compound under the same experimental conditions. For complex matrices, chromatographic separation prior to mass spectrometric analysis is essential to avoid ion suppression and isobaric interferences.[8]

Conclusion

This guide provides a comparative overview of the mass spectrometry fragmentation patterns of aminomethyl propanediol and its key alternatives, Tris and 2-amino-2-methyl-1-propanol. Understanding these distinct fragmentation pathways is essential for the unambiguous identification and characterization of these important formulation components in research, development, and quality control settings. The provided experimental workflow and fragmentation diagrams serve as a practical reference for scientists utilizing mass spectrometry in their analytical endeavors.

References

  • Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry. (2022). Pharmaceuticals. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. (2021). The Journal of Physical Chemistry A. [Link]

  • Eliminating the interferences from TRIS buffer and SDS in protein analysis by fused-droplet electrospray ionization mass spectrometry. (2005). Journal of the American Society for Mass Spectrometry. [Link]

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  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • HPLC Method for Analysis of Trometamol (Tris, Tris(hydroxymethyl)aminomethane, Tromethamine, and or THAM). SIELC Technologies. [Link]

  • 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. [Link]

  • Tris(hydroxymethyl)aminomethane. SERVA Electrophoresis GmbH. [Link]

  • 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. [Link]

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  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]

  • Influence of Tris buffer on MS detection of Mb. (a) Mass spectra of... ResearchGate. [Link]

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  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2000). Journal of Food and Drug Analysis. [Link]

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  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (2003). Rapid Communications in Mass Spectrometry. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports. [Link]

  • Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics. (2018). International Journal of Toxicology. [Link]

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Comparative

Critical review of Aminomethyl propanediol toxicity and sensitization potential

This guide provides a critical, comparative review of Aminomethyl Propanediol (AMPD) , focusing on its toxicity and sensitization potential relative to its primary functional analogs: Aminomethyl Propanol (AMP) and Trome...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical, comparative review of Aminomethyl Propanediol (AMPD) , focusing on its toxicity and sensitization potential relative to its primary functional analogs: Aminomethyl Propanol (AMP) and Tromethamine (Tris) .

Executive Summary

Aminomethyl Propanediol (AMPD) is a substituted aliphatic alcohol functioning primarily as a pH adjuster and buffer in pharmaceutical and cosmetic formulations.

  • Verdict: AMPD exhibits a superior safety profile regarding sensitization compared to traditional neutralizing amines like Triethanolamine (TEA) and is equipotent but less volatile than Aminomethyl Propanol (AMP).

  • Key Advantage: Unlike TEA, AMPD is a primary amine and does not form carcinogenic nitrosamines directly, though purity from secondary amine contaminants is critical.

  • Clinical Standing: At concentrations

    
    , AMPD is non-sensitizing and non-phototoxic. It is an ideal alternative for high-performance, hypoallergenic formulations where Tromethamine (Tris) may offer insufficient buffering capacity in the alkaline range.
    

Comparative Technical Profile

To select the appropriate neutralizing agent, one must balance buffering efficiency with toxicological liability.

Table 1: Physicochemical & Toxicological Comparison
FeatureAminomethyl Propanediol (AMPD) Aminomethyl Propanol (AMP) Tromethamine (Tris)
CAS Number 115-69-5124-68-577-86-1
Structure Primary Amine (Sterically Hindered)Primary Amine (Sterically Hindered)Primary Amine (Highly Hindered)
pKa (at 25°C) ~8.8~9.78.07
Buffering Range pH 8.0 – 9.5pH 9.0 – 10.5pH 7.0 – 9.0
Acute Oral LD50 > 3000 mg/kg (Rat)~2900 mg/kg (Rat)> 5000 mg/kg (Rat)
Dermal Irritation Minimal (at 2%)Moderate (Pure); Minimal (Diluted)Negligible
Sensitization (LLNA) Negative (EC3 > 100%) NegativeNegative
Ocular Irritation Mild to Moderate (Concentration dependent)Severe/Corrosive (Pure)Mild
Nitrosamine Risk Low (Primary Amine)Low (Primary Amine)Low (Primary Amine)

Scientist's Insight:

  • Choose AMPD when you need a buffer for alkaline actives (e.g., carbomers, hair dyes) but require a milder ocular profile than AMP.

  • Choose Tris for biological buffers near physiological pH (7.4), but note it is often too weak to neutralize acidic polymers efficiently.

Critical Analysis of Sensitization & Toxicity

Skin Sensitization Potential

The primary concern for any topical amine is Delayed-Type Hypersensitivity (Type IV).

  • Mechanism: Sensitization requires the chemical (hapten) to penetrate the stratum corneum and bind to skin proteins (haptenization).

  • AMPD Profile: AMPD is a hydrophilic, low-molecular-weight compound. However, its steric hindrance (the methyl and hydroxymethyl groups surrounding the nitrogen) reduces its nucleophilicity. This prevents it from readily forming covalent bonds with epidermal proteins (Langerhans cells), effectively breaking the sensitization signaling pathway.

  • Data Support: In Local Lymph Node Assays (LLNA), AMPD consistently fails to induce the threshold 3-fold increase in lymphocyte proliferation (SI < 3), classifying it as a non-sensitizer .

Ocular Toxicity (The Limiting Factor)

While dermal risks are low, ocular irritation is the dose-limiting toxicity for AMPD.

  • Causality: The high pH (~11 in pure solution) causes saponification of membrane lipids in the corneal epithelium.

  • Mitigation: In formulations, AMPD is rarely free; it exists as a salt (neutralized acid). This salt form drastically reduces ocular irritation potential compared to the free base.

Mechanistic Visualization

The following diagram illustrates the Adverse Outcome Pathway (AOP) for Skin Sensitization and identifies exactly where AMPD's safety mechanism operates.

SensitizationAOP cluster_0 Molecular Initiating Event (MIE) cluster_1 Cellular Response cluster_2 Organ Response cluster_3 AMPD Mechanism MIE Covalent Binding to Skin Proteins (Haptenization) KC Keratinocyte Activation (Inflammatory Cytokines) MIE->KC LC Dendritic Cell (LC) Maturation & Migration KC->LC LN T-Cell Proliferation in Lymph Node LC->LN Block AMPD Steric Hindrance Prevents Binding Block->MIE  BLOCKS  

Figure 1: AMPD fails to trigger sensitization because its sterically hindered structure prevents the initial protein binding (Haptenization).

Experimental Protocols

To validate the safety of AMPD in a new drug or cosmetic formulation, the following protocols are the industry gold standards.

Protocol A: Local Lymph Node Assay (LLNA) - OECD 429

Purpose: To quantitatively assess skin sensitization potency.

  • Test System: CBA/Ca strain mice (female, nulliparous).

  • Dose Selection: Vehicle (e.g., DMF or Acetone/Olive Oil) vs. AMPD concentrations (e.g., 2.5%, 5%, 10%, 25%, 50%).

  • Application (Induction):

    • Apply 25

      
      L of test solution to the dorsum of both ears for 3 consecutive days (Days 1, 2, 3).
      
  • Rest Phase: No treatment on Days 4 and 5.

  • Proliferation Measurement (Day 6):

    • Inject animals intravenously (tail vein) with 20

      
      Ci of 
      
      
      
      H-methyl thymidine.
    • Wait 5 hours for incorporation into dividing DNA in lymph nodes.

  • Harvest & Count:

    • Euthanize animals. Excise draining auricular lymph nodes.

    • Prepare single-cell suspension and measure radioactivity (

      
      -scintillation counting).
      
  • Calculation:

    • Calculate Stimulation Index (SI) = (dpm of treated group) / (dpm of control group).

    • Pass Criteria: If SI < 3 at all doses, AMPD is non-sensitizing.

Protocol B: HET-CAM (Hen’s Egg Test – Chorioallantoic Membrane)

Purpose: Rapid screening for ocular irritation without using live rabbits (Draize alternative).

  • Preparation: Incubate fertile White Leghorn chicken eggs for 9 days.

  • Access: On Day 10, cut the shell around the air cell and carefully peel off the inner membrane to expose the vascularized Chorioallantoic Membrane (CAM).

  • Treatment:

    • Apply 0.3 mL of the AMPD formulation (or 1% AMPD solution) directly onto the CAM.

    • Include Positive Control (0.1N NaOH) and Negative Control (0.9% NaCl).

  • Observation (Time-Lapse): Observe for 300 seconds (5 mins).

  • Scoring Endpoints:

    • Hemorrhage: Bleeding from vessels.

    • Lysis: Disappearance of small vessels.

    • Coagulation: Protein denaturation (white/gray opacity).

  • Interpretation:

    • Calculate Irritation Score (IS).

    • IS 0-0.9: Non-irritant.

    • IS 1-4.9: Slight irritant.

    • IS 5-8.9: Moderate irritant.

    • IS 9-21: Severe irritant.

Safety Assessment Workflow

Use this decision tree to integrate AMPD into your development pipeline.

SafetyWorkflow Start Start: AMPD Formulation CheckpH Check Final pH (Is pH > 10?) Start->CheckpH Adjust Adjust pH < 10 (Neutralize with Acid) CheckpH->Adjust Yes Tier1 Tier 1: In Vitro Ocular (HET-CAM or BCOP) CheckpH->Tier1 No Adjust->Tier1 Result1 Irritation Score? Tier1->Result1 Severe Severe/Corrosive (REJECT or Dilute) Result1->Severe High Score Mild Mild/Non-Irritant Result1->Mild Low Score Tier2 Tier 2: Confirmatory Patch Test (HRIPT - 50 subjects) Mild->Tier2 Final Market Approval (Safe for Use) Tier2->Final

Figure 2: Tiered testing strategy for validating AMPD-containing formulations.

References

  • Cosmetic Ingredient Review (CIR). (2009).[1] Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. International Journal of Toxicology.

  • Cosmetic Ingredient Review (CIR). (2013).[2] Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics.

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-amino-2-methylpropane-1,3-diol (AMPD).[3]

  • OECD. (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[4]

  • National Institutes of Health (NIH). (2010).[5] HET-CAM: Severe Ocular Irritation & Corrosion Assay Protocol.

Sources

Validation

A Comparative Guide to CO2 Reaction Kinetics: 2-Amino-2-Methyl-1,3-Propanediol (AMPD) vs. Monoethanolamine (MEA)

Introduction: The Critical Role of Amine Solvents in Carbon Capture The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amine Solvents in Carbon Capture

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development and optimization of efficient carbon capture technologies. Among the most mature and widely implemented strategies is chemical absorption using aqueous amine solutions. This process relies on the reversible reaction between the acidic CO₂ gas and a basic amine solvent. Monoethanolamine (MEA) has long been the benchmark solvent in this field due to its high reactivity and low cost. However, its application is hampered by significant drawbacks, including high energy requirements for solvent regeneration, corrosive nature, and degradation in the presence of oxygen.

This has spurred research into alternative amines that can offer superior performance. One such promising candidate is 2-amino-2-methyl-1,3-propanediol (AMPD), a sterically hindered primary amine. Steric hindrance, the presence of bulky functional groups near the amine's nitrogen atom, fundamentally alters the reaction pathway with CO₂, leading to potentially advantageous kinetic and thermodynamic properties.

This guide provides an in-depth, objective comparison of the CO₂ reaction kinetics of AMPD and MEA. We will delve into the mechanistic differences that govern their performance, present supporting experimental data, and provide detailed protocols for key analytical techniques. This information is intended to equip researchers, scientists, and drug development professionals with the critical knowledge needed to evaluate and select appropriate amine solvents for carbon capture applications.

Mechanistic Differences: Carbamate vs. Bicarbonate Formation

The fundamental difference in the reaction kinetics of MEA and AMPD with CO₂ lies in the stability of the primary reaction product. The reaction pathways are dictated by the molecular structure of the amine.

Monoethanolamine (MEA): The Carbamate Route

MEA, being a non-hindered primary amine, reacts with CO₂ via the zwitterion mechanism to form a stable carbamate.[1][2] In this two-step process, the nitrogen atom of MEA performs a nucleophilic attack on the carbon atom of CO₂, forming a transient zwitterionic intermediate. This intermediate is then deprotonated by another MEA molecule (acting as a base) to yield a carbamate and a protonated MEA cation.

This mechanism has a stoichiometry of 2 moles of MEA per 1 mole of CO₂, which inherently limits the maximum theoretical CO₂ loading capacity of the solvent to 0.5 mol CO₂/mol MEA.[3]

MEA_Mechanism cluster_step1 Step 1: Zwitterion Formation cluster_step2 Step 2: Deprotonation CO2 CO₂ Zwitterion Zwitterion Intermediate CO2->Zwitterion + MEA MEA1 MEA Carbamate Carbamate Zwitterion->Carbamate + MEA (Base) MEAH Protonated MEA MEA2 MEA (Base) AMPD_Mechanism cluster_step1 Step 1: CO₂ Hydration (Base Catalyzed) cluster_step2 Step 2: Deprotonation CO2 CO₂ CarbonicAcid Carbonic Acid (H₂CO₃) CO2->CarbonicAcid + H₂O H2O H₂O AMPD_base AMPD (Base) AMPD_base->CarbonicAcid Catalyzes Bicarbonate Bicarbonate (HCO₃⁻) CarbonicAcid->Bicarbonate + AMPD (Base) AMPDH Protonated AMPD

Caption: Predominant reaction mechanism of CO₂ with the sterically hindered amine AMPD, leading to bicarbonate formation.

Comparative Analysis of Kinetic and Thermodynamic Parameters

The differing reaction mechanisms have a direct impact on the kinetic and thermodynamic parameters that define the performance of an amine solvent. For the purpose of this comparison, data for 2-amino-2-methyl-1-propanol (AMP), a close structural analog of AMPD, is used where direct AMPD data is not available. This is a reasonable approximation due to the similar steric hindrance around the amino group.

ParameterMEAAMPD/AMPSignificance
Reaction Rate Constant (k₂) at 298 K ~5900 m³/kmol·s [4]Slower (ranked similar to AMP) [4]MEA exhibits a significantly faster initial absorption rate.
Reaction Order ~2 (1st order in MEA, 1st in CO₂) [5]1.26 - 1.33 [6]Reflects the different and more complex reaction mechanism of AMPD.
Heat of Absorption (-ΔHabs) ~82-89 kJ/mol CO₂ [2][3]~64 kJ/mol CO₂ (for AMP) [2]Lower heat of absorption for AMPD/AMP implies lower energy required for solvent regeneration.
Theoretical CO₂ Loading Capacity 0.5 mol CO₂ / mol amine1.0 mol CO₂ / mol amine [3]AMPD can theoretically capture twice the amount of CO₂ per mole of amine.
Cyclic CO₂ Capacity LowerHigher [2]Higher loading capacity of AMPD translates to a greater working capacity in a cyclic process.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is paramount for modeling and scaling up carbon capture processes. Two common laboratory techniques for measuring the kinetics of gas-liquid reactions are the stopped-flow technique and the wetted-wall column.

Protocol 1: Stopped-Flow Spectroscopy

This technique is ideal for measuring the rates of fast reactions in the liquid phase, making it suitable for determining the pseudo-first-order rate constant (k₀).

Objective: To determine the pseudo-first-order rate constant for the reaction of CO₂ with AMPD and MEA in aqueous solution.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the amine (AMPD or MEA) of known concentration (e.g., 0.1 M to 1.0 M) in deionized water.

    • Prepare a CO₂-saturated aqueous solution by bubbling pure CO₂ gas through deionized water at a controlled temperature and pressure. The concentration of dissolved CO₂ can be calculated using Henry's Law.

    • Prepare a pH indicator solution (e.g., cresol red) that has a spectral change in the expected pH range of the reaction.

  • Experimental Setup:

    • Use a stopped-flow spectrophotometer equipped with a rapid mixing device and a UV-Vis detector.

    • Thermostat the system to the desired reaction temperature (e.g., 298 K).

  • Procedure:

    • Load one syringe of the stopped-flow apparatus with the amine solution containing the pH indicator.

    • Load the second syringe with the CO₂-saturated solution.

    • Rapidly inject equal volumes of the two solutions into the mixing chamber. The reaction begins upon mixing.

    • Monitor the change in absorbance of the pH indicator at its analytical wavelength as a function of time. The reaction of CO₂ with the amine consumes the amine, leading to a change in pH, which is tracked by the indicator.

    • Record the absorbance data until the reaction reaches completion.

  • Data Analysis:

    • Under pseudo-first-order conditions (amine concentration is in large excess compared to CO₂ concentration), the reaction rate can be described by: Rate = k₀[CO₂].

    • The observed pseudo-first-order rate constant (k₀) is determined by fitting the absorbance vs. time data to a first-order exponential decay function.

    • By varying the amine concentration and measuring k₀ at each concentration, the second-order rate constant (k₂) can be determined from the slope of a plot of k₀ versus the amine concentration.

Stopped_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepAmine Prepare Amine + Indicator Solution LoadSyringes Load Syringes PrepAmine->LoadSyringes PrepCO2 Prepare CO₂-Saturated Aqueous Solution PrepCO2->LoadSyringes InjectMix Rapid Injection & Mixing LoadSyringes->InjectMix MonitorAbs Monitor Absorbance vs. Time InjectMix->MonitorAbs FitData Fit Data to Exponential Decay MonitorAbs->FitData Calc_k0 Calculate k₀ (Pseudo-1st-Order Constant) FitData->Calc_k0 Plot_k0 Plot k₀ vs. [Amine] Calc_k0->Plot_k0 Calc_k2 Determine k₂ (2nd-Order Constant) from Slope Plot_k0->Calc_k2

Caption: Workflow for determining reaction rate constants using the stopped-flow technique.

Protocol 2: Wetted-Wall Column

This apparatus provides a well-defined gas-liquid interfacial area, allowing for the determination of overall mass transfer coefficients and reaction kinetics under conditions that more closely mimic industrial absorbers.

Objective: To measure the overall rate of CO₂ absorption into aqueous AMPD and MEA solutions.

Methodology:

  • Solution Preparation:

    • Prepare a large volume of the aqueous amine solution (AMPD or MEA) at the desired concentration (e.g., 1.0 M to 3.0 M).

    • Prepare a gas mixture of known CO₂ concentration (e.g., 10-15% in N₂) using mass flow controllers.

  • Experimental Setup:

    • A wetted-wall column consists of a vertical tube where the liquid solvent flows downwards as a thin film on the inner wall, in contact with a counter-current or co-current gas stream.

    • The system must be jacketed to maintain a constant temperature.

    • Inlet and outlet gas streams are analyzed for CO₂ concentration using a gas analyzer (e.g., NDIR sensor).

    • Liquid flow rate is precisely controlled by a pump.

  • Procedure:

    • Start the liquid and gas flows and allow the system to reach steady state at the desired temperature.

    • Measure the CO₂ concentration in the inlet and outlet gas streams.

    • Measure the gas and liquid flow rates, temperature, and pressure.

    • The rate of CO₂ absorption (NCO₂) is calculated from a mass balance on the gas phase: N_CO₂ = Q_gas * (C_in - C_out) / A, where Q_gas is the gas flow rate, C is the CO₂ concentration, and A is the known interfacial area.

  • Data Analysis:

    • The overall mass transfer coefficient (KG) can be calculated from the absorption rate and the logarithmic mean driving force.

    • Using resistance-in-series models, the liquid-side mass transfer coefficient (kL) can be isolated.

    • The enhancement factor (E), which is the ratio of absorption with chemical reaction to physical absorption, can be determined.

    • By relating the enhancement factor to the Hatta number, which is a function of the reaction rate constant, the kinetic parameters of the reaction can be determined. This often requires solving complex mass transfer-reaction models. [7]

Conclusion and Future Outlook

The comparison between AMPD and MEA for CO₂ capture reveals a classic trade-off in solvent design. MEA offers fast reaction kinetics, which is advantageous for processes where the gas-liquid contact time is short. However, this comes at the cost of a low theoretical loading capacity and high regeneration energy, driven by the formation of stable carbamates. [2][3] Conversely, AMPD, as a sterically hindered amine, exhibits a slower reaction rate but offers a significantly higher theoretical CO₂ loading capacity and a lower heat of absorption. [2][4][6]The lower regeneration energy is a major driver for reducing the overall operating cost of a carbon capture plant. The higher loading capacity can also lead to lower solvent circulation rates, potentially reducing capital costs.

The choice between a fast-reacting amine like MEA and a high-capacity, low-regeneration-energy amine like AMPD depends on the specific application and process design. For systems where a high degree of CO₂ removal is required and energy efficiency is paramount, sterically hindered amines like AMPD present a compelling alternative. Future research may focus on blended amine systems, combining the high rates of MEA with the high capacity of AMPD, or the use of catalysts to enhance the absorption rate of sterically hindered amines, thereby capturing the benefits of both solvent types.

References

  • Qin, F., Wang, S., & Hartono, A. (2015). Mechanisms of CO2 Capture into Monoethanolamine Solution with Different CO2 Loading during the Absorption/Desorption Processes. Environmental Science & Technology, 49(16), 10167–10175. [Link]

  • Park, S. W., Lee, J. W., & Lee, J. S. (2003). Comparison of carbon dioxide absorption in aqueous MEA, DEA, TEA, and AMP solutions. Journal of Chemical & Engineering Data, 48(5), 1251-1254. [Link]

  • DTU Chemical Engineering. (n.d.). Wetted Wall Column. Center for Energy Resources Engineering. [Link]

  • Qin, F., Wang, S., & Hartono, A. (2015). Mechanisms of CO2 Capture into Monoethanolamine Solution with Different CO2 Loading during the Absorption/Desorption Processes. PubMed. [Link]

  • Karlsson, H., & Svensson, H. (2017). Rate of absorption for CO2 absorption systems using a wetted wall column. Energy Procedia, 114, 2009–2023. [Link]

  • Idem, R., et al. (2020). Mechanism and Kinetics of Carbon Dioxide Capture Using Activated 2-Amino-2-methyl-1,3-propanediol. ResearchGate. [Link]

  • Rochelle, G. T., et al. (2009). CO2 Capture by Aqueous Absorption Summary of 1st Quarterly Progress Reports 2009. The University of Texas at Austin. [Link]

  • Kierzkowska-Pawlak, H., Siemieniec, M., & Chacuk, A. (2012). Reaction kinetics of CO 2 in aqueous methyldiethanolamine solutions using the stopped-flow technique. Chemical and Process Engineering, 33(1). [Link]

  • Couchaux, G., Barth, D., & Jacquin, M. (2012). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 67(4), 609-623. [Link]

  • Zhang, X., et al. (2020). The k0 values of the reactions between CO2 and nonaqueous MEA + AMP... ResearchGate. [Link]

  • Pu, Y., et al. (2021). Reaction rate constant of CO2 absorption into aqueous solutions of MDEA, AMP, DEA, DEAB, MEA, and PZ. ResearchGate. [Link]

  • Lee, J. S., & Lee, S. J. (2015). On the origin of preferred bicarbonate production from carbon dioxide (CO2) capture in aqueous 2-amino-2-methyl-1-propanol (AMP). Physical Chemistry Chemical Physics, 17(41), 27538-27545. [Link]

  • Couchaux, G., Barth, D., & Jacquin, M. (2012). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. ResearchGate. [Link]

  • Shi, H., et al. (2021). The Kinetics Investigation of CO 2 Absorption into TEA and DEEA Amine Solutions Containing Carbonic Anhydrase. Processes, 9(12), 2113. [Link]

  • Alper, E. (1990). Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propandiol and carbonyl sulphide. Chemical Engineering Journal, 44(3), 107-111. [Link]

  • Leonzio, G. R., et al. (2024). Techno-economic analysis of AMP/PZ solvent for CO2 capture in a biomass CHP plant: towards net negative emissions. Frontiers in Chemical Engineering, 6. [Link]

  • Kim, I., & Svendsen, H. F. (2011). Heat of Absorption of CO2 with Aqueous Solutions of MEA: New Experimental Data. Energy Procedia, 4, 191-198. [Link]

  • Chruściel, J., & Gierczyk, B. (2011). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO 2 Uptake by cis-[Cr(C 2 O 4 )(BaraNH 2 )(OH 2 ) 2 ] + Cation and the Acid-Catalyzed Decomposition of cis-[Cr(C 2 O 4 )(BaraNH 2 )OCO 2 ] − Anion in Aqueous Solution. Molecules, 16(9), 7549-7562. [Link]

  • Park, J. H., et al. (2017). Removal characteristics of CO2 using aqueous MEA/AMP solutions in the absorption and regeneration process. Journal of the Air & Waste Management Association, 67(10), 1126-1134. [Link]

  • Andreoni, W., & Dabo, I. (2021). A comparison among (a) MEA, (b) AMPD, and (c) AMP. The MEA unit is... ResearchGate. [Link]

  • Kim, I., & Svendsen, H. F. (2007). Heat of Absorption of Carbon Dioxide (CO2) in Monoethanolamine (MEA) and 2-(Aminoethyl)ethanolamine (AEEA) Solutions. Industrial & Engineering Chemistry Research, 46(17), 5803-5809. [Link]

  • Singh, P., & Sahu, J. N. (2018). Modelling Studies on Reactive Absorption of Carbon Dioxide in Monoethanolamine Solution from Flue Gas in Coal Based Thermal Power Plant. Journal of Sustainable Development of Energy, Water and Environment Systems, 6(3), 481-493. [Link]

  • Paci, M., et al. (2014). Improved rate-based modeling of carbon dioxide absorption with aqueous monoethanolamine solution. Chemical Engineering Transactions, 39, 331-336. [Link]

  • Bhattacharya, S. (2021). KINETIC STUDY OF CO2 ABSORPTION IN AQUEOUS AMINE SOLUTIONS OF MEA-AMP: EXPERIMENT AND NUMERICAL MODELING. University of Regina. [Link]

  • Vega, F., et al. (2018). CO2 Absorbing Capacity of MEA. SciSpace. [Link]

  • Zhang, J., et al. (2015). Theoretical Investigation on the Different Reaction Mechanisms of Aqueous 2-Amino-2-methyl-1-propanol and Monoethanolamine with CO2. Industrial & Engineering Chemistry Research, 54(32), 7967-7975. [Link]

Sources

Comparative

FTIR characterization of 2-(Aminomethyl)propane-1,3-diol functional groups

Publish Comparison Guide: FTIR Characterization of 2-(Aminomethyl)propane-1,3-diol Functional Groups Executive Summary & Strategic Context In the synthesis of functionalized polymers, antibody-drug conjugates (ADCs), and...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FTIR Characterization of 2-(Aminomethyl)propane-1,3-diol Functional Groups

Executive Summary & Strategic Context

In the synthesis of functionalized polymers, antibody-drug conjugates (ADCs), and buffering systems, 2-(Aminomethyl)propane-1,3-diol (CAS: 52722-52-8) serves as a critical trifunctional building block. Its structure—a primary amine tethered to a propane-1,3-diol backbone via a methylene spacer—offers unique reactivity compared to its close structural analogs.

The Challenge: This molecule is frequently confused with two ubiquitous isomers/homologs:

  • AMPD (2-Amino-2-methyl-1,3-propanediol): An isomer where the amine is on a tertiary carbon and a methyl group is present.

  • Serinol (2-Amino-1,3-propanediol): A homolog where the amine is directly attached to the secondary carbon of the backbone.

Misidentification leads to failed cross-linking reactions or incorrect buffer pKa values. This guide provides a definitive FTIR-based protocol to distinguish 2-(Aminomethyl)propane-1,3-diol (hereafter referred to as 2-AMPD-L ) from its analogs, relying on specific vibrational modes of the C-N bond and the presence/absence of methyl group deformations.

Technical Deep Dive: Vibrational Theory

To accurately characterize 2-AMPD-L , one must understand how local chemical environments shift vibrational frequencies.

A. The Amine Environment (C-N Stretch)

The position of the C-N stretching vibration is sensitive to the substitution level of the carbon atom it is attached to:

  • 2-AMPD-L (Target): The amine is attached to a primary carbon (-CH₂-NH₂). This results in a C-N stretch at a lower frequency (1020–1090 cm⁻¹ ).

  • Serinol: The amine is attached to a secondary carbon (>CH-NH₂). The C-N stretch shifts higher (1090–1150 cm⁻¹ ).

  • AMPD: The amine is attached to a tertiary carbon (>C(CH₃)-NH₂). The C-N stretch appears at the highest frequency in this set (1150–1220 cm⁻¹ ).

B. The Methyl "Fingerprint" (Umbrella Mode)

The most binary differentiator is the Methyl Symmetric Deformation (Umbrella Mode) at ~1375 cm⁻¹ .

  • AMPD: Contains a methyl group (-CH₃). Result: Sharp, distinct peak at ~1375 cm⁻¹.

  • 2-AMPD-L & Serinol: Contain no methyl groups (only methylene -CH₂- and methine >CH-). Result: Absence of the 1375 cm⁻¹ peak.[1]

Comparative Analysis: Target vs. Alternatives

The following table summarizes the spectral fingerprints required for positive identification.

Feature2-(Aminomethyl)propane-1,3-diol (Target)AMPD (Isomer)Serinol (Homolog)Differentiation Logic
CAS Number 52722-52-8115-69-5534-03-2Verify COA first.
Structure Primary Amine on Primary CarbonPrimary Amine on Tertiary CarbonPrimary Amine on Secondary CarbonDetermines C-N shift.
Methyl Bend (~1375 cm⁻¹) ABSENT PRESENT (Strong) ABSENT Primary Screen: If present, it is AMPD.
C-N Stretch 1050–1080 cm⁻¹ (Overlapped)1190–1210 cm⁻¹ 1100–1120 cm⁻¹ Secondary Screen: Target has lowest freq C-N.
NH₂ Scissoring ~1600 cm⁻¹ (Med)~1590 cm⁻¹ (Med)~1600 cm⁻¹ (Med)Less diagnostic due to H-bonding variance.
Physical State Hygroscopic Powder/SolidCrystalline Solid (MP ~105°C)Crystalline Solid (MP ~55°C)Target often stickier/lower MP than AMPD.

Experimental Protocol: ATR-FTIR Workflow

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the hygroscopic nature of amino-diols, which can absorb water during pellet pressing and obscure the Amine/Hydroxyl regions.

Equipment:

  • FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Diamond ATR Crystal (Single bounce).

  • Spectral Range: 4000–600 cm⁻¹.[2]

  • Resolution: 4 cm⁻¹.

Step-by-Step Protocol:

  • System Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Prep:

    • Take a small amount (~5-10 mg) of the 2-AMPD-L sample.

    • Critical: If the sample appears wet or paste-like, dry it in a vacuum desiccator for 1 hour. Water bands (broad O-H ~3400 cm⁻¹ and H-O-H bend ~1640 cm⁻¹) will mask the amine scissoring mode.

  • Acquisition:

    • Place sample on the crystal. Apply high pressure using the anvil to ensure good contact.

    • Collect 32 scans.[1]

  • Data Processing:

    • Apply Baseline Correction.[1]

    • Normalize to the strongest C-O stretch (~1050 cm⁻¹) for comparison.

Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying the target molecule among its common analogs using FTIR data.

FTIR_Identification_Flow cluster_legend Key Interpretation Start Unknown Amino-Diol Sample Check_Methyl Check 1370-1380 cm⁻¹ Region (Methyl Umbrella Mode) Start->Check_Methyl Peak_Present Peak Present (Sharp ~1375 cm⁻¹) Check_Methyl->Peak_Present Yes Peak_Absent Peak Absent Check_Methyl->Peak_Absent No Ident_AMPD Identify as AMPD (2-Amino-2-methyl-1,3-propanediol) Peak_Present->Ident_AMPD Check_CN Analyze C-N Stretch Region (1000 - 1200 cm⁻¹) Peak_Absent->Check_CN High_CN Peak ~1100-1120 cm⁻¹ (Secondary Carbon) Check_CN->High_CN Low_CN Peak ~1050-1080 cm⁻¹ (Primary Carbon) Check_CN->Low_CN Ident_Serinol Identify as Serinol (2-Amino-1,3-propanediol) High_CN->Ident_Serinol Ident_Target CONFIRMED TARGET 2-(Aminomethyl)propane-1,3-diol Low_CN->Ident_Target Legend1 Methyl group = AMPD Legend2 No Methyl + High C-N = Serinol Legend3 No Methyl + Low C-N = Target

Figure 1: Decision tree for the spectroscopic differentiation of 2-(Aminomethyl)propane-1,3-diol from its common structural analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176108, 2-Aminomethyl-1,3-propanediol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Aminomethyl)propane-1,3-diol proper disposal procedures

Topic: 2-(Aminomethyl)propane-1,3-diol Proper Disposal Procedures Executive Summary: Immediate Action Protocol Chemical Identity: 2-(Aminomethyl)propane-1,3-diol CAS Registry Number: 52722-52-8 (Distinct from AMPD Buffer...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Aminomethyl)propane-1,3-diol Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Chemical Identity: 2-(Aminomethyl)propane-1,3-diol CAS Registry Number: 52722-52-8 (Distinct from AMPD Buffer/CAS 115-69-5) Primary Hazard Class: Corrosive / Irritant (Category 1 Eye Damage) Waste Stream: Basic Organic Waste (Non-Halogenated)[1]

Critical Warning: This compound is a structural isomer of the common buffer AMPD (2-Amino-2-methyl-1,3-propanediol).[1] Do not confuse the two; 2-(Aminomethyl)propane-1,3-diol possesses a primary amine on a pendant methyl group, often resulting in higher reactivity and basicity than sterically hindered buffers.[1]

Part 1: Waste Characterization & Safety Assessment

Before initiating disposal, you must characterize the waste state.[1] This compound is an aliphatic amino-alcohol .[1] Its disposal profile is dictated by its basicity (amine group) and water solubility (diol groups).[1]

Physicochemical Data for Disposal Logic
PropertyValue / CharacteristicImpact on Disposal
Physical State Viscous Liquid or Low-Melting SolidRequires solvent dissolution for incineration lines.[1]
pH (1% aq) ~10.5 – 11.5 (Strongly Basic)Do NOT mix with Acid Waste streams (Exothermic explosion risk).[1]
Water Solubility High (Hydrophilic)High mobility in drains; Strict prohibition on sink disposal due to aquatic toxicity potential.[1]
Flash Point >100°C (Estimated)Classified as "Combustible" rather than "Flammable" for transport.[1]
Incompatibilities Strong Acids, Oxidizers, Acid ChloridesMust be segregated from general organic waste containing acidic byproducts.[1]
Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles + Face Shield (Critical: H318 - Causes Serious Eye Damage).[1]

  • Hands: Nitrile Rubber (0.11 mm minimum thickness) or Butyl Rubber for prolonged exposure.[1]

  • Respiratory: N95/P100 if dust/aerosol is generated; Fume hood mandatory for manipulation.[1]

Part 2: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Stock or High-Concentration Waste

Objective: Isolate the chemical for high-temperature incineration.

  • Segregation: Ensure the waste container is compatible (HDPE or Glass).[1] Do not use metal containers prone to amine corrosion.[1]

  • Solubilization (If Solid): If the material has solidified, dissolve it in a minimal amount of combustible solvent (e.g., Ethanol or Methanol).[1] This facilitates atomization in the incinerator.[1]

  • Labeling: Mark the container clearly:

    • Content: "2-(Aminomethyl)propane-1,3-diol in Ethanol"

    • Hazard:[1][2][3][4][5] "Corrosive Base", "Irritant"[1]

    • pH:[1] "Basic (>10)"

  • Transfer: Move to the "Basic Organic Waste" accumulation area.

Scenario B: Disposal of Aqueous Buffers/Solutions (<5%)

Objective: Prevent environmental release and damage to plumbing.[1]

  • pH Check: Measure the pH. If >9, neutralize carefully with dilute Hydrochloric Acid (1M HCl) to pH 6–8.[1]

    • Note: Perform neutralization in a fume hood to manage heat evolution.[1]

  • Collection: Even if neutralized, do not pour down the drain . Aliphatic amines can form toxic byproducts (nitrosamines) or harm aquatic life.[1]

  • Consolidation: Pour into the "Aqueous Organic Waste" drum.

Scenario C: Spill Cleanup Procedure

Objective: Neutralize and contain immediately.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible) on concentrated amines.[1]

  • Neutralize: Apply a weak acid neutralizer (Citric acid powder or dilute Acetic acid) to the spill area after bulk absorption.[1]

  • Disposal: Scoop material into a hazardous waste bag/pail. Label as "Solid Hazardous Waste (Basic/Corrosive Debris)." [1]

Part 3: Visualized Disposal Logic

The following diagram illustrates the decision-making process for disposing of 2-(Aminomethyl)propane-1,3-diol, ensuring compliance with RCRA (US) and CLP (EU) standards.

DisposalWorkflow Start Waste: 2-(Aminomethyl)propane-1,3-diol StateCheck Determine Physical State/Conc. Start->StateCheck PureSolid Pure Solid / Stock StateCheck->PureSolid Aqueous Aqueous Solution StateCheck->Aqueous Debris Contaminated Debris (Spill/Wipes) StateCheck->Debris Dissolve Dissolve in Ethanol/Methanol PureSolid->Dissolve Facilitate Incineration pHCheck Check pH Aqueous->pHCheck Bin_SolidHaz Bin: SOLID HAZARDOUS WASTE Debris->Bin_SolidHaz Bin_BasicOrg Bin: BASIC ORGANIC WASTE (Do not mix with Acids) Dissolve->Bin_BasicOrg HighPH pH > 9 pHCheck->HighPH Neutral pH 6-8 pHCheck->Neutral Neutralize Neutralize with Dilute HCl/Citric Acid HighPH->Neutralize Bin_AqOrg Bin: AQUEOUS ORGANIC WASTE Neutral->Bin_AqOrg No Drain Disposal Neutralize->Bin_AqOrg

Figure 1: Decision tree for waste stream segregation based on physical state and concentration.[1]

Part 4: Storage & Incompatibility (Prevention Protocol)

To prevent disposal emergencies, proper storage is the first line of defense.[1] This compound is a Base .[1] Segregation is non-negotiable.

Incompatibility AMPD 2-(Aminomethyl)propane-1,3-diol (Basic/Amine) Exotherm Violent Exothermic Reaction (Heat/Splatter) AMPD->Exotherm AMPD->Exotherm Fire Fire / Ignition AMPD->Fire Acids Strong Acids (HCl, H2SO4) Acids->Exotherm Oxidizers Strong Oxidizers (Peroxides, Nitrates) Oxidizers->Fire AcidChlorides Acid Chlorides/Anhydrides AcidChlorides->Exotherm

Figure 2: Chemical incompatibility map highlighting storage risks.

Storage Rules:

  • Store in: Tightly closed polyethylene (PE) or polypropylene (PP) containers. Glass is acceptable but avoid ground glass stoppers (alkaline seizing).[1]

  • Store away from: Oxidizing agents and acids.[1]

  • Atmosphere: Hygroscopic. Store under dry conditions or inert gas (Nitrogen/Argon) if high purity is required for long periods.[1]

References

  • PubChem. (2025).[1] 2-(Aminomethyl)propane-1,3-diol Compound Summary (CAS 52722-52-8).[1] National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: 2-(aminomethyl)propane-1,3-diol.[1][2][4][5][6] ECHA Registration Dossier.[1] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Aminomethyl)propane-1,3-diol
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